Product packaging for Cy3.5 tetrazine(Cat. No.:)

Cy3.5 tetrazine

Cat. No.: B12368685
M. Wt: 762.4 g/mol
InChI Key: DVXQMWJFDSQZJL-UHFFFAOYSA-N
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Description

Cy3.5 tetrazine is a useful research compound. Its molecular formula is C47H48ClN7O and its molecular weight is 762.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H48ClN7O B12368685 Cy3.5 tetrazine

Properties

Molecular Formula

C47H48ClN7O

Molecular Weight

762.4 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide chloride

InChI

InChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H

InChI Key

DVXQMWJFDSQZJL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

Cy3.5 Tetrazine: An In-depth Technical Guide for Bioorthogonal Labeling and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5 tetrazine is a fluorescent probe that combines the photophysical properties of the cyanine dye Cy3.5 with the bioorthogonal reactivity of a tetrazine moiety. This combination makes it a powerful tool for the specific labeling and imaging of biomolecules in complex biological systems. The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that occurs between the tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the covalent labeling of TCO-modified biomolecules in living cells and organisms with minimal interference with native biological processes.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, detailed experimental protocols for its use, and a visualization of a key experimental workflow.

Core Properties and Reaction Chemistry

The fundamental principle behind the application of this compound is the bioorthogonal iEDDA reaction. In this reaction, the electron-poor tetrazine ring reacts rapidly with an electron-rich dienophile, such as a TCO-modified biomolecule. This reaction is irreversible and forms a stable covalent bond, accompanied by the release of nitrogen gas.[3][4] A key advantage of this chemistry is that it proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and room temperature) without the need for cytotoxic catalysts like copper.

The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. This high reactivity enables efficient labeling even at low concentrations of the probe and the target biomolecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight~1377.80 g/mol
AppearanceRed solid
SolubilitySoluble in DMSO
StorageStore at -20°C, desiccated and protected from light.

Table 2: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~579 nm
Emission Maximum (λem)~591 nm
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.15*
Fluorescence Lifetime (τ)~0.5 ns

*Note: The quantum yield is for the parent Cy3.5 dye and is provided as an estimate for the tetrazine conjugate.

Table 3: Reaction Kinetics

ReactionSecond-Order Rate Constant (k₂)Reference(s)
Tetrazine-TCO Ligationup to 100,000 M⁻¹s⁻¹

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common applications.

Protocol 1: Labeling of TCO-Modified Proteins in Solution

This protocol describes the general procedure for labeling a protein that has been previously modified to contain a TCO group.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Vortex to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.

  • Prepare Protein Solution: Adjust the concentration of the TCO-modified protein to 1-10 mg/mL in an amine-free buffer.

  • Labeling Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of Cy3.5 (~579 nm). The DOL can be calculated using the following formula:

    DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye)

    Where:

    • A_max is the absorbance at the excitation maximum of the dye.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Protocol 2: Pre-targeted In Vivo Imaging in a Mouse Model

This protocol outlines a general workflow for a pre-targeted imaging study in a tumor-bearing mouse model. This strategy involves a two-step process: first, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site. Subsequently, the this compound is administered for imaging.

Materials:

  • Tumor-bearing mice

  • TCO-conjugated antibody specific to a tumor antigen

  • This compound

  • Sterile PBS, pH 7.4

  • In vivo fluorescence imaging system

Procedure:

  • Antibody-TCO Conjugate Administration: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection. The optimal dose and circulation time should be determined empirically for each antibody, but typically ranges from 24 to 72 hours to allow for target accumulation and clearance of unbound antibody.

  • This compound Preparation: Dissolve this compound in a small amount of DMSO and then dilute with sterile PBS to the desired final concentration. The final DMSO concentration should be below 5%.

  • This compound Administration: Administer the this compound solution to the mice, typically via intravenous injection.

  • In Vivo Imaging: At various time points after the administration of this compound (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy3.5.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescent signal.

Visualizations

Bioorthogonal Reaction of this compound with a TCO-Modified Biomolecule

G Bioorthogonal Reaction of this compound cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder Reaction cluster_products Products Cy3_5_Tetrazine This compound Reaction Click Chemistry Cy3_5_Tetrazine->Reaction TCO_Biomolecule TCO-Modified Biomolecule TCO_Biomolecule->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Nitrogen_Gas N₂ Gas Reaction->Nitrogen_Gas

Caption: The bioorthogonal reaction between this compound and a TCO-modified biomolecule.

Experimental Workflow for Pre-targeted In Vivo Imaging

G Pre-targeted In Vivo Imaging Workflow Start Start Inject_Antibody Administer TCO-conjugated Antibody to Mouse Model Start->Inject_Antibody Incubate_Antibody Allow for Antibody Accumulation and Clearance (24-72 hours) Inject_Antibody->Incubate_Antibody Inject_Tetrazine Administer This compound Incubate_Antibody->Inject_Tetrazine Image_Animal Perform In Vivo Fluorescence Imaging Inject_Tetrazine->Image_Animal Analyze_Data Analyze Image Data and Quantify Signal Image_Animal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a pre-targeted in vivo imaging experiment.

References

Cy3.5 tetrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Cy3.5 tetrazine has emerged as a pivotal tool in the realm of bioorthogonal chemistry. Its unique properties facilitate the precise labeling and visualization of biomolecules in complex biological systems. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols and data presented for straightforward interpretation.

Core Properties of this compound

This compound is a fluorescent probe that combines the spectral characteristics of the cyanine dye Cy3.5 with the bioorthogonal reactivity of a tetrazine moiety. This combination allows for highly specific and rapid labeling of molecules containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (IEDDA) reaction.[1][2][3] This reaction is known for its exceptional speed and biocompatibility, proceeding efficiently at room temperature and neutral pH in aqueous environments.[1][4]

Physicochemical and Spectral Characteristics

The key physicochemical and spectral properties of this compound are summarized in the tables below. These values are crucial for designing and executing experiments involving this probe.

Physicochemical Properties Value Source
Appearance Red solid
Molecular Weight ~762.38 - 1377.80 g/mol
Solubility DMSO, DMF, Water
Spectral Properties Value Source
Absorption Maximum (λabs) ~579 - 581 nm
Emission Maximum (λem) ~591 - 596 nm
Molar Extinction Coefficient (ε) 150,000 cm-1M-1
Quantum Yield (Φ) Environment-dependent

Chemical Structure and Bioorthogonal Reactivity

The chemical structure of this compound features a Cy3.5 core, a polymethine cyanine dye, functionalized with a tetrazine ring. The tetrazine acts as a diene in the IEDDA reaction, while the TCO-modified molecule serves as the dienophile. This reaction is exceptionally fast, with second-order rate constants reaching up to 100,000 M⁻¹s⁻¹. The reaction is highly selective, proceeding with minimal interference from other biological functional groups.

cy35_tetrazine Cy3.5-Tetrazine plus + tco_biomolecule TCO-Biomolecule reacts_to labeled_biomolecule Labeled Biomolecule plus2 + N2 N₂

Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, including a general synthesis approach, a protocol for monitoring reaction kinetics, and a procedure for bioorthogonal labeling.

General Synthesis of Tetrazine-Dye Conjugates

Materials:

  • Amine-functionalized tetrazine derivative

  • N-hydroxysuccinimide (NHS) ester-activated Cy3.5 dye

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-functionalized tetrazine in anhydrous DMF.

  • Add a molar excess of the NHS ester-activated Cy3.5 dye to the solution.

  • Add TEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for several hours to overnight, protected from light.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC to isolate the this compound conjugate.

  • Lyophilize the purified product to obtain a solid powder.

Kinetic Analysis of the IEDDA Reaction

The rate of the reaction between this compound and a TCO-modified molecule can be determined spectrophotometrically by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

  • This compound stock solution in DMSO

  • TCO-modified substrate stock solution in a compatible solvent

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the reaction buffer.

  • Prepare a solution of the TCO-modified substrate at a significantly higher concentration (e.g., 1-10 mM) in the same buffer to ensure pseudo-first-order kinetics.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).

  • Initiate the reaction by mixing the two solutions in a cuvette.

  • Immediately begin monitoring the decrease in absorbance at the characteristic wavelength for the tetrazine (around 350-360 nm or a longer wavelength visible band if present) over time.

  • Record the absorbance at regular intervals until the reaction is complete.

  • Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the TCO-modified substrate.

Protocol for Bioorthogonal Labeling of Proteins

This protocol outlines the general steps for labeling a TCO-modified protein with this compound for fluorescence microscopy.

Materials:

  • TCO-modified protein of interest in a suitable buffer (e.g., PBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • Fluorescence microscope

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 5% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. For cellular labeling, incubation can be performed directly on live or fixed cells.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled protein.

  • Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy3.5 dye (at ~581 nm).

  • Imaging: The purified, labeled protein is now ready for fluorescence imaging experiments.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical bioorthogonal labeling experiment and the underlying chemical transformation.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare TCO-modified Protein mix Mix Protein and Dye prep_protein->mix prep_dye Prepare Cy3.5-Tetrazine Stock Solution prep_dye->mix incubate Incubate at RT mix->incubate sec Size-Exclusion Chromatography incubate->sec characterize Characterize Labeled Protein (UV-Vis) sec->characterize image Fluorescence Imaging characterize->image

Caption: Experimental Workflow for Bioorthogonal Labeling.

This comprehensive guide provides the foundational knowledge and practical protocols necessary for the effective use of this compound in advanced biological research and drug development. Its exceptional reactivity and favorable spectral properties make it an invaluable tool for a wide range of applications requiring precise molecular labeling.

References

An In-depth Technical Guide to the Synthesis and Purification of Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis and purification of Cy3.5 tetrazine, a fluorescent probe critical for advanced bioorthogonal labeling and imaging applications. The methodologies detailed below are synthesized from established chemical literature, offering a practical framework for laboratory preparation.

Introduction to this compound

This compound is a fluorescent probe that combines a Cy3.5 cyanine dye with a tetrazine moiety. This molecule is instrumental in bioorthogonal chemistry, particularly for the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] The iEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is exceptionally fast and specific, allowing for the precise labeling of biomolecules in complex biological environments without interfering with native processes.[1][3]

A key feature of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine group can act as a quencher, suppressing the fluorescence of the nearby cyanine dye.[4] Upon reaction with a dienophile like TCO, this quenching effect is eliminated, leading to a significant increase in fluorescence intensity. This "turn-on" capability is highly advantageous for no-wash, live-cell imaging applications.

Synthesis of this compound: A Generalized Approach

The synthesis of tetrazine-modified fluorophores can be achieved through various strategies, including direct construction of the tetrazine ring on the dye scaffold or metal-catalyzed cross-coupling reactions. However, a common and versatile method involves the conjugation of an amine-reactive cyanine dye with an amine-containing tetrazine derivative. The following protocol outlines this widely applicable conjugation strategy.

This protocol describes the reaction between a Cy3.5 N-hydroxysuccinimidyl (NHS) ester and an amino-tetrazine derivative.

Materials:

  • Cy3.5 NHS ester

  • Amine-functionalized tetrazine (e.g., 3-(4-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Cy3.5 NHS ester in anhydrous DMF or DMSO.

  • Reagent Addition: In a separate vial, dissolve the amine-functionalized tetrazine in anhydrous DMF. Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to this solution.

  • Reaction: Slowly add the tetrazine solution to the stirring solution of Cy3.5 NHS ester at room temperature.

  • Incubation: Protect the reaction mixture from light and stir at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of an amine-containing compound like Tris buffer.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The crude product is then purified using reverse-phase HPLC as detailed in the purification section.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation Reaction cluster_workup Workup & Purification Cy35_NHS Cy3.5 NHS Ester in Anhydrous DMF Reaction_Vessel Stirring at RT (4-12 hours, dark) Cy35_NHS->Reaction_Vessel Add Tetrazine_Amine Amino-Tetrazine + Base in Anhydrous DMF Tetrazine_Amine->Reaction_Vessel Add Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Vessel->Solvent_Removal Reaction Complete Purification RP-HPLC Purification Solvent_Removal->Purification Crude Product

Caption: Amide coupling workflow for this compound synthesis.

Purification of this compound

Achieving high purity is critical for fluorescent probes to ensure reliable and reproducible experimental results. The primary method for purifying this compound is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the desired product from unreacted starting materials and byproducts based on hydrophobicity.

Materials & Equipment:

  • Preparative RP-HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound product dissolved in a minimal amount of DMF/water

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of DMF or DMSO, then dilute with Mobile Phase A to ensure solubility and binding to the column. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) for several column volumes.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the product using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 90% B over 30-40 minutes.

  • Fraction Collection: Monitor the elution profile at the absorbance maximum of the Cy3.5 dye (around 580-590 nm). Collect fractions corresponding to the main product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final product as a dry powder.

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude this compound in DMF/Water Injection Inject onto C18 Column Crude_Product->Injection Elution Gradient Elution (Water/Acetonitrile + TFA) Injection->Elution Detection UV-Vis Detection (λ ≈ 590 nm) Elution->Detection Collection Collect Pure Fractions Detection->Collection Lyophilization Lyophilize to Powder Collection->Lyophilization

Caption: General workflow for RP-HPLC purification of this compound.

Characterization and Data

After purification, the final product must be characterized to confirm its identity and purity. Standard analytical techniques include mass spectrometry (ESI-MS or MALDI-TOF) to verify the molecular weight and NMR for structural confirmation. Spectroscopic properties are essential for its application as a fluorescent probe.

This table summarizes typical spectroscopic data for tetrazine-modified cyanine dyes, providing an expected range for this compound. Data is compiled from related compounds in the literature.

CompoundAbsorbance Max (λ_abs)Emission Max (λ_em)Extinction Coefficient (M⁻¹cm⁻¹)Reference
Tetrazine-Cy3~550 nm~570 nm~150,000
Tetrazine-Cy5~650 nm~670 nm~250,000
Expected Cy3.5-Tetrazine ~585-595 nm ~605-615 nm ~150,000 -

Note: Exact values can vary depending on the specific tetrazine structure, solvent, and conjugation chemistry.

This table provides a summary of typical reaction conditions and expected outcomes for the synthesis and purification process.

ParameterDescriptionTypical Value/RangeNotes
Synthesis
Reaction SolventAnhydrous polar aprotic solventDMF, DMSOEnsures solubility of reactants.
BaseNon-nucleophilic organic baseDIPEA, TEAScavenges acid byproduct.
Reaction TimeDuration of conjugation4 - 12 hoursMonitor by TLC or LC-MS.
TemperatureReaction temperatureRoom TemperatureMild conditions preserve the dye structure.
Expected YieldCrude product yield50% - 80%Highly dependent on reactants and conditions.
Purification
Column TypeStationary phase for RP-HPLCC18 SilicaStandard for peptide and dye purification.
Mobile PhaseSolvents for elutionWater/Acetonitrile + 0.1% TFAProvides good resolution.
Expected PurityPurity after HPLC>95%Essential for bioorthogonal applications.

References

A Technical Guide to Cy3.5 Tetrazine in Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism, application, and technical data associated with Cy3.5 tetrazine, a key reagent in bioorthogonal chemistry. It is designed for professionals in life sciences and drug development who leverage advanced chemical biology tools for imaging and molecular tracking.

Introduction to Bioorthogonal Chemistry and the IEDDA Reaction

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO). This "click" reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed at physiological temperatures and pH with no need for a catalyst.

This compound is a conjugate of the fluorescent dye Cyanine3.5 and a tetrazine moiety. It serves as a bioorthogonal probe, enabling the fluorescent labeling of molecules that have been pre-functionalized with a dienophile. The reaction's key feature is the irreversible formation of a stable covalent bond, accompanied by the release of nitrogen gas. This process is highly efficient and results in a fluorescently tagged target molecule, making it a cornerstone of modern molecular imaging and diagnostics.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The reaction between this compound and a strained alkene like TCO proceeds via a [4+2] cycloaddition. The electron-poor tetrazine (the diene) rapidly reacts with the electron-rich, strained TCO (the dienophile). This initial cycloaddition forms an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂). The result is a stable, fluorescent dihydropyridazine product, which may further oxidize to a pyridazine. The release of N₂ gas makes the reaction irreversible and provides a strong thermodynamic driving force.

IEDDA_Mechanism cluster_process Reaction Pathway cluster_byproduct Byproduct Reactant1 Cy3.5-Tetrazine (Diene) Intermediate [4+2] Cycloaddition (Unstable Intermediate) Reactant1->Intermediate IEDDA Reaction Reactant2 TCO-modified Molecule (Dienophile) Reactant2->Intermediate Product Stable Fluorescent Product (Dihydropyridazine) Intermediate->Product Retro-Diels-Alder Byproduct Nitrogen Gas (N₂) Intermediate->Byproduct Experimental_Workflow cluster_prep Step 1: System Preparation cluster_labeling Step 2: Bioorthogonal Labeling cluster_analysis Step 3: Downstream Analysis A Prepare Cells Expressing Target of Interest B Incubate with TCO-Conjugated Antibody or Ligand A->B C Wash to Remove Unbound TCO-Ligand B->C D Add Cy3.5-Tetrazine Solution (Probe) C->D Proceed to Labeling E Incubate (e.g., 30-60 min) Protect from Light D->E F Wash to Remove Unreacted Probe E->F G Fix or Prepare for Live-Cell Analysis F->G Proceed to Analysis H Image (Microscopy) or Quantify (Flow Cytometry) G->H

A Technical Guide to the Spectral Properties of Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectral properties of Cy3.5 tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry for cellular imaging and biomolecule labeling. The document outlines its key spectral characteristics, details generalized experimental protocols for their determination, and illustrates relevant chemical reactions and photophysical principles.

Core Spectral and Physical Properties

This compound is a fluorescent dye belonging to the cyanine family, functionalized with a tetrazine moiety. This modification allows for its participation in bioorthogonal "click chemistry" reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes like trans-cyclooctene (TCO).[1][2] This reaction is exceptionally fast and occurs under mild, physiological conditions, making it ideal for labeling biomolecules in living systems.[3][4] The Cy3.5 fluorophore is known for its brightness and photostability.[5]

The quantitative spectral and physical properties of this compound are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~579 nm-
Emission Maximum (λem) ~591 nm-
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹A measure of how strongly the molecule absorbs light at a given wavelength.
Stokes Shift ~12-15 nmThe difference between the excitation and emission maxima.
Recommended Laser Lines 532 nm or 555 nmFor efficient excitation.
Solubility DMSO, DMF, WaterTypically prepared as a stock solution in DMSO.
Molecular Weight ~1377.80 g/mol -

Experimental Protocols

The characterization of the spectral properties of this compound involves standard spectroscopic techniques. Below are generalized methodologies for acquiring absorbance and fluorescence spectra.

1. Measurement of Absorbance Spectrum and Molar Extinction Coefficient

  • Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent such as DMSO. From this stock, create a dilution series in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration suitable for absorbance measurement (e.g., 5 µM).

    • Blank Measurement: Use the experimental buffer as a blank to zero the spectrophotometer.

    • Absorbance Scan: Measure the absorbance of the this compound solution across a relevant wavelength range (e.g., 300-700 nm).

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

2. Measurement of Fluorescence Excitation and Emission Spectra

  • Objective: To determine the wavelengths of maximum excitation (λex) and emission (λem).

  • Instrumentation: A spectrofluorometer.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in the desired buffer (e.g., 1 µM in PBS, pH 7.4) to avoid inner filter effects.

    • Emission Spectrum:

      • Set the excitation wavelength to the determined absorbance maximum (~579 nm).

      • Scan a range of emission wavelengths (e.g., 585-700 nm) to find the wavelength of maximum fluorescence intensity. This is the emission maximum (λem).

    • Excitation Spectrum:

      • Set the emission detector to the determined emission maximum (~591 nm).

      • Scan a range of excitation wavelengths (e.g., 500-590 nm) to find the wavelength that produces the maximum fluorescence. This is the excitation maximum (λex).

    • Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the this compound sample to that of a well-characterized fluorescent standard with a similar absorption and emission range (e.g., Rhodamine B) under identical experimental conditions.

Visualizations: Workflows and Principles

The following diagrams illustrate the primary application of this compound and the fundamental principles of fluorescence.

G cluster_reactants Reactants cluster_reaction Bioorthogonal Ligation cluster_product Product cluster_application Application Cy35_Tz Cy3.5-Tetrazine (Fluorogenic Probe) Reaction IEDDA Click Reaction (Physiological Conditions) Cy35_Tz->Reaction TCO_Protein TCO-modified Protein of Interest TCO_Protein->Reaction Labeled_Protein Fluorescently Labeled Protein (Stable Covalent Bond) Reaction->Labeled_Protein Imaging Live-Cell Imaging & Super-Resolution Microscopy Labeled_Protein->Imaging G cluster_process Photophysical Process cluster_concept Key Principle Excitation 1. Photon Absorption (Excitation at λex) ExcitedState 2. Excited State (Brief Lifetime) Excitation->ExcitedState Energy Input Stokes Stokes Shift = λem - λex (Energy is lost as heat/vibration) Excitation->Stokes Emission 3. Photon Emission (Fluorescence at λem) ExcitedState->Emission Energy Release Emission->Stokes

References

An In-depth Technical Guide to Cy3.5 Tetrazine Bioorthogonal Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioorthogonal reactivity of Cy3.5 tetrazine, a key reagent in modern bioconjugation and cellular imaging. Detailing the underlying chemical principles, reaction kinetics, and experimental considerations, this document serves as a technical resource for the effective application of this compound in research and development.

Core Principles of Tetrazine Bioorthogonal Chemistry

The utility of this compound is rooted in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. This reaction occurs between an electron-deficient 1,2,4,5-tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The reaction is exceptionally fast and proceeds selectively within complex biological milieu without interfering with native biochemical processes.[1][2][3][4] The key features that make this chemistry ideal for biological applications include its biocompatibility, as it requires no catalyst, and the mild reaction conditions under which it proceeds, typically aqueous media at physiological pH and temperature.[5]

The IEDDA reaction involving tetrazines and TCO is characterized by its ultrafast kinetics, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid reactivity allows for efficient labeling even at low reactant concentrations, which is crucial for minimizing potential cytotoxicity in live-cell and in-vivo studies. Upon cycloaddition, a stable dihydropyridazine product is formed, accompanied by the release of nitrogen gas (N₂), rendering the reaction irreversible.

A significant advantage of using tetrazine-dye conjugates like this compound is their fluorogenic nature. The tetrazine moiety often quenches the fluorescence of the conjugated dye. Following the IEDDA reaction, this quenching effect is alleviated, leading to a substantial increase in fluorescence, a phenomenon described as a "turn-on" response. This property is highly advantageous for imaging applications as it enhances the signal-to-noise ratio by reducing background fluorescence from unreacted probes.

Quantitative Data on Tetrazine Reactivity and Fluorophore Properties

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.

Table 1: Reaction Kinetics of Tetrazines with Dienophiles

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2000Not specified
MePh (Aryl-Tz)TCO-PEG₄990DPBS, 37 °C
Me2Pyr (2-pyridyl-Tz)TCO-PEG₄5120DPBS, 37 °C
DHP₂ (bis-vinyl ether-Tz)TCO-PEG₄6450DPBS, 37 °C
General Tetrazine-TCOTCO1 - 1x10⁶PBS buffer, pH 6-9, room temperature

Table 2: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (nm)579
Emission Maximum (nm)591
Quantum Yield0.15

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide synthesized protocols for common applications.

Protocol 1: General Protein Labeling with this compound

This protocol outlines the steps for labeling a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., in DMSO)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the TCO-modified protein is purified and its concentration is accurately determined.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Ligation Reaction:

    • To the TCO-modified protein solution, add the this compound stock solution. A molar excess of the tetrazine (typically 5-20 equivalents) is recommended to ensure complete labeling of the protein.

    • The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4 °C for overnight incubation if the protein is sensitive to room temperature.

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column or through dialysis against a suitable buffer.

  • Characterization:

    • Confirm the labeling efficiency using techniques such as UV-Vis spectroscopy (to measure both protein and dye concentration) or mass spectrometry.

Protocol 2: Live Cell Imaging with Pre-targeting Approach

This protocol describes a two-step pre-targeting strategy for live-cell imaging, where cells expressing a TCO-modified protein are first targeted and then labeled with this compound.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • Cell culture medium

  • This compound

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells expressing the TCO-modified protein under standard conditions.

  • Incubation with TCO-modified ligand (if applicable): If the TCO moiety is introduced via a ligand that binds to a cellular target, incubate the cells with this ligand for a sufficient time (e.g., 30-60 minutes) to allow for binding.

  • Washing: Wash the cells with fresh medium or PBS to remove any unbound TCO-modified ligand.

  • Labeling with this compound:

    • Incubate the cells with a solution of this compound in cell culture medium. A typical concentration range is 1-10 µM.

    • The incubation time is generally short due to the fast reaction kinetics, typically 10-30 minutes.

  • Washing: Wash the cells again with fresh medium or PBS to remove unreacted this compound.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.5 (Excitation/Emission ~579/591 nm).

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound reactivity and its application in experimental workflows.

G Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine Cy3.5-Tetrazine (Electron-deficient diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + TCO TCO-modified Biomolecule (Strained dienophile) TCO->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Rapid Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-[4+2] Cycloaddition Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: The IEDDA reaction between this compound and a TCO-modified molecule.

G Experimental Workflow for Live Cell Imaging cluster_cell Live Cells cluster_reagents Reagents Cell Cells expressing TCO-modified protein Tetrazine Add Cy3.5-Tetrazine Cell->Tetrazine LabeledCell Fluorescently Labeled Cell Wash2 Wash to remove unreacted tetrazine LabeledCell->Wash2 Tetrazine->LabeledCell Wash1 Wash to remove unbound TCO Image Fluorescence Microscopy Wash2->Image

Caption: A typical workflow for labeling and imaging live cells using this compound.

G Fluorogenic 'Turn-On' Mechanism cluster_before Before Reaction cluster_after After Reaction with TCO Quenched Cy3.5-Tetrazine (Fluorescence Quenched) LowSignal Low Fluorescence Signal Quenched->LowSignal Excitation Fluorescent Cy3.5-Dihydropyridazine (Fluorescent) Quenched->Fluorescent IEDDA Reaction HighSignal High Fluorescence Signal Fluorescent->HighSignal Excitation

Caption: The principle of fluorescence 'turn-on' upon reaction of this compound.

References

Navigating Aqueous Environments: A Technical Guide to Cy3.5 Tetrazine Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical properties of Cy3.5 tetrazine, a fluorescent probe integral to advanced bioorthogonal chemistry. A comprehensive understanding of its solubility and stability in aqueous buffers is paramount for the successful design and execution of experiments in fields ranging from cell biology and proteomics to drug development. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from its close analogs, Cy3 tetrazine and Cy5 tetrazine, to provide a robust framework for its application.

Solubility in Aqueous Buffers

The solubility of a fluorescent probe is a crucial determinant of its utility in biological systems. Poor solubility can lead to aggregation, precipitation, and reduced bioavailability, thereby compromising experimental outcomes. Cyanine dyes, the core structure of Cy3.5, are known for their generally low aqueous solubility. However, modifications such as sulfonation or the addition of polyethylene glycol (PEG) linkers can significantly enhance their hydrophilicity. Commercial preparations of cyanine dye tetrazines are often formulated to be water-soluble. For instance, Cy3 tetrazine and sulfonated versions of Cy5.5 tetrazine are marketed as being soluble in water, DMSO, and DMF.[1][2]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in aqueous buffers:

  • Molecular Structure: The inherent structure of the Cy3.5 dye, including the presence of charged groups like sulfonates, is the primary determinant of its water solubility.[3]

  • Buffer Composition: The type of buffer, its ionic strength, and the presence of additives can impact solubility.

  • pH: The pH of the buffer can affect the charge state of the molecule, potentially influencing its solubility.

  • Temperature: Solubility can be temperature-dependent, although this is generally a less significant factor for cyanine dyes within typical biological experimental temperature ranges.

Quantitative Solubility Data (Analog-Based)
Compound ClassSolventSolubility Description
Cy3 Tetrazine Water, DMSO, DMFWater-soluble
Sulfo-Cy5.5 Tetrazine Water, DMF, DMSOHigh aqueous solubility

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is critical for the reliability and reproducibility of time-dependent studies, such as in vivo imaging and long-term tracking of biomolecules. Stability can be affected by several factors, including pH, temperature, and exposure to light.

Factors Influencing Stability
  • pH: The pH of the buffer can significantly impact the chemical stability of both the cyanine dye and the tetrazine moiety. While the fluorescence of Cy3 is largely pH-insensitive, the tetrazine ring can be susceptible to degradation under strongly acidic or basic conditions.[4]

  • Temperature: Elevated temperatures can accelerate the degradation of organic dyes. For long-term storage, it is recommended to keep the compound at -20°C.

  • Light Exposure (Photostability): Cyanine dyes are susceptible to photobleaching upon prolonged exposure to excitation light. This can be mitigated by using antifade reagents or protective buffers.

  • Presence of Nucleophiles: The tetrazine ring can react with nucleophiles, leading to its degradation. The presence of strong electron-withdrawing groups on the tetrazine ring can increase its reactivity but may decrease its stability in aqueous media.

Quantitative Stability Data (Analog-Based)

Specific stability data for this compound is limited. The following table summarizes stability information for related compounds.

Compound/ClassConditionStability Assessment
Cy3 Dye pHFluorescence intensity is independent of pH.
Cy5 Dye pHFluorescence is stable between pH 3.5 and 8.3; chemical degradation can occur above pH 8.0.
Tetrazines Aqueous BufferStability is dependent on substituents; electron-withdrawing groups can decrease stability.
Tetrazines TemperatureGenerally good thermal stability at appropriate pH; degradation can occur at high temperatures.
Cyanine Dyes LightSusceptible to photobleaching.

Experimental Protocols

The following are generalized protocols for determining the aqueous solubility and stability of this compound. These should be adapted and optimized for specific experimental needs.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a method to determine the thermodynamic solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry.

Materials:

  • This compound solid

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • 0.22 µm syringe filter

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully collect the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Create a series of standard solutions with known concentrations by diluting the stock solution in the aqueous buffer of interest.

    • Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of Cy3.5 (approximately 580-590 nm).

    • Plot a calibration curve of absorbance versus concentration.

  • Measurement of Saturated Solution Concentration:

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the aqueous solubility.

Protocol for Assessing Aqueous Stability

This protocol describes a method to evaluate the stability of this compound in an aqueous buffer over time by monitoring changes in its absorbance spectrum.

Materials:

  • This compound stock solution (in a minimal amount of organic solvent like DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the aqueous buffer at a known concentration (e.g., 0.2 mM with a final DMSO concentration of 1%).

    • Divide the solution into multiple aliquots for analysis at different time points.

  • Incubation:

    • Incubate the aliquots at the desired temperature (e.g., 37°C). If assessing photostability, expose samples to a controlled light source while keeping a control sample in the dark.

  • Data Collection:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot.

    • Measure the full absorbance spectrum (e.g., from 300 to 700 nm) of the aliquot using a UV-Vis spectrophotometer. The tetrazine absorbance can be monitored around 515-540 nm, while the Cy3.5 dye absorbance is around 580-590 nm.

  • Data Analysis:

    • Monitor the decrease in absorbance at the λmax of both the tetrazine and the Cy3.5 dye over time. A decrease in absorbance indicates degradation.

    • The appearance of new peaks in the spectrum may suggest the formation of degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0). The half-life (t½) of the compound under the tested conditions can be calculated from the degradation kinetics.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound in an aqueous buffer.

G Workflow for this compound Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start Solubility Test Supersat Prepare Supersaturated Solution (Excess this compound in Buffer) Sol_Start->Supersat Equilibrate Equilibrate (24-48h with shaking) Supersat->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Filter Filter Supernatant (0.22 µm filter) Separate->Filter Measure Measure Absorbance of Saturated Solution Filter->Measure Cal_Curve Prepare Calibration Curve Cal_Curve->Measure Sol_Result Determine Solubility Measure->Sol_Result Stab_Start Start Stability Test Sample_Prep Prepare this compound Solution in Buffer Stab_Start->Sample_Prep Incubate Incubate under Test Conditions (Temp, pH, Light) Sample_Prep->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Measure_Spec Measure Absorbance Spectra Time_Points->Measure_Spec Analyze Analyze Spectral Changes (Degradation Kinetics) Measure_Spec->Analyze Stab_Result Determine Stability/Half-life Analyze->Stab_Result

Workflow for assessing this compound solubility and stability.

References

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions with Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in chemical biology and drug development, offering rapid and specific covalent bond formation under physiological conditions. This bioorthogonal reaction, particularly the ligation between a tetrazine and a strained dienophile, provides an efficient method for the conjugation of biomolecules, enabling advancements in cellular imaging, diagnostics, and targeted drug delivery. This technical guide provides a comprehensive overview of the iEDDA reaction utilizing a Cy3.5-functionalized tetrazine, a fluorescent probe with utility in the orange-red spectrum.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne such as trans-cyclooctene (TCO) or norbornene.[1][2][3] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3]

The mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.[4] This irreversible reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, making it highly suitable for applications in living systems.

A key feature of using tetrazine-dye conjugates, such as Cy3.5 tetrazine, is the fluorogenic nature of the reaction. The tetrazine moiety effectively quenches the fluorescence of the nearby cyanine dye. Upon reaction with a dienophile, the tetrazine is consumed, leading to a significant increase in fluorescence, which allows for real-time monitoring of the ligation and "turn-on" imaging applications with a high signal-to-noise ratio.

Quantitative Data

The efficiency of the iEDDA reaction is highly dependent on the specific tetrazine and dienophile pairing, as well as the reaction conditions. While specific kinetic and photophysical data for Cy3.5-tetrazine are not extensively published, data from structurally similar Cy3-tetrazine and general trends in iEDDA reactions provide valuable insights. It has been noted that the fluorescence properties of Cy3.5 often mimic those of Cy3.

Table 1: Second-Order Rate Constants (k₂) for iEDDA Reactions

Tetrazine DerivativeDienophileSolvent/Conditionsk₂ (M⁻¹s⁻¹)
General Tetrazinetrans-cyclooctene (TCO)Aqueous MediaUp to 100,000
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)9:1 Methanol:Water~2,000
Hydrogen-substituted Tetrazinestrans-cyclooctene (TCO)Not specifiedUp to 30,000
3-(p-aminomethylphenyl)-1,2,4,5-tetrazineTCOPBS, 37°C26,000 ± 500
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol3.6
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol118

Table 2: Photophysical Properties of Cyanine Dyes and iEDDA Products

FluorophoreConditionExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Enhancement
Cy3.5Free dye~581~596--
Cy3Free dye in aqueous solution~550~570~0.04-0.15-
Cy3 attached to DNA---0.20-0.402-3 fold upon protein labeling
Tetrazine-BODIPY FLBefore iEDDA with TCO---22-fold increase
Dihydropyridazine productGeneral observation---Up to 900-fold increase

Experimental Protocols

Synthesis of Cy3.5-Tetrazine Conjugate

The synthesis of a Cy3.5-tetrazine conjugate typically involves the reaction of an amine-reactive Cy3.5 derivative (e.g., Cy3.5-NHS ester) with an amino-functionalized tetrazine.

Materials:

  • Cy3.5 NHS ester

  • Amine-functionalized tetrazine (e.g., 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the amine-functionalized tetrazine in anhydrous DMF.

  • Add a slight molar excess of TEA or DIPEA to the solution to act as a base.

  • In a separate vial, dissolve the Cy3.5 NHS ester in anhydrous DMF.

  • Slowly add the Cy3.5 NHS ester solution to the tetrazine solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, purify the Cy3.5-tetrazine conjugate by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Protein Labeling with a Dienophile (TCO)

Site-specific incorporation of a dienophile into a protein can be achieved through genetic code expansion or by modifying natural amino acid residues. The following is a general protocol for labeling a protein containing a trans-cyclooctene (TCO) moiety.

Materials:

  • TCO-functionalized protein (e.g., containing a TCO-lysine unnatural amino acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cy3.5-tetrazine conjugate

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Prepare a solution of the TCO-functionalized protein in PBS. A typical concentration is 1-10 mg/mL (or 20-50 µM).

  • Prepare a stock solution of the Cy3.5-tetrazine conjugate in an organic solvent like DMSO.

  • Add a 5-10 fold molar excess of the Cy3.5-tetrazine solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours, protected from light. The reaction is often complete within minutes.

  • Remove the excess, unreacted Cy3.5-tetrazine using a size-exclusion chromatography column.

  • Confirm the labeling efficiency by UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~581 nm for Cy3.5) and SDS-PAGE with in-gel fluorescence scanning.

Visualizations

iEDDA Reaction Mechanism

iEDDA_Mechanism cluster_reactants Reactants cluster_reaction [4+2] Cycloaddition cluster_products Products Tetrazine Cy3.5-Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate iEDDA Dienophile TCO-Protein (Strained Dienophile) Dienophile->Intermediate Product Cy3.5-Dihydropyridazine-Protein (Stable Conjugate) Intermediate->Product Retro-Diels-Alder (-N₂) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start: TCO-modified Protein Add_Tetrazine Add Cy3.5-Tetrazine (5-10x molar excess) Start->Add_Tetrazine Incubate Incubate (RT or 37°C, 30-120 min) Add_Tetrazine->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (UV-Vis, SDS-PAGE) Purify->Analyze End End: Labeled Protein Analyze->End

Caption: A typical experimental workflow for labeling a TCO-modified protein with Cy3.5-tetrazine.

Application in GPCR Signaling Visualization

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR-TCO Labeled_GPCR Labeled GPCR (Fluorescent) G_Protein G-Protein Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->Labeled_GPCR Activation Cy3_5_Tetrazine Cy3.5-Tetrazine Cy3_5_Tetrazine->GPCR iEDDA Labeling Labeled_GPCR->G_Protein Conformational Change Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Visualizing GPCR signaling using iEDDA labeling of a TCO-modified receptor with Cy3.5-tetrazine.

Applications in Drug Development

The unique characteristics of the iEDDA reaction with Cy3.5-tetrazine offer significant advantages in various stages of drug development:

  • Target Identification and Validation: Site-specific labeling of proteins in living cells with Cy3.5-tetrazine allows for the visualization and tracking of target proteins, aiding in the validation of their role in disease pathways.

  • High-Throughput Screening: The fluorogenic nature of the reaction can be adapted for high-throughput screening assays to identify molecules that modulate the interaction between a labeled biomolecule and its binding partner.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo imaging using Cy3.5-tetrazine can provide real-time information on the distribution, and target engagement of a drug candidate functionalized with a dienophile.

  • Antibody-Drug Conjugates (ADCs): The iEDDA reaction provides a robust method for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs. The Cy3.5 fluorophore can be used to track the ADC's localization.

  • Pretargeted Drug Delivery: A two-step "pretargeting" approach can be employed where a dienophile-modified antibody is first administered to localize at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing Cy3.5-tetrazine-drug conjugate is administered, which then reacts specifically with the pre-localized antibody, minimizing off-target toxicity.

Conclusion

The inverse-electron-demand Diels-Alder reaction between Cy3.5-tetrazine and strained dienophiles represents a premier bioorthogonal ligation strategy. Its exceptionally fast, catalyst-free nature, coupled with the fluorogenic properties of the Cy3.5-tetrazine probe, provides a versatile platform for researchers in academia and the pharmaceutical industry. From fundamental studies of protein dynamics to the development of next-generation targeted therapeutics, the iEDDA reaction with Cy3.5-tetrazine is a powerful enabling technology with a bright future in advancing our understanding and treatment of human diseases.

References

An In-depth Technical Guide to the Photophysical Properties and Bioorthogonal Applications of Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key photophysical properties of Cy3.5 tetrazine, a fluorogenic probe widely utilized in bioorthogonal chemistry. It details the quantitative metrics of its fluorescence, the experimental protocols for their measurement, and the underlying chemical reaction that makes it a powerful tool for biological research and drug development.

Core Photophysical and Bioorthogonal Properties

This compound is a state-of-the-art fluorescent probe designed for "turn-on" applications. The tetrazine moiety acts as an efficient quencher of the Cy3.5 fluorophore's emission. This quenching is alleviated upon a highly specific and rapid bioorthogonal reaction with a strained alkene, such as trans-cyclooctene (TCO), leading to a significant increase in fluorescence. This mechanism, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is one of the fastest bioorthogonal reactions known, allowing for the precise labeling of biomolecules in complex biological systems.

Data Presentation: Quantitative Photophysical Characteristics

The following table summarizes the key quantitative data for this compound before and after its reaction with a trans-cyclooctene (TCO) dienophile.

PropertyThis compound (Quenched State)Cy3.5-TCO Product (Fluorescent State)
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.003 (estimated for a similar quenched rhodamine-tetrazine probe)[1]0.15
Excitation Maximum (λex) 579 nm~580 nm
Emission Maximum (λem) 591 nm~593 nm
Fluorescence Turn-On Ratio >50-fold-

Experimental Protocols

Detailed methodologies for the determination of the key photophysical properties of this compound are outlined below.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of a substance and the path length of the light through the sample.

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). The exact concentration is determined by accurately weighing the lyophilized powder.

  • Serial Dilutions: A series of dilutions of the stock solution are prepared in the desired final solvent (e.g., phosphate-buffered saline, PBS).

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the maximum absorption wavelength (λmax ≈ 579 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen. For the emission range of Cy3.5, a standard such as Rhodamine 6G in ethanol (Φ ≈ 0.95) can be used.

  • Preparation of Solutions: A series of dilutions of both the this compound (or its TCO reaction product) and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • The absorbance of each solution is measured at the chosen excitation wavelength.

    • The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.

    • A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

      where Φ is the quantum yield, Slope is the gradient of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Mandatory Visualizations

Bioorthogonal Labeling Workflow

The following diagram illustrates the workflow of a typical bioorthogonal labeling experiment using this compound and a TCO-modified biomolecule.

G cluster_0 Preparation cluster_1 Bioorthogonal Reaction cluster_2 Analysis Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) Labeling Covalent Labeling Biomolecule->Labeling TCO_NHS TCO-NHS Ester TCO_NHS->Labeling TCO_Biomolecule TCO-modified Biomolecule Labeling->TCO_Biomolecule Reaction Inverse Electron Demand Diels-Alder Cycloaddition (iEDDA) TCO_Biomolecule->Reaction Cy35_Tz This compound (Low Fluorescence) Cy35_Tz->Reaction Labeled_Product Labeled Biomolecule (High Fluorescence) Reaction->Labeled_Product Imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) Labeled_Product->Imaging Analysis Data Analysis Imaging->Analysis

Bioorthogonal labeling workflow using this compound and a TCO-modified biomolecule.

Signaling Pathway of Fluorescence Turn-On

The diagram below illustrates the signaling pathway from the quenched state of this compound to its highly fluorescent state upon reaction.

G Quenched This compound (Quenched State) Φ ≈ 0.003 Reaction iEDDA Reaction Quenched->Reaction TCO TCO-modified Target TCO->Reaction Activated Cy3.5-TCO Adduct (Fluorescent State) Φ = 0.15 Reaction->Activated Signal Fluorescent Signal (>50x Increase) Activated->Signal

Fluorescence turn-on mechanism of this compound upon reaction with a TCO-modified target.

References

In-Depth Technical Guide to the Safe Handling and Application of Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and experimental application of Cy3.5 tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry for molecular imaging and bioconjugation. The information presented herein is intended to equip researchers with the necessary knowledge to safely and effectively incorporate this powerful tool into their laboratory workflows.

Core Concepts and Safety Profile

This compound is a fluorescent dye belonging to the cyanine family, modified with a tetrazine moiety. This modification allows it to participate in an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The primary reaction partner for tetrazines in a biological context is a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.

General Safety Precautions:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to handle this compound with the appropriate safety measures in a laboratory setting.

Personal Protective Equipment (PPE) and Handling Guidelines:

PrecautionGuideline
Ventilation Use only in a well-ventilated area, preferably within a chemical fume hood.
Gloves Wear impervious gloves (e.g., nitrile) to prevent skin contact. Inspect gloves prior to use and dispose of contaminated gloves properly.
Eye Protection Wear safety glasses or goggles to protect against splashes.
Lab Coat Wear a lab coat to protect clothing and skin.
Hygiene Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
Spills In case of a spill, collect the material and dispose of it as chemical waste. Clean the affected area thoroughly.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

AspectRecommendation
Storage Temperature Store at -20°C in the dark.
Moisture Desiccate to prevent degradation.
Light Exposure Avoid prolonged exposure to light.
Solution Stability Tetrazine-cyanine products should not be stored in solution for extended periods. It is recommended to prepare fresh solutions before use or to store dried aliquots.
Disposal Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.

Experimental Protocols

The primary application of this compound is its reaction with TCO-modified biomolecules. The following are generalized protocols for common applications. Researchers should optimize these protocols for their specific experimental systems.

Antibody Conjugation via TCO-Tetrazine Ligation (Pre-targeting Strategy)

This protocol describes the labeling of a TCO-modified antibody with this compound.

Materials:

  • TCO-modified antibody

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, mix the TCO-modified antibody with the this compound solution. A slight molar excess of the tetrazine (1.5 to 5-fold) is often used to ensure complete labeling of the antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove excess, unreacted this compound using a desalting column (e.g., PD-10) equilibrated with PBS.

  • Storage: Store the purified Cy3.5-labeled antibody at 4°C, protected from light.

In Vitro Cell Labeling

This protocol outlines the steps for labeling TCO-modified cells with this compound.

Materials:

  • Cells with TCO-modified surface proteins

  • This compound

  • Cell culture medium or appropriate buffer (e.g., PBS with 1% BSA)

  • Anhydrous DMSO

Procedure:

  • Prepare Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in cell culture medium or buffer to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Cell Preparation: Wash the cells to be labeled to remove any interfering substances.

  • Staining: Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells two to three times with fresh medium or buffer to remove any unbound this compound.

  • Imaging: The labeled cells are now ready for fluorescence microscopy.

In Vivo Imaging (Pre-targeting Workflow)

This generalized protocol describes a pre-targeting approach for in vivo imaging.

Materials:

  • Animal model

  • TCO-modified targeting molecule (e.g., antibody)

  • This compound

  • Sterile PBS

  • Anhydrous DMSO

Procedure:

  • Administration of TCO-modified Molecule: Administer the TCO-modified targeting molecule to the animal model (e.g., via intravenous injection).

  • Accumulation and Clearance: Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound excess to clear from circulation. This time will vary depending on the pharmacokinetics of the specific targeting molecule.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should be kept low (typically below 5%).

  • Administration of this compound: Administer the this compound solution to the animal model.

  • Imaging: At various time points after administration of the this compound, acquire fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for Cy3.5.

Visualized Workflows

Antibody Conjugation Workflow

Antibody_Conjugation TCO_Ab TCO-Modified Antibody Reaction Incubation (RT, 30-60 min) TCO_Ab->Reaction Cy35_Tz This compound Cy35_Tz->Reaction Purification Purification (Desalting Column) Reaction->Purification Labeled_Ab Cy3.5-Labeled Antibody Purification->Labeled_Ab

Caption: Workflow for conjugating this compound to a TCO-modified antibody.

In Vitro Cell Labeling Workflow

Cell_Labeling TCO_Cells TCO-Modified Cells Staining_Solution Add this compound Staining Solution TCO_Cells->Staining_Solution Incubation Incubate (RT or 37°C, 15-30 min) Staining_Solution->Incubation Washing Wash to Remove Unbound Dye Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: General workflow for in vitro labeling of TCO-modified cells.

In Vivo Pre-targeting Imaging Workflow

In_Vivo_Imaging Inject_TCO_Ab 1. Inject TCO-Modified Targeting Molecule Accumulation 2. Allow for Target Accumulation and Clearance of Excess Inject_TCO_Ab->Accumulation Inject_Cy35_Tz 3. Inject this compound Accumulation->Inject_Cy35_Tz Imaging 4. In Vivo Fluorescence Imaging Inject_Cy35_Tz->Imaging

Caption: Logical steps for a pre-targeted in vivo imaging experiment.

Conclusion

This compound is a valuable tool for bioorthogonal labeling and imaging. While it offers significant advantages in terms of reaction speed and specificity, it is essential to handle it with the appropriate safety precautions due to the lack of comprehensive toxicological data. By following the guidelines outlined in this document and adapting the provided protocols to specific experimental needs, researchers can safely and effectively utilize this compound in their work.

Methodological & Application

Application Notes and Protocols for Cy3.5 Tetrazine Protein Labeling for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the fluorescent labeling of proteins with Cy3.5 tetrazine for subsequent visualization by fluorescence microscopy. The method utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a tetrazine-functionalized fluorophore and a trans-cyclooctene (TCO)-modified protein.[1][2][3] This highly specific and efficient click chemistry reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it an ideal tool for labeling sensitive biological molecules.[1][3] The Cy3.5 fluorophore is a bright, orange-fluorescent dye with an excitation maximum at approximately 579 nm and an emission maximum at around 591 nm, making it well-suited for fluorescence microscopy applications.

Key Reaction Parameters

A summary of the key quantitative data for the this compound protein labeling protocol is presented in the table below for easy reference and comparison.

ParameterValueNotes
Cy3.5-Tetrazine Spectral Properties
Excitation Maximum (λex)~579 nm
Emission Maximum (λem)~591 nm
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹At λex
Reaction Conditions
Recommended Molar Ratio (Dye:Protein)1.5 - 5 fold molar excess of Cy3.5-tetrazineTo ensure efficient labeling of the TCO-modified protein.
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.4Other amine-free buffers are also suitable.
Reaction TemperatureRoom Temperature (20-25°C)Can be performed at 4°C with a longer incubation time.
Reaction Time1 - 2 hoursReaction progress can be monitored by the disappearance of the tetrazine's color.
Degree of Labeling (DOL) Calculation
Correction Factor (CF₂₈₀) for Cy3.50.178To account for the dye's absorbance at 280 nm.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling a TCO-modified protein with this compound and preparing it for fluorescence microscopy.

Materials
  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cy3.5-tetrazine, lyophilized powder

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorescence microscope with appropriate filters for Cy3.5

Protocol 1: Preparation of Cy3.5-Tetrazine Stock Solution
  • Allow the vial of lyophilized Cy3.5-tetrazine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution.

  • Vortex the vial until the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Protocol 2: Labeling of TCO-Modified Protein with Cy3.5-Tetrazine
  • Prepare the TCO-modified protein in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

  • Add a 1.5 to 5-fold molar excess of the 1 mM Cy3.5-tetrazine stock solution to the protein solution.

  • Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light. The reaction can also be incubated overnight at 4°C.

  • The progress of the reaction can be visually monitored by the disappearance of the characteristic pinkish color of the tetrazine.

Protocol 3: Purification of the Labeled Protein
  • Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with PBS (pH 7.4).

  • Carefully load the reaction mixture from Protocol 2 onto the top of the resin bed.

  • Elute the protein-dye conjugate with PBS (pH 7.4).

  • Collect the fractions. The first colored fraction to elute will contain the labeled protein, while the later, more slowly eluting colored fraction will contain the unconjugated Cy3.5-tetrazine.

  • Combine the fractions containing the purified, labeled protein.

Protocol 4: Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3.5 (~579 nm, A_max).

  • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for Cy3.5 at 280 nm (0.178).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of Cy3.5 (150,000 cm⁻¹M⁻¹).

Protocol 5: Preparation for Fluorescence Microscopy
  • Dilute the purified Cy3.5-labeled protein to the desired concentration in an appropriate buffer for your imaging experiment.

  • Prepare your sample (e.g., cells, tissue) for fluorescence microscopy.

  • Add the diluted, labeled protein to your sample and incubate as required for your specific application.

  • Wash the sample to remove any unbound labeled protein.

  • Mount the sample on a microscope slide with an appropriate mounting medium.

  • Image the sample using a fluorescence microscope equipped with a suitable laser line and filter set for Cy3.5.

Microscope ComponentRecommended Setting
Excitation Laser 561 nm or similar laser line
Excitation Filter ~560/20 nm
Dichroic Mirror ~585 nm
Emission Filter ~600/50 nm

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction and the experimental workflow described in these application notes.

G cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_protein TCO-modified Protein Intermediate Diels-Alder Cycloadduct TCO_protein->Intermediate + Cy35_tetrazine Cy3.5-Tetrazine Cy35_tetrazine->Intermediate Labeled_protein Cy3.5-labeled Protein Intermediate->Labeled_protein - N₂ N2 N₂ (gas)

Caption: Chemical reaction of this compound with a TCO-modified protein.

G cluster_workflow Experimental Workflow start Start: TCO-modified Protein & Cy3.5-tetrazine labeling Protein Labeling (1-2 hours, RT) start->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification dol Characterization (Determine DOL) purification->dol imaging_prep Sample Preparation for Microscopy dol->imaging_prep imaging Fluorescence Microscopy Imaging imaging_prep->imaging end End: Labeled Protein Image imaging->end

Caption: Experimental workflow for protein labeling and fluorescence imaging.

References

Application Notes and Protocols: A Step-by-Step Guide to Cy3.5 Tetrazine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a Cy3.5 fluorescent dye to an antibody using tetrazine-trans-cyclooctene (TCO) bioorthogonal chemistry. This powerful labeling strategy, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptionally fast reaction kinetics and high specificity without the need for cytotoxic catalysts, making it ideal for a wide range of applications from cellular imaging to in vivo studies.[1]

The process is a two-stage workflow:

  • Antibody Modification: Primary amine groups (e.g., on lysine residues) on the antibody are first functionalized with a TCO moiety using an N-hydroxysuccinimide (NHS) ester linker.

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with a Cy3.5-Tetrazine derivative, resulting in the rapid and stable formation of the final fluorescently labeled antibody conjugate.

Chemical Signaling Pathway: IEDDA Cycloaddition

The core of this conjugation method is the bioorthogonal reaction between a tetrazine (the diene) and a trans-cyclooctene (the strained dienophile). This reaction proceeds via an IEDDA cycloaddition, forming a stable dihydropyridazine bond and releasing nitrogen gas.[1] Its high reaction rate and specificity allow for efficient conjugation even at low concentrations.[1]

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody-NH₂ TCO_Ab TCO-Modified Antibody Antibody->TCO_Ab + TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab NHS NHS (byproduct) TCO_Ab->NHS TCO_Ab2 TCO-Modified Antibody Final_Conj Cy3.5-Antibody Conjugate TCO_Ab2->Final_Conj + Cy35_Tz Cy3.5-Tetrazine Cy35_Tz->Final_Conj N2 N₂ Gas (byproduct) Final_Conj->N2

Conjugation reaction overview.

Experimental Workflow

The overall process involves antibody preparation, modification, purification, ligation with the fluorescent probe, and final purification and characterization.

G A 1. Antibody Preparation (Buffer Exchange) B 2. TCO-NHS Ester Conjugation A->B C 3. Purification of TCO-Antibody B->C D 4. Cy3.5-Tetrazine Ligation C->D E 5. Purification of Final Conjugate D->E F 6. Characterization (DOL Calculation) E->F G Store Conjugate (-20°C) F->G

Cy3.5-Antibody conjugation workflow.

Experimental Protocols

Materials and Reagents
  • Antibody (Ab) to be labeled

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • Cy3.5-Tetrazine

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Labeling Buffer: 100 mM Sodium Bicarbonate or Borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting Columns (e.g., Sephadex G-25 or equivalent PD-10 columns)[2]

  • UV-Vis Spectrophotometer and Quartz Cuvettes

Part 1: Antibody Preparation

This step is critical to remove any interfering substances from the antibody storage buffer.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA, sodium azide), it must be exchanged into an amine-free buffer like 1X PBS. This can be done using a desalting column or dialysis (10K MWCO).

  • Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in 1X PBS for optimal labeling efficiency. Concentrations below 2 mg/mL can significantly reduce conjugation efficiency.

  • Determine Antibody Molarity: Calculate the molar concentration of your antibody solution.

    • Antibody (mg/mL) / Antibody MW (mg/mmol) = Antibody Molarity (mmol/mL or M)

Part 2: TCO-NHS Ester Conjugation

This protocol targets primary amines on the antibody.

  • Prepare Labeling Buffer: Add 1/10th the volume of your antibody solution of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH for efficient labeling.

  • Prepare TCO-NHS Stock: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a 10 mM stock solution. NHS esters are moisture-sensitive.

  • Calculate Reagent Volume: Determine the amount of TCO-NHS ester needed. A 10- to 20-fold molar excess is a recommended starting point.

    • Vol. of TCO-NHS (µL) = [Molar Excess × Ab Molarity (M) × Ab Vol (µL)] / TCO-NHS Stock Molarity (M)

  • Conjugation Reaction: Add the calculated volume of TCO-NHS stock solution to the pH-adjusted antibody solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): To quench any unreacted NHS ester, add 1/10th the reaction volume of 1 M Tris-HCl (pH 8.0) and incubate for an additional 15-30 minutes.

Part 3: Purification of TCO-Modified Antibody

It is crucial to remove unconjugated TCO-NHS ester before proceeding.

  • Column Equilibration: Equilibrate a desalting column (e.g., PD-10) with 1X PBS according to the manufacturer's instructions.

  • Purification: Apply the reaction mixture to the equilibrated column. Elute the TCO-modified antibody with 1X PBS. The purified antibody will be in the first fractions to elute. Alternatively, perform dialysis against 1X PBS at 4°C.

Part 4: Cy3.5-Tetrazine Ligation
  • Prepare Cy3.5-Tetrazine Stock: Dissolve the Cy3.5-Tetrazine in anhydrous DMSO to create a 1-10 mM stock solution. Store protected from light.

  • Calculate Reagent Volume: A 1.5- to 5-fold molar excess of Cy3.5-Tetrazine over the antibody is typically sufficient due to the rapid reaction kinetics.

    • Vol. of Cy3.5-Tz (µL) = [Molar Excess × Ab Molarity (M) × Ab Vol (µL)] / Cy3.5-Tz Stock Molarity (M)

  • Ligation Reaction: Add the calculated volume of Cy3.5-Tetrazine stock to the purified TCO-antibody solution. Mix gently and incubate for 30-60 minutes at room temperature, protected from light. The reaction can often be monitored by the disappearance of the tetrazine's characteristic color.

Part 5: Purification of Final Cy3.5-Antibody Conjugate

Remove unconjugated Cy3.5-Tetrazine to prevent high background signals in downstream applications.

  • Purification: Repeat the purification process described in Part 3 using a fresh, equilibrated desalting column or dialysis to separate the labeled antibody from free dye. The orange-red Cy3.5-labeled antibody conjugate should elute first.

Characterization and Data Presentation

Determine Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated per antibody. An optimal DOL for most antibodies is between 2 and 10.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3.5, which is ~581 nm (Aₘₐₓ).

  • Calculate DOL: Use the following equations to determine the protein concentration and the DOL.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterSymbolValueSource
Molar Extinction Coefficient of IgGε_protein210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Cy3.5ε_dye150,000 M⁻¹cm⁻¹
Cy3.5 Absorbance Maximumλₘₐₓ~581 nm
Cy3.5 Emission Maximumλₑₘ~596 nm
Correction Factor for Cy3.5 at 280 nmCF₂₈₀~0.08
Storage

Store the final purified Cy3.5-antibody conjugate in a suitable buffer (e.g., PBS with 0.01% sodium azide and a cryoprotectant like glycerol if freezing) at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Protect from light.

Troubleshooting Guide

Problem Possible Cause Solution
Low Degree of Labeling (DOL) Presence of primary amines (Tris, glycine) in antibody buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS) before conjugation.
Insufficient molar excess of TCO-NHS ester.Increase the molar ratio of TCO-NHS ester to antibody (e.g., from 10x to 20x or higher).
Reaction pH is too low (<8.0) for NHS ester chemistry.Ensure the labeling buffer pH is between 8.3 and 8.5.
Antibody Precipitation High concentration of organic solvent (DMSO) from reagent stocks.Keep the final volume of DMSO added below 10% of the total reaction volume.
Over-labeling of the antibody, increasing hydrophobicity.Reduce the molar excess of the TCO-NHS ester to achieve a lower DOL.
High Background Signal Incomplete removal of unconjugated Cy3.5-Tetrazine.Ensure thorough purification using size-exclusion chromatography or extensive dialysis. Repeat the purification step if necessary.
No or Little Conjugation Inactive (hydrolyzed) TCO-NHS ester.Prepare TCO-NHS ester stock solution in anhydrous DMSO immediately before use. Avoid moisture.
Low purity of starting antibody.Use an antibody with >95% purity. Impurities can compete for labeling.

References

Live-Cell Imaging with Cy3.5 Tetrazine and TCO: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the bioorthogonal reaction between Cy3.5 tetrazine and trans-cyclooctene (TCO) for live-cell imaging. This powerful technique, centered around the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, offers exceptional specificity and rapid kinetics, making it an ideal tool for studying dynamic cellular processes.

The key advantage of this system lies in its "click chemistry" nature, which proceeds efficiently under physiological conditions without the need for toxic catalysts.[1] Furthermore, many tetrazine-dye conjugates, including those based on cyanine dyes, exhibit fluorogenic properties.[2][3] This means the fluorescence of the this compound is significantly quenched in its free form and dramatically increases upon reaction with a TCO-modified molecule of interest. This "turn-on" fluorescence provides a high signal-to-noise ratio, often enabling wash-free imaging experiments, which is particularly advantageous for delicate live-cell studies.[4][5]

Data Presentation

The following tables summarize key quantitative data for the this compound and TCO ligation system.

Table 1: Photophysical Properties of Cy3.5

PropertyValueReference
Excitation Maximum (λex)~579 nm
Emission Maximum (λem)~591 nm
Extinction Coefficient~150,000 cm⁻¹M⁻¹
Quantum Yield~0.15

Note: Spectral properties can be influenced by the local environment and conjugation.

Table 2: TCO-Tetrazine Ligation Characteristics

ParameterValue/DescriptionReference
Reaction TypeInverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
Second-Order Rate Constant (k₂)Up to 100,000 M⁻¹s⁻¹
Fluorescence EnhancementSignificant fluorescence increase upon reaction with TCO. The exact fold-increase for Cy3.5 is not widely reported but is a known characteristic of many tetrazine-cyanine dye pairs.
Required ConditionsPhysiological pH, temperature, and aqueous media.

Experimental Protocols

This section provides detailed protocols for labeling proteins with TCO and subsequent live-cell imaging using this compound.

Protocol 1: Labeling of a Protein of Interest with TCO-NHS Ester

This protocol describes the modification of a purified protein (e.g., an antibody) with a TCO-NHS ester for subsequent live-cell targeting.

Materials:

  • Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (dissolved in anhydrous DMSO to 10 mM)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, perform a buffer exchange into PBS using a desalting column.

  • Reaction Setup: While gently vortexing the protein solution, add a 20-fold molar excess of the 10 mM TCO-PEGn-NHS ester stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or by dialysis against PBS.

  • Storage: The TCO-labeled protein is now ready for use or can be stored at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Live-Cell Imaging of TCO-Modified Proteins with this compound

This protocol outlines the steps for imaging live cells that have been treated with a TCO-modified targeting molecule, such as a TCO-labeled antibody against a cell surface receptor.

Materials:

  • Live cells cultured in a glass-bottom dish or chamber slide

  • TCO-labeled protein (from Protocol 1)

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Fluorescence microscope with appropriate filter sets for Cy3.5 (Excitation: ~579 nm, Emission: ~591 nm)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency in a glass-bottom dish suitable for microscopy.

  • Pre-targeting with TCO-Protein:

    • Dilute the TCO-labeled protein to the desired working concentration (e.g., 10-100 nM for an antibody) in pre-warmed live-cell imaging medium.

    • Replace the cell culture medium with the TCO-protein solution.

    • Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing (Optional but Recommended): Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound TCO-protein. This step helps to reduce background fluorescence.

  • Labeling with this compound:

    • Prepare the this compound staining solution by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

    • Add the this compound staining solution to the cells.

  • Image Acquisition:

    • Immediately begin imaging the cells using a fluorescence microscope. The fluorescence signal will develop rapidly as the ligation reaction occurs.

    • Time-lapse imaging can be performed to monitor the labeling process and subsequent dynamic events in real-time.

    • For wash-free imaging, the this compound can be added and imaging can commence without the washing steps, relying on the fluorogenic nature of the probe to provide sufficient contrast.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

experimental_workflow cluster_protein_modification Protein Modification cluster_live_cell_labeling Live-Cell Labeling Protein Protein TCO-Protein TCO-Protein Protein->TCO-Protein + TCO-NHS Ester TCO-NHS TCO-NHS Live_Cells Live_Cells TCO-Protein->Live_Cells Labeled_Cells Labeled_Cells Live_Cells->Labeled_Cells + TCO-Protein Imaging Imaging Labeled_Cells->Imaging + this compound Cy3_5_Tetrazine Cy3_5_Tetrazine

Caption: Experimental workflow for labeling live cells.

pretargeting_strategy Start Start Incubate_TCO_Antibody Incubate cells with TCO-labeled antibody Start->Incubate_TCO_Antibody Wash Wash to remove unbound antibody Incubate_TCO_Antibody->Wash Add_Cy35_Tetrazine Add this compound Wash->Add_Cy35_Tetrazine Image Live-Cell Imaging Add_Cy35_Tetrazine->Image

Caption: Pre-targeting strategy for live-cell imaging.

signaling_pathway_example cluster_extracellular Extracellular cluster_cell Cell TCO_Antibody TCO-Antibody Receptor Cell Surface Receptor TCO_Antibody->Receptor Binding Cy35_Tetrazine Cy3.5-Tetrazine Cy35_Tetrazine->TCO_Antibody Click Reaction Receptor_Internalization Receptor Internalization Receptor->Receptor_Internalization Ligand Binding Endosome Endosome Receptor_Internalization->Endosome

Caption: Visualizing receptor internalization with TCO-Cy3.5.

References

Application Notes and Protocols for Cy3.5 Tetrazine in No-Wash Super-Resolution Imaging of the Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of subcellular structures with nanoscale resolution is crucial for understanding cellular function and disease progression. Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM), have revolutionized the field by surpassing the diffraction limit of light.[1][2] A key challenge in live-cell super-resolution imaging is the efficient and specific labeling of target structures with bright, photostable fluorophores while minimizing background fluorescence.[3]

This document details the application of Cy3.5 tetrazine, a bioorthogonal and fluorogenic probe, for no-wash super-resolution imaging of the cytoskeleton in live cells. The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), provides a rapid and highly specific method for labeling biomolecules. When coupled with a TCO-modified cytoskeletal probe like phalloidin, this compound enables precise labeling of F-actin filaments. The fluorogenic nature of some tetrazine dyes, where fluorescence is quenched until the reaction with TCO occurs, allows for no-wash imaging protocols, which are ideal for live-cell experiments by reducing cell stress and simplifying the workflow.

Principle of the Method

The experimental workflow involves a two-step labeling strategy. First, live cells are incubated with a TCO-modified probe that specifically binds to the cytoskeleton, such as phalloidin-TCO for F-actin. After a brief incubation, the unbound TCO probe is washed out. Subsequently, the this compound is added to the cells. The tetrazine rapidly and covalently reacts with the TCO-tagged cytoskeletal filaments. Unreacted, unbound this compound remains in a quenched, low-fluorescence state, resulting in a high signal-to-noise ratio without the need for a final wash step. The sample can then be immediately imaged using super-resolution microscopy.

Data Presentation

Photophysical Properties of Fluorophores for dSTORM

The selection of a suitable fluorophore is critical for the success of dSTORM imaging. Key parameters include the number of photons detected per switching event (photon yield), the on/off duty cycle, and photostability. The following table summarizes the quantitative photoswitching properties of Cy3.5 and other commonly used dyes in the presence of β-mercaptoethanol (βME) and an oxygen-scavenging system.

FluorophoreExcitation Max (nm)Emission Max (nm)Photons per Switching EventOn/Off Duty CycleSurvival Fraction (after 400s)Number of Switching Cycles
Cy3.5 581596~1,500~0.001~0.1~100
Cy3550570~1,800~0.0005~0.2~200
Cy5649670~2,500~0.0004~0.4~400
Alexa Fluor 568578603~1,200~0.0008~0.3~250
Alexa Fluor 647650668~3,000~0.0005~0.5~500
ATTO 565563592~1,000~0.0012~0.2~150

Data adapted from Dempsey et al., 2011. Values are approximate and can vary depending on the specific imaging conditions and buffer composition.

Experimental Protocols

Protocol 1: Live-Cell Labeling of F-actin with Phalloidin-TCO and this compound

This protocol describes the no-wash labeling of filamentous actin in live cells for super-resolution imaging.

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy

  • Phalloidin-TCO

  • This compound

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like β-mercaptoethanol or mercaptoethylamine)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture overnight to allow for adherence and normal growth. Ensure cells are at an appropriate confluency for imaging (typically 50-70%).

  • Phalloidin-TCO Labeling:

    • Prepare a 1 µM working solution of Phalloidin-TCO in live-cell imaging medium.

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the Phalloidin-TCO working solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator.

  • Wash Step:

    • Aspirate the Phalloidin-TCO solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • This compound Labeling (No-Wash):

    • Prepare a 5-10 µM working solution of this compound in live-cell imaging medium.

    • Add the this compound working solution to the cells.

    • Incubate for 10-15 minutes at 37°C. No wash step is required after this incubation.

  • Super-Resolution Imaging:

    • Replace the labeling medium with dSTORM imaging buffer.

    • Proceed immediately to imaging on a super-resolution microscope equipped with the appropriate laser lines for Cy3.5 (e.g., 561 nm excitation).

    • Acquire a series of images (typically 10,000-50,000 frames) to capture the stochastic blinking of the Cy3.5 molecules.

    • Reconstruct the super-resolution image from the localized single-molecule emission events.

Protocol 2: Fixed-Cell Labeling of Cytoskeleton

For applications where live-cell imaging is not required, a fixation step can be included.

Materials:

  • Same as Protocol 1, with the addition of:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix with 4% PFA for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash three times with PBS.

  • Labeling:

    • Proceed with steps 2-4 from Protocol 1 (Phalloidin-TCO and this compound labeling). The incubations can be performed at room temperature.

  • Imaging:

    • Mount the coverslip in dSTORM imaging buffer and proceed with imaging as described in step 5 of Protocol 1.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Two-Step Bioorthogonal Labeling cluster_imaging Super-Resolution Imaging cluster_output Output start Start: Culture Cells adherence Cells Adhere to Glass-Bottom Dish start->adherence tco_incubation Incubate with Phalloidin-TCO adherence->tco_incubation wash1 Wash (3x) Remove Unbound TCO tco_incubation->wash1 tetrazine_incubation Add this compound (No-Wash Step) wash1->tetrazine_incubation add_buffer Add dSTORM Imaging Buffer tetrazine_incubation->add_buffer image_acquisition Image Acquisition (10k-50k frames) add_buffer->image_acquisition reconstruction Image Reconstruction image_acquisition->reconstruction sr_image Super-Resolved Image of Cytoskeleton reconstruction->sr_image

Caption: Experimental workflow for no-wash super-resolution imaging.

reaction_mechanism cluster_reactants Reactants cluster_product Product phalloidin_tco Phalloidin-TCO on F-actin labeled_actin Cy3.5 Labeled F-actin (High Fluorescence) phalloidin_tco->labeled_actin IEDDA Reaction cy35_tetrazine This compound (Low Fluorescence) cy35_tetrazine->labeled_actin

Caption: Bioorthogonal reaction for cytoskeleton labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound Phalloidin-TCO.Increase the number and duration of wash steps after Phalloidin-TCO incubation.
Non-specific binding of this compound.Decrease the concentration of this compound. Ensure high-purity reagents.
Low Signal/Weak Fluorescence Inefficient labeling with Phalloidin-TCO.Optimize incubation time and concentration of Phalloidin-TCO.
Low concentration of this compound.Increase the concentration of this compound.
Inefficient photoswitching.Optimize dSTORM imaging buffer composition (thiol concentration, pH).
Phototoxicity/Cell Death High laser power during imaging.Reduce laser power to the minimum required for single-molecule detection.
Prolonged exposure to imaging buffer.Minimize the time cells are in the imaging buffer. Use a live-cell compatible buffer if possible.
Poor Super-Resolution Image Quality Low localization density.Increase the number of acquired frames. Optimize labeling density.
High density of blinking events.Reduce laser power for activation (if applicable) or adjust labeling concentration.
Sample drift during acquisition.Use a focus-locking system and ensure the sample is securely mounted.

Conclusion

The use of this compound in combination with TCO-modified probes offers a powerful and versatile strategy for no-wash super-resolution imaging of the cytoskeleton. This approach provides high specificity, excellent signal-to-noise ratio, and a simplified workflow that is particularly advantageous for live-cell studies. By carefully optimizing labeling and imaging parameters, researchers can achieve nanoscale resolution images of cytoskeletal dynamics, providing valuable insights into a wide range of biological processes.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Labeled with Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry. This reaction's rapid kinetics and high specificity in biological systems make it an invaluable tool for labeling biomolecules. Cy3.5 tetrazine is a fluorescent probe that leverages this powerful chemistry, enabling the covalent labeling of TCO-modified cells for analysis by flow cytometry. The Cy3.5 fluorophore is a bright, orange-red emitting dye, making it well-suited for multicolor flow cytometry experiments.[1]

A key advantage of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye, and upon reaction with a TCO group, this quenching is relieved, leading to a significant increase in fluorescence intensity.[2][3][4] This "turn-on" mechanism provides a high signal-to-noise ratio, often enabling wash-free staining protocols.[5] These application notes provide detailed protocols for the labeling of TCO-modified cells with this compound and their subsequent analysis by flow cytometry.

Spectral Properties of Cy3.5

Proper setup of the flow cytometer is critical for the successful detection of Cy3.5. The spectral properties of Cy3.5 are summarized in the table below.

ParameterWavelength (nm)
Excitation Maximum~579 nm
Emission Maximum~591 nm

Table 1: Spectral properties of Cy3.5 fluorescent dye.

For optimal detection, a flow cytometer equipped with a yellow-green laser (e.g., 561 nm) is recommended for excitation. The emission is typically collected using a bandpass filter appropriate for Cy3.5, such as a 585/42 nm filter.

Experimental Protocols

This section provides a detailed protocol for labeling cells that have been engineered to express TCO groups on their surface with this compound for flow cytometry analysis.

Materials and Reagents
  • Cells modified to express TCO groups on their surface

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Flow Cytometry Staining Buffer (PBS with 1% BSA)

  • Flow cytometry tubes

  • Flow cytometer with appropriate lasers and filters for Cy3.5 detection

Protocol 1: Staining of TCO-Modified Cells with this compound
  • Cell Preparation:

    • Harvest the TCO-modified cells and a negative control cell line (not expressing TCO groups).

    • Wash the cells once with ice-cold Flow Cytometry Staining Buffer.

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Preparation of this compound Staining Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, dilute the stock solution in Flow Cytometry Staining Buffer to the desired final working concentration. The optimal concentration should be determined empirically for each cell type and level of TCO expression, but a starting range of 1-10 µM is recommended.

  • Cell Staining:

    • Add the diluted this compound staining solution to the cell suspension.

    • Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • After incubation, wash the cells three times with 1 mL of Flow Cytometry Staining Buffer to remove any unreacted this compound.

    • Centrifuge at 300 x g for 5 minutes between each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer and transfer to flow cytometry tubes.

    • Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy3.5 (e.g., 561 nm excitation laser and a 585/42 nm bandpass filter).

    • Record the fluorescence intensity of the labeled cells and the unlabeled control cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the labeling of TCO-modified cells with this compound. These values can be used as a starting point for experimental design and optimization.

ParameterRecommended Range/ValueNotes
This compound Concentration1 - 10 µMOptimal concentration should be determined empirically for each cell type and TCO expression level.
Incubation Time30 - 60 minutesLonger incubation times may increase signal but could also increase background.
Incubation TemperatureRoom Temperature (20-25°C) or 37°CThe reaction is rapid at both temperatures; 37°C may enhance kinetics.
Expected Fluorescence Turn-On Ratio~20-foldThe fluorescence intensity of this compound is expected to increase significantly upon reaction with TCO.

Table 2: Recommended parameters for this compound labeling of TCO-modified cells for flow cytometry.

Application Example: Analysis of EGFR Signaling Pathway

This compound labeling can be integrated with other flow cytometry-based assays, such as phospho-flow, to study cell signaling pathways. For example, a TCO-modified antibody targeting a specific cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be used to label a specific cell population. Subsequent stimulation with EGF can be followed by intracellular staining for phosphorylated downstream signaling proteins to analyze the activation of the EGFR pathway in the target cells.

Experimental Workflow for EGFR Signaling Analysis

EGFR_Signaling_Workflow cluster_0 Cell Preparation & Labeling cluster_1 Signal Pathway Activation cluster_2 Intracellular Staining & Analysis start Start with a mixed cell population tco_ab Incubate with TCO-labeled anti-EGFR antibody start->tco_ab cy3_5 Label with this compound tco_ab->cy3_5 wash1 Wash to remove unbound reagents cy3_5->wash1 egf_stim Stimulate with EGF wash1->egf_stim fix_perm Fix and permeabilize cells egf_stim->fix_perm phospho_ab Stain with fluorescently-labeled anti-phospho-protein antibodies (e.g., anti-pERK, anti-pAkt) fix_perm->phospho_ab wash2 Wash phospho_ab->wash2 analysis Analyze by multicolor flow cytometry wash2->analysis

Caption: Workflow for analyzing EGFR signaling in a specific cell population using this compound labeling and phospho-flow cytometry.

EGFR Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY PI3K PI3K EGFR->PI3K pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Transcription->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway, highlighting key downstream molecules like ERK and Akt that can be analyzed by phospho-flow.

References

Application Note: Protocol for Labeling TCO-Modified Oligonucleotides with Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering exceptionally rapid and specific covalent bond formation without the need for a catalyst.[1] This ligation has become an invaluable tool for the precise labeling of biomolecules in complex biological environments. This application note provides a detailed protocol for the efficient labeling of TCO-modified oligonucleotides with a Cy3.5-tetrazine fluorescent dye. The resulting fluorescently labeled oligonucleotides are critical tools for a variety of applications, including fluorescence in situ hybridization (FISH), cellular imaging, and molecular diagnostics.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the TCO-tetrazine ligation reaction, providing a baseline for expected outcomes when labeling TCO-modified oligonucleotides with Cy3.5-tetrazine.

ParameterValueRemarks
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹The reaction is extremely fast, allowing for efficient labeling at low concentrations. The exact rate is dependent on the specific tetrazine and TCO structures.[5]
Excitation Maximum (λex) ~581 nmFor Cy3.5 dye.
Emission Maximum (λem) ~596 nmFor Cy3.5 dye.
Labeling Efficiency > 95%Typically high due to the rapid and specific nature of the TCO-tetrazine reaction.
Expected Yield 70-90%Post-purification yield. Dependent on the scale of the reaction and purification method.
Stability of Conjugate HighThe resulting dihydropyridazine bond is stable under typical biological conditions.
Reaction pH 6.0 - 9.0The reaction is efficient over a broad pH range compatible with biological systems.
Reaction Temperature 4°C to 37°CThe reaction proceeds rapidly even at low temperatures, but is typically performed at room temperature (20-25°C).

Experimental Protocols

Materials and Reagents
  • TCO-modified oligonucleotide

  • Cy3.5-tetrazine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., spin columns)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for quality control

Protocol 1: Labeling of TCO-Modified Oligonucleotide with Cy3.5-Tetrazine

This protocol describes the direct conjugation of a Cy3.5-tetrazine dye to a TCO-modified oligonucleotide.

  • Reagent Preparation:

    • Dissolve the TCO-modified oligonucleotide in nuclease-free water or PBS (pH 7.4) to a final concentration of 100-500 µM.

    • Immediately before use, dissolve the Cy3.5-tetrazine in anhydrous DMF or DMSO to create a 1-10 mM stock solution.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the TCO-modified oligonucleotide solution with the Cy3.5-tetrazine stock solution.

    • A slight molar excess (1.5 to 5-fold) of the Cy3.5-tetrazine is recommended to ensure complete labeling of the oligonucleotide.

    • The final concentration of the oligonucleotide in the reaction mixture should typically be in the range of 10-100 µM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • The purification of the labeled oligonucleotide is crucial to remove any unreacted Cy3.5-tetrazine.

    • Size-Exclusion Chromatography (Desalting Column): For a quick clean-up, pass the reaction mixture through a desalting spin column according to the manufacturer's instructions. This will remove the majority of the unconjugated dye.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For obtaining a highly pure product, RP-HPLC is the recommended method.

      • Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate, TEAA) to separate the labeled oligonucleotide from the unlabeled starting material and excess dye.

      • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~581 nm (for the Cy3.5 dye).

      • Collect the fractions corresponding to the dual-absorbance peak of the labeled product.

  • Characterization of the Labeled Oligonucleotide:

    • UV-Vis Spectroscopy: Confirm the successful conjugation by measuring the absorbance of the purified product. The spectrum should show absorbance peaks for both the oligonucleotide (around 260 nm) and the Cy3.5 dye (around 581 nm).

    • Mass Spectrometry: Determine the exact mass of the purified product using ESI-MS or MALDI-TOF mass spectrometry to confirm the covalent attachment of the Cy3.5-tetrazine to the TCO-modified oligonucleotide.

Visualizations

Experimental Workflow for Labeling TCO-Oligo with Cy3.5-Tetrazine

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization tco_oligo TCO-modified Oligo in Buffer reaction_mix Mix Oligo and Dye (1.5-5x excess of dye) Incubate 30-60 min at RT tco_oligo->reaction_mix cy3_5_tetrazine Cy3.5-tetrazine in DMSO/DMF cy3_5_tetrazine->reaction_mix purification_choice Choose Purification Method reaction_mix->purification_choice desalting Size-Exclusion Chromatography (Desalting Column) purification_choice->desalting Quick Clean-up hplc Reverse-Phase HPLC purification_choice->hplc High Purity analysis Analyze Purified Product desalting->analysis hplc->analysis uv_vis UV-Vis Spectroscopy analysis->uv_vis mass_spec Mass Spectrometry analysis->mass_spec

Caption: Workflow for labeling TCO-oligos with Cy3.5-tetrazine.

Application Workflow: Fluorescence In Situ Hybridization (FISH)

G cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_washing Washing cluster_imaging Imaging fixation Fix Cells/Tissues permeabilization Permeabilize Cells fixation->permeabilization probe_prep Prepare Hybridization Mix with Labeled Oligo Probe permeabilization->probe_prep hybridize Hybridize Probe to Target RNA/DNA probe_prep->hybridize wash Wash to Remove Unbound Probe hybridize->wash counterstain Counterstain Nuclei (e.g., DAPI) wash->counterstain microscopy Fluorescence Microscopy counterstain->microscopy

Caption: General workflow for a FISH experiment using a fluorescently labeled oligo probe.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Degraded Cy3.5-tetrazine: Tetrazines can be susceptible to degradation, especially in aqueous solutions.Use a freshly prepared stock solution of Cy3.5-tetrazine. Store the stock solution at -20°C and protect it from light.
Incorrect Stoichiometry: Insufficient molar excess of the tetrazine dye.Optimize the molar ratio of Cy3.5-tetrazine to the TCO-modified oligonucleotide. A 3-5 fold excess is a good starting point.
Presence of Competing Dienophiles: The reaction mixture may contain other molecules that can react with tetrazines.Ensure the purity of the TCO-modified oligonucleotide and use high-quality, nuclease-free reagents.
High Background in Imaging Incomplete Removal of Unreacted Dye: The purification step was not sufficient to remove all the free Cy3.5-tetrazine.Use RP-HPLC for purification to ensure high purity of the labeled oligonucleotide. Include stringent washing steps in the application protocol (e.g., FISH).
Non-specific Binding of the Probe: The labeled oligonucleotide may be binding non-specifically to cellular components.Optimize hybridization and washing conditions in your specific application (e.g., temperature, salt concentration).
No or Weak Fluorescent Signal Low Concentration of Labeled Probe: The final concentration of the purified labeled oligonucleotide is too low.Quantify the concentration of the labeled oligonucleotide using UV-Vis spectroscopy before use.
Photobleaching: The Cy3.5 dye has been exposed to excessive light.Minimize the exposure of the labeled oligonucleotide and stained samples to light during all steps. Use an anti-fade mounting medium for microscopy.

References

Application Notes and Protocols for Bioconjugation with Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cy3.5 tetrazine in bioconjugation via inverse-electron-demand Diels-Alder (iEDDA) click chemistry. This powerful bioorthogonal reaction enables the rapid and specific labeling of biomolecules functionalized with a strained alkene, most commonly a trans-cyclooctene (TCO). The protocols detailed below are intended to serve as a starting point for the development of robust and efficient bioconjugation strategies.

Introduction to this compound Click Chemistry

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high degree of specificity.[1] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic catalyst, such as copper, making it ideal for applications in live cells and in vivo.[1]

The reaction involves a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine conjugate.[2]

Cy3.5 is a bright, orange-fluorescent dye that is well-suited for a variety of fluorescence-based applications. When conjugated to a tetrazine moiety, it becomes a powerful tool for the fluorescent labeling of TCO-modified biomolecules such as proteins, antibodies, and nucleic acids. A notable feature of some tetrazine-dye conjugates is their fluorogenic nature, where the fluorescence of the dye is quenched by the tetrazine and significantly increases upon reaction with a TCO group, leading to a high signal-to-noise ratio.[3][4]

Quantitative Data on Tetrazine-TCO Ligation

The efficiency of the tetrazine-TCO ligation is highly dependent on the specific tetrazine and TCO derivatives used, as well as the reaction conditions. The following table summarizes key quantitative data gathered from various studies.

ParameterValueConditionsSource(s)
**Second-Order Rate Constant (k₂) **Up to 10⁷ M⁻¹s⁻¹Dependent on tetrazine and TCO structure.
>50,000 M⁻¹s⁻¹Identified as a strong indicator for successful pretargeting in vivo.
366,000 M⁻¹s⁻¹Water-soluble 3,6-dipyridyl-s-tetrazine with a conformationally-strained TCO in pure water at 25°C.
Reaction pH Range 6.0 - 9.0Robust and efficient in a variety of aqueous buffers.
8.0 - 8.5Recommended for NHS-ester conjugation to introduce TCO or tetrazine moieties to proteins.
Reaction Temperature Room Temperature (20-25°C) or 37°CReaction is rapid at both temperatures; 37°C may enhance kinetics.
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1A slight molar excess of the tetrazine reagent is recommended.
Labeling Efficiency >96% blocking efficiency in vivoAchieved with tetrazines having high rate constants (>50,000 M⁻¹s⁻¹).

Experimental Protocols

The following protocols provide detailed methodologies for the bioconjugation of this compound with TCO-modified antibodies and for the labeling of cell surface proteins.

Protocol 1: Antibody Labeling with this compound

This protocol describes the conjugation of a this compound to an antibody that has been pre-functionalized with a TCO group.

Materials:

  • TCO-modified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or centrifugal filter device (10 kDa MWCO) for purification.

Procedure:

  • Antibody Preparation:

    • Ensure the TCO-modified antibody is in an amine-free buffer such as PBS. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into PBS using a desalting column or dialysis.

    • Confirm the antibody concentration using a protein assay (e.g., A280, BCA, or Bradford). The recommended concentration is 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add a 1.05 to 1.5-fold molar excess of the this compound solution to the TCO-modified antibody solution.

    • Gently mix the reaction solution and incubate for 30-60 minutes at room temperature (20-25°C), protected from light. The reaction can also be performed at 37°C to potentially increase the reaction rate.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound by size-exclusion chromatography or by using a centrifugal filter device.

    • If using size-exclusion chromatography, the first colored fraction to elute will be the conjugated antibody.

    • If using a centrifugal filter device, follow the manufacturer's instructions for buffer exchange to wash away the excess dye.

  • Characterization and Storage:

    • (Optional) Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of Cy3.5 (approximately 588 nm).

    • Store the purified Cy3.5-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide).

Protocol 2: Cell Surface Labeling with this compound

This protocol outlines the labeling of cell surface proteins that have been modified to express a TCO group, for example, through metabolic labeling or by pre-targeting with a TCO-conjugated antibody.

Materials:

  • Cells with TCO-modified surface proteins (1 x 10⁶ to 1 x 10⁷ cells/mL)

  • This compound

  • Anhydrous DMSO

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometry tubes (if analyzing by flow cytometry)

Procedure:

  • Cell Preparation:

    • Harvest the cells and wash them twice with staining buffer.

    • Resuspend the cells in staining buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • This compound Working Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in staining buffer to a final working concentration of 1-10 µM.

  • Labeling Reaction:

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • After incubation, wash the cells three times with 1 mL of staining buffer to remove any unbound probe. Centrifuge at 300 x g for 5 minutes between each wash.

  • Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for analysis.

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry. For flow cytometry, use the appropriate laser and filter set for Cy3.5 (Excitation: ~588 nm, Emission: ~604 nm).

Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_0 Antibody Preparation cluster_1 Dye Preparation cluster_2 Conjugation cluster_3 Purification cluster_4 Final Product TCO-Ab TCO-modified Antibody in Amine-Free Buffer (e.g., PBS) Reaction Mix and Incubate (RT, 30-60 min, protected from light) TCO-Ab->Reaction Cy35_Tz This compound in Anhydrous DMSO Cy35_Tz->Reaction Purify Size-Exclusion Chromatography or Centrifugal Filtration Reaction->Purify Final_Ab Purified Cy3.5-labeled Antibody Purify->Final_Ab

Caption: Workflow for Antibody Conjugation with this compound.

G TCO Trans-cyclooctene (TCO) (Dienophile) Transition_State [4+2] Cycloaddition (Transition State) TCO->Transition_State Tetrazine Cy3.5-Tetrazine (Diene) Tetrazine->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Release

Caption: Reaction mechanism of iEDDA click chemistry.

References

Application Notes and Protocols for Wash-Free Imaging of Cy3.5 Tetrazine in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environment. Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), offers exceptionally fast reaction kinetics without the need for a catalyst.[1][2] This reaction is central to wash-free imaging protocols, particularly when employing fluorogenic tetrazine-dye conjugates.

This document provides detailed application notes and protocols for the use of Cy3.5 tetrazine in wash-free live-cell imaging. Cy3.5, a bright and photostable cyanine dye, when conjugated to tetrazine, can exhibit fluorescence quenching that is alleviated upon reaction with a TCO-modified biomolecule. This fluorogenic "turn-on" response allows for the imaging of labeled molecules with a high signal-to-noise ratio without the need for washing away unbound probe, a significant advantage for live-cell experiments.[3][4]

Principle of Wash-Free Imaging with this compound

The wash-free imaging strategy is based on a two-step "pre-targeting" approach. First, a biomolecule of interest (e.g., a cell surface receptor) is labeled with a TCO-modified ligand (e.g., an antibody or a small molecule). Subsequently, the this compound probe is introduced. The highly rapid and specific iEDDA reaction between the tetrazine and the TCO results in the formation of a stable covalent bond, localizing the Cy3.5 dye to the target.[5] In its unbound state, the fluorescence of the Cy3.5-tetrazine conjugate is significantly quenched by the tetrazine moiety. Upon reaction with the TCO, this quenching is relieved, leading to a substantial increase in fluorescence intensity. This "turn-on" phenomenon is the key to wash-free imaging, as only the reacted, target-bound probes become highly fluorescent, minimizing background from unbound probes in the imaging medium.

Quantitative Data

The following tables summarize key quantitative data for the TCO-tetrazine ligation and the photophysical properties of cyanine-based tetrazine dyes. While specific data for this compound may vary slightly, the provided values are representative of this class of probes.

Table 1: Reaction Kinetics and Fluorogenic Properties

ParameterValueReference
Second-Order Rate Constant (k₂)10³ - 10⁶ M⁻¹s⁻¹
Fluorescence Enhancement (Turn-on Ratio)Up to >100-fold
Excitation Maximum (λex) of Cy3.5~581 nm
Emission Maximum (λem) of Cy3.5~596 nm

Table 2: Photostability and Cellular Compatibility

ParameterDescriptionReference
PhotostabilityCyanine dyes like Cy3.5 offer good photostability suitable for time-lapse imaging.
Cell ViabilityThe components are generally well-tolerated by living cells at typical working concentrations.
Non-specific BindingFluorogenic nature minimizes background from non-specific binding of the unbound probe.

Experimental Protocols

Protocol 1: Pre-Targeting of Cell Surface Receptors with a TCO-Labeled Antibody

This protocol describes the labeling of a cell surface receptor, such as HER2 on breast cancer cells, with a TCO-modified antibody.

Materials:

  • Cells expressing the target receptor (e.g., SK-BR-3 cells for HER2)

  • Complete cell culture medium

  • TCO-modified antibody targeting the receptor of interest (e.g., Trastuzumab-TCO)

  • Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)

  • Glass-bottom imaging dishes

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Antibody Incubation: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.

  • Prepare a solution of the TCO-labeled antibody in the live-cell imaging buffer at a concentration of 10-100 nM.

  • Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator. This allows the antibody to bind to the target receptor.

  • Washing (Optional but Recommended): To minimize any unbound antibody, gently wash the cells two to three times with pre-warmed live-cell imaging buffer.

Protocol 2: Wash-Free Imaging with this compound

This protocol details the wash-free imaging step following the pre-targeting of TCO groups to the cells.

Materials:

  • Pre-targeted cells from Protocol 1

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging buffer

  • Fluorescence microscope with appropriate filter sets for Cy3.5 (e.g., excitation ~580 nm, emission ~600 nm) and an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Reagent Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell line and target.

  • Ligation and Imaging:

    • Add the this compound staining solution to the pre-targeted cells.

    • Immediately place the imaging dish on the fluorescence microscope stage within the environmental chamber.

    • Begin image acquisition. The fluorescent signal will develop rapidly as the ligation reaction proceeds.

    • Time-lapse imaging can be performed to monitor the labeling process in real-time.

Protocol 3: Cell Viability Assay

To ensure that the labeling procedure does not adversely affect cell health, a standard cell viability assay can be performed.

Materials:

  • Labeled and unlabeled control cells

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • 96-well opaque-walled plates

Procedure:

  • Seed cells in a 96-well plate and perform the labeling protocol as described above. Include wells with unlabeled cells as a negative control.

  • After the imaging period, add 20 µL of the resazurin-based reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence with an appropriate plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Compare the fluorescence intensity of the labeled cells to the unlabeled controls to assess cell viability.

Visualizations

experimental_workflow cluster_pretargeting Pre-targeting cluster_imaging Wash-Free Imaging cluster_analysis Analysis cell_culture 1. Seed cells in imaging dish antibody_prep 2. Prepare TCO-labeled antibody solution cell_culture->antibody_prep incubation 3. Incubate cells with antibody (30-60 min) antibody_prep->incubation wash 4. Wash to remove unbound antibody incubation->wash tetrazine_prep 5. Prepare this compound solution (1-5 µM) wash->tetrazine_prep staining 6. Add tetrazine solution to cells image_acquisition 7. Immediate live-cell imaging staining->image_acquisition data_analysis 8. Image analysis and quantification image_acquisition->data_analysis viability_assay 9. Cell viability assay (optional) image_acquisition->viability_assay

Experimental workflow for wash-free imaging.

her2_signaling cluster_labeling Bioorthogonal Labeling cluster_signaling Downstream Signaling her2 HER2 Receptor labeled_her2 Labeled HER2 tco_ab TCO-Antibody tco_ab->her2 cy35_tz Cy3.5-Tetrazine cy35_tz->tco_ab iEDDA dimerization Dimerization & Autophosphorylation labeled_her2->dimerization pi3k PI3K/Akt Pathway dimerization->pi3k ras_raf Ras/Raf/MEK/ERK Pathway dimerization->ras_raf cell_proliferation Cell Proliferation, Survival, Invasion pi3k->cell_proliferation ras_raf->cell_proliferation

HER2 signaling pathway visualization.

References

Application Notes and Protocols for Site-Specific Protein Labeling with Cy3.5 Tetrazine using Genetic Code Expansion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein labeling is a powerful tool for investigating protein function, dynamics, and localization. Traditional methods often rely on labeling native amino acids like cysteine or lysine, which can lead to heterogeneous products and potential disruption of protein function. Genetic code expansion (GCE) offers a precise alternative by enabling the incorporation of non-canonical amino acids (ncAAs) with unique chemical functionalities at virtually any desired position within a protein.[1][2]

This technology utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (typically the amber stop codon, UAG) and incorporates the ncAA during protein translation.[3][4][5] When the ncAA contains a bioorthogonal handle, such as a strained alkene (e.g., trans-cyclooctene, TCO), the protein can be specifically labeled with a complementary probe.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene is an ideal bioorthogonal ligation for this purpose. It is exceptionally fast, highly selective, and proceeds rapidly at physiological conditions without the need for a catalyst, making it suitable for both in vitro and live-cell applications. This protocol details the site-specific incorporation of a TCO-containing ncAA into a protein of interest, followed by covalent labeling with a Cy3.5-tetrazine fluorophore.

Principle of the Method

The workflow involves two main stages:

  • Genetic Incorporation of a TCO-ncAA: A plasmid encoding the protein of interest is modified by site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired labeling site. This plasmid is co-expressed in cells (e.g., E. coli or mammalian) with a second plasmid that encodes the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the TCO-containing ncAA. When the ncAA is supplied in the culture medium, the orthogonal system hijacks the TAG codon to incorporate the TCO-ncAA into the protein.

  • Bioorthogonal Labeling: The expressed protein, now featuring a TCO group at a specific site, is reacted with Cy3.5-tetrazine. The tetrazine rapidly and specifically "clicks" onto the TCO group via the IEDDA reaction, resulting in a stably labeled protein with a single fluorophore at the predetermined position. This reaction is the fastest bioorthogonal reaction reported to date and releases only nitrogen gas as a byproduct.

Diagrams of Key Processes

Experimental_Workflow cluster_gce Genetic Code Expansion cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis mutagenesis 1. Site-Directed Mutagenesis (TAG) expression 2. Co-expression with orthogonal pair & TCO-ncAA mutagenesis->expression protein_tco 3. TCO-Modified Protein Expression expression->protein_tco labeling 4. Add Cy3.5-Tetrazine protein_tco->labeling labeled_protein 5. Cy3.5-Labeled Protein labeling->labeled_protein analysis 6. SDS-PAGE, MS, Fluorescence Imaging labeled_protein->analysis Genetic_Code_Expansion cluster_cell Cellular Machinery TCO_ncAA TCO-ncAA aaRS Orthogonal aaRS TCO_ncAA->aaRS 1. Activation tRNA Orthogonal tRNA(CUA) aaRS->tRNA 2. Acylation ribosome Ribosome tRNA->ribosome 3. Decoding TAG mRNA mRNA ...AUG...TAG...UAA... protein_out Nascent Protein with TCO ribosome->protein_out 4. Incorporation Bioorthogonal_Reaction protein_tco Protein-TCO product Cy3.5-Labeled Protein + N2 (gas) protein_tco->product IEDDA Reaction (k ~ 10^4-10^6 M⁻¹s⁻¹) cy35_tet Cy3.5-Tetrazine cy35_tet->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cy3.5 Tetrazine to TCO Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between Cy3.5 tetrazine and trans-cyclooctene (TCO). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your bioorthogonal conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the ligation of this compound with TCO-modified molecules.

IssuePotential Cause(s)Recommended Solution(s)
1. Slow or Incomplete Reaction Low Reactivity of Tetrazine/TCO Pair: The specific structures of the tetrazine and TCO derivatives significantly impact the reaction rate. Some TCO isomers are less reactive than others.Select a More Reactive Pairing: If possible, use a more strained TCO derivative, as higher ring strain leads to faster kinetics. For the tetrazine, hydrogen-substituted versions are generally more reactive than methyl-substituted ones.[1]
Suboptimal Reaction Conditions: While the reaction is generally pH-insensitive, extreme pH values can affect the stability of your biomolecules.[1] Inadequate mixing can also be a factor in dilute solutions.Optimize Reaction Conditions: Ensure the pH of the reaction buffer is within the optimal range for your biomolecules (typically pH 6-9).[2] For very dilute reactants, consider gentle agitation during the reaction.
Degradation of Reactants: Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[1] TCOs can degrade in the presence of thiols or under UV light and can also isomerize to the less reactive cis-cyclooctene.[1]Verify Reactant Integrity: Use freshly prepared solutions. Store stock solutions of tetrazine and TCO, especially highly strained ones, under an inert atmosphere, protected from light. Avoid buffers containing thiols if your TCO is sensitive to them.
Steric Hindrance: Bulky molecules conjugated to the tetrazine or TCO can sterically hinder the reaction site.Introduce a Spacer: Incorporating a flexible spacer, such as a PEG linker, between the reactive moiety (tetrazine or TCO) and the molecule of interest can improve accessibility and reaction efficiency.
2. Low Product Yield Incorrect Stoichiometry: An inaccurate molar ratio of tetrazine to TCO can result in unreacted starting material.Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05 to 1.5-fold) of one reactant can drive the reaction to completion. The choice of which reactant to use in excess often depends on cost and stability.
Inaccurate Quantification of Reactants: If the concentrations of your stock solutions are incorrect, the stoichiometry of the reaction will be off.Confirm Concentrations: Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your this compound and TCO stock solutions before setting up the reaction.
Side Reactions: Impurities in the starting materials or the presence of oxygen can lead to unwanted side reactions.Purify Reactants and Degas Solutions: Ensure your starting materials are of high purity. For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation-related side products.
Precipitation of Reactants or Product: The Cy3.5 dye is hydrophobic, and conjugation to large biomolecules can sometimes lead to solubility issues in aqueous buffers.Improve Solubility: The use of PEGylated linkers on the tetrazine or TCO can enhance aqueous solubility. Alternatively, a small percentage of a water-miscible organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.
3. Unexpected Cleavage Cleavable Linker: Some commercially available tetrazine or TCO reagents contain intentionally cleavable linkers (e.g., disulfide bonds).Check Reagent Specifications: If cleavage is not desired, ensure you are using reagents with stable linkers. If a cleavable linker is present, avoid conditions that would induce cleavage (e.g., reducing agents for disulfide bonds).

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my this compound-TCO reaction?

A1: The progress of the reaction can be monitored in two primary ways:

  • UV-Vis Spectrophotometry: The tetrazine moiety has a characteristic visible absorbance between 510-550 nm, which disappears as the reaction proceeds. You can monitor the decrease in absorbance in this range over time to track the consumption of the tetrazine.

  • LC-MS or HPLC: For more quantitative analysis, you can use liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) to measure the consumption of reactants and the formation of the desired product.

Q2: What are the key factors that influence the kinetics of the tetrazine-TCO reaction?

A2: The main factors are:

  • Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).

  • Sterics: Less sterically hindered tetrazines and TCOs will react faster.

  • Ring Strain of TCO: Higher ring strain in the TCO molecule significantly increases the reaction rate.

  • Solvent: The choice of solvent can influence the reaction rate, though the reaction is known to proceed in a wide range of organic and aqueous solvents.

Q3: What is the typical range of second-order rate constants for tetrazine-TCO reactions?

A3: The rate constants can vary dramatically depending on the specific tetrazine and TCO pair, ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹. The reaction between a tetrazine and TCO is one of the fastest bioorthogonal reactions known.

Q4: At what pH should I perform the this compound-TCO ligation?

A4: The ligation reaction itself is generally tolerant of a wide pH range, typically from pH 6 to 9. However, it is crucial to consider the stability of the molecules you are conjugating. For instance, if you are labeling a protein, you should perform the reaction at a pH that maintains the protein's stability and activity. Also, be aware that some tetrazines can degrade in basic aqueous solutions.

Q5: Can I use organic co-solvents in my reaction?

A5: Yes, a small percentage of a water-miscible organic solvent such as DMSO or DMF can be used to improve the solubility of hydrophobic reactants like this compound. However, you must first verify that the chosen co-solvent is compatible with your biological system and does not negatively impact the activity of your biomolecules.

Data Presentation

Table 1: Second-Order Rate Constants of Various Tetrazines with TCO *

Tetrazine DerivativeSecond-Order Rate Constant (k₂) in PBS (M⁻¹s⁻¹)
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine210
3,6-di-(2-pyridyl)-s-tetrazine~2000
Hydrogen-substituted tetrazinesup to 30,000
Highly strained TCO with di-2-pyridyl-s-tetrazineup to 3,300,000

*Note: This data is for illustrative purposes to show the range of reactivity and is based on published values for different tetrazine and TCO pairs. The exact rate constant for your specific this compound and TCO derivative should be determined experimentally.

Table 2: Stability of Various Tetrazines in PBS at 37°C *

Tetrazine Substituent TypeApproximate % Remaining after 10-14 hours
Electron-donating groups>90%
Hydrogen-substituted~70%
Electron-withdrawing groups (e.g., pyridyl)<40%

*Note: This data illustrates the general trend of tetrazine stability and is based on published values. The stability of your this compound may vary and should be assessed under your experimental conditions.

Experimental Protocols

Protocol 1: Monitoring this compound-TCO Ligation by UV-Vis Spectrophotometry

Objective: To monitor the reaction progress by observing the decrease in the characteristic absorbance of the this compound.

Materials:

  • This compound stock solution (in DMSO or DMF)

  • TCO-modified molecule stock solution (in a compatible solvent)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvette

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your this compound and TCO-modified molecule in a suitable solvent like DMSO or DMF.

  • Determine Molar Extinction Coefficient: If not known, accurately determine the molar extinction coefficient of your this compound at its λmax (typically around 680 nm for Cy3.5, but the tetrazine absorbance is around 520 nm) in the chosen reaction buffer.

  • Set up the Reaction: In a cuvette, add the reaction buffer and the TCO-modified molecule to their final concentrations.

  • Initiate the Reaction: Start the spectrophotometer measurement and then add the this compound solution to the cuvette to initiate the reaction. Ensure rapid and thorough mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax (~520 nm) over time.

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., if one reactant is in significant excess).

Protocol 2: General Procedure for Protein-Protein Conjugation using this compound and TCO-NHS Ester

Objective: To conjugate two proteins using the this compound-TCO ligation.

Step A: Labeling Protein 1 with TCO-NHS Ester

  • Buffer Exchange: Dissolve Protein 1 in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation.

Step B: Conjugating TCO-labeled Protein 1 with this compound-labeled Protein 2 (This assumes Protein 2 has been similarly labeled with this compound-NHS ester and purified)

  • Preparation: Prepare the TCO-labeled Protein 1 and the this compound-labeled Protein 2 in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of one component).

  • Conjugation: Mix the TCO-labeled protein with the this compound-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature. For less reactive pairs or lower concentrations, the incubation time can be extended.

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C until further use.

Visualizations

Tetrazine_TCO_Reaction cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder Cycloaddition cluster_products Products Cy3_5_Tetrazine Cy3.5-Tetrazine Reaction_Step [4+2] Cycloaddition Cy3_5_Tetrazine->Reaction_Step TCO_Molecule TCO-Modified Molecule TCO_Molecule->Reaction_Step Dihydropyridazine Dihydropyridazine Intermediate Reaction_Step->Dihydropyridazine Rapid Ligation Final_Product Stable Conjugate Dihydropyridazine->Final_Product Retro-[4+2] (N₂ Elimination) N2_Gas N₂ Gas Dihydropyridazine->N2_Gas

Caption: Reaction pathway for this compound and TCO ligation.

Troubleshooting_Workflow Start Low Reaction Efficiency Check_Reactivity Check Reactivity of Tetrazine/TCO Pair Start->Check_Reactivity Slow/Incomplete? Check_Stoichiometry Verify Stoichiometry & Concentrations Start->Check_Stoichiometry Low Yield? Check_Stability Assess Reactant Stability Start->Check_Stability Inconsistent Results? Check_Solubility Check for Precipitation Start->Check_Solubility Visible Precipitate? Use_Strained_TCO Use More Reactive (e.g., strained) TCO Check_Reactivity->Use_Strained_TCO Optimize_Ratio Optimize Molar Ratio (e.g., 1.5:1) Check_Stoichiometry->Optimize_Ratio Use_Fresh_Reagents Use Freshly Prepared Reagents Check_Stability->Use_Fresh_Reagents Add_Cosolvent Add Co-solvent (DMSO/DMF) or use PEGylated reagents Check_Solubility->Add_Cosolvent Success Reaction Optimized Use_Strained_TCO->Success Optimize_Ratio->Success Use_Fresh_Reagents->Success Add_Cosolvent->Success

Caption: Troubleshooting logic for low reaction efficiency.

References

Technical Support Center: Troubleshooting Cy3.5 Tetrazine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy3.5 tetrazine labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low fluorescence signal.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Fluorescence Signal After Labeling

Q: I have performed the this compound labeling reaction, but I observe a very weak or no fluorescent signal. What are the possible causes?

A: Low or no signal in your labeling experiment can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with the reaction chemistry, problems with the dye itself, and inefficiencies in purification and detection.

Here is a logical workflow to troubleshoot this issue:

G cluster_reagents Reagent Integrity cluster_reaction Reaction Optimization cluster_dol Labeling Efficiency cluster_purification Purification cluster_quenching Quenching cluster_instrumentation Detection start Low/No Cy3.5 Signal reagent_check 1. Verify Reagent Integrity start->reagent_check reaction_conditions 2. Optimize Reaction Conditions reagent_check->reaction_conditions Reagents OK reagent_details Cy3.5-tetrazine degraded? TCO-molecule inactive? Contaminated buffers? reagent_check->reagent_details dol_check 3. Determine Degree of Labeling (DOL) reaction_conditions->dol_check Conditions Optimized success Signal Restored reaction_conditions->success Re-run Experiment reaction_details Incorrect stoichiometry? Suboptimal pH or temperature? Insufficient reaction time? reaction_conditions->reaction_details purification 4. Check Purification Method dol_check->purification DOL is Low quenching 5. Investigate Quenching Effects dol_check->quenching DOL is Optimal/High dol_details Low labeling efficiency leads to low signal. High DOL can cause self-quenching. dol_check->dol_details purification->reaction_conditions Inefficient Purification purification->success Re-purify Sample purification_details Unreacted dye removed? Labeled biomolecule recovered? purification->purification_details quenching->dol_check Address Quenching quenching->success Mitigate Quenching quenching_details Dye-dye quenching? Environmental effects? Interaction with biomolecule? quenching->quenching_details instrumentation 6. Confirm Instrument Settings instrumentation->start Incorrect Settings instrumentation_details Correct excitation/emission filters? Sufficient laser power/exposure? instrumentation->instrumentation_details

Troubleshooting workflow for low Cy3.5 signal.

Q: How can I check the integrity of my this compound and TCO-modified molecule?

A: Proper storage and handling are crucial for the success of your labeling reaction.

  • This compound: Tetrazines can be susceptible to degradation, especially in aqueous solutions.[1] Store your this compound stock solution desiccated at -20°C and protected from light.[2][3] It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles.[2] To check for degradation, you can run a small-scale control reaction with a fresh or known-good batch of TCO-modified molecule.

  • TCO-Modified Molecule: The stability of trans-cyclooctene (TCO) can be affected by high concentrations of thiols (e.g., DTT, BME) or exposure to UV light.[2] Ensure that your biomolecule is in a compatible buffer prior to labeling. If you suspect degradation, consider preparing a fresh batch of the TCO-modified molecule.

Issue 2: Optimizing the Labeling Reaction

Q: What are the optimal reaction conditions for this compound labeling?

A: The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO is known for its fast kinetics. However, several parameters can be optimized to ensure efficient labeling.

ParameterRecommendationRationale
Stoichiometry Start with a 1.5 to 5-fold molar excess of this compound to the TCO-modified molecule.A slight excess of the dye can help drive the reaction to completion, especially at low concentrations of the target molecule.
pH Maintain a pH between 7 and 8.5.While the IEDDA reaction is relatively pH-insensitive, this range is optimal for the stability of most biomolecules. Avoid buffers containing primary amines (e.g., Tris) if your TCO-molecule was functionalized via an NHS ester.
Temperature Reactions are typically performed at room temperature (25°C) or 37°C.The reaction is generally fast at these temperatures. Higher temperatures can accelerate the reaction but may compromise the stability of your biomolecule.
Reaction Time Incubate for 15 to 60 minutes.The optimal time can vary depending on the reactants and their concentrations. For less reactive partners, the incubation time can be extended.
Solvent Use aqueous buffers like PBS. For stock solutions, use anhydrous DMSO or DMF.This compound is generally water-soluble, but ensuring complete dissolution in a small amount of organic solvent before adding to the aqueous reaction buffer can prevent precipitation.

Issue 3: Assessing and Improving Labeling Efficiency

Q: How do I determine the Degree of Labeling (DOL) and what does it tell me?

A: The Degree of Labeling (DOL), or dye-to-protein ratio, is a crucial parameter to quantify the efficiency of your labeling reaction. A low DOL will result in a weak signal, while an excessively high DOL can lead to fluorescence quenching.

You can calculate the DOL by measuring the absorbance of your purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3.5 (around 581 nm).

Experimental Protocol: DOL Calculation

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~581 nm (A_dye).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀_dye / A_max_dye (This value is often provided by the dye manufacturer).

    • Corrected A₂₈₀ = A₂₈₀ - (A_dye × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_dye / (ε_dye × path length)

      • ε_dye for Cy3.5 is typically around 150,000 M⁻¹cm⁻¹.

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

Q: My DOL is low. How can I improve it?

A: If your DOL is consistently low, consider the following:

  • Increase Molar Excess of Dye: Use a higher molar ratio of this compound to your biomolecule.

  • Increase Reactant Concentration: The bimolecular reaction rate is dependent on the concentration of both reactants. If possible, increase the concentration of your TCO-modified molecule.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration.

  • Check for Competing Reactions: Ensure your buffers are free from substances that could react with the tetrazine or TCO.

Issue 4: Post-Labeling Purification and Signal Loss

Q: Can improper purification lead to a low signal?

A: Yes, inefficient purification can cause two main problems:

  • Residual Free Dye: Unreacted this compound in the sample can contribute to high background fluorescence, making it difficult to distinguish the specific signal.

  • Loss of Labeled Product: Some purification methods may lead to a significant loss of your labeled biomolecule, resulting in a weaker overall signal.

Recommended Purification Methods:

  • Size-Exclusion Chromatography (SEC): Methods like NAP-5 or PD-10 desalting columns are effective for removing unreacted dye from proteins and other large biomolecules.

  • Dialysis: A suitable method for larger sample volumes to remove small molecules like unreacted dye.

  • HPLC: Can be used for high-resolution purification of labeled molecules.

Issue 5: Fluorescence Quenching

Q: My DOL is high, but my signal is still low. Could this be due to quenching?

A: Yes, this is a classic sign of dye-dye quenching (also known as self-quenching). When multiple fluorophores are in close proximity on the same molecule, they can interact and reduce the overall fluorescence emission.

G cluster_self_quenching Self-Quenching cluster_environmental_quenching Environmental Factors start High DOL, Low Signal quenching Investigate Quenching start->quenching self_quenching Dye-Dye Self-Quenching quenching->self_quenching environmental_quenching Environmental Quenching quenching->environmental_quenching optimize_dol Optimize DOL self_quenching->optimize_dol Primary Cause self_quenching_details Too many dye molecules in close proximity. Leads to energy transfer without emission. self_quenching->self_quenching_details change_environment Modify Buffer/Environment environmental_quenching->change_environment Possible Cause environmental_quenching_details Proximity to certain amino acids (e.g., tryptophan). Interaction with nucleobases in DNA/RNA. environmental_quenching->environmental_quenching_details signal_restored Signal Restored optimize_dol->signal_restored change_environment->signal_restored

Troubleshooting fluorescence quenching.

Solutions for Quenching:

  • Optimize DOL: The most direct solution is to reduce the molar excess of this compound used in the labeling reaction to achieve a lower, optimal DOL.

  • Environmental Factors: The fluorescence of cyanine dyes can be influenced by their local environment. For example, conjugation near aromatic amino acids can cause quenching. While more difficult to control, if you suspect this is an issue, you might consider altering the labeling strategy to target different sites on your biomolecule if possible.

It's important to note that Cy3 and Cy3.5 have been shown to sometimes exhibit an anomalous enhancement in fluorescence upon attachment to a protein's surface, which can be beneficial. However, severe quenching can still occur at high labeling densities.

By systematically working through these troubleshooting steps, you can identify and resolve the root cause of low signal in your this compound labeling experiments, leading to more reliable and robust results.

References

preventing non-specific binding of Cy3.5 tetrazine to cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy3.5 tetrazine applications. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cell labeling experiments, with a specific focus on preventing non-specific binding of this compound.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

High background fluorescence and non-specific binding of this compound can obscure specific signals and lead to unreliable data. This guide provides a systematic approach to identify and resolve common issues.

Problem: High Background Fluorescence or Non-Specific Staining

Possible Cause 1: Suboptimal Probe Concentration

If both the specific signal and the background are excessively high, the concentration of the this compound probe may be too high.

  • Solution: Perform a titration experiment to determine the optimal probe concentration. Start with a concentration range of 1-10 µM and incrementally decrease it to find the concentration that provides the best signal-to-noise ratio.[1]

Possible Cause 2: Hydrophobic Interactions of the Dye

The hydrophobicity of the fluorescent dye is a primary driver of non-specific binding to cellular components and substrates.[2] Cy3 and Cy5 dyes have a known tendency to partition into lipid membranes.[3]

  • Solution 1: Optimize Washing Steps: Increase the number and duration of wash steps after incubation with the this compound probe. Use a buffer containing a mild non-ionic detergent, such as 0.05-0.1% Tween 20 or Triton X-100, to help remove non-specifically bound probe.

  • Solution 2: Include Blocking Agents: Pre-incubate cells with a blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[4][5]

Possible Cause 3: Reactivity of the Tetrazine Moiety

The tetrazine group itself can exhibit reactivity towards cellular components, leading to non-specific labeling. The structure of the tetrazine derivative is a critical factor in its proteome reactivity.

  • Solution 1: Use Fluorogenic Tetrazine Probes: Employ fluorogenic tetrazine-dye conjugates. These probes are designed to have their fluorescence quenched until they react with the target trans-cyclooctene (TCO), thereby minimizing background from unbound probes. This "turn-on" mechanism significantly enhances the signal-to-noise ratio and is ideal for no-wash imaging protocols.

  • Solution 2: Select Tetrazine Derivatives with Low Non-Specific Reactivity: Choose tetrazine derivatives that have been specifically designed and validated to have minimal off-target reactivity in a cellular context.

Possible Cause 4: Insufficient Blocking

Inadequate blocking can leave non-specific binding sites on cells and the substrate exposed to the this compound probe.

  • Solution: Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time (e.g., 30-60 minutes). Ensure the blocking buffer is fresh and well-mixed.

Possible Cause 5: Suboptimal TCO Concentration or Accessibility

If the TCO-modified target is present at low levels or is not readily accessible, the relative concentration of unbound this compound will be higher, potentially increasing background.

  • Solution 1: Optimize TCO-labeling: Ensure efficient labeling of the target biomolecule with the TCO moiety. Titrate the concentration of the TCO-NHS ester during the labeling step to achieve an optimal degree of labeling without compromising the biomolecule's function.

  • Solution 2: Consider Steric Hindrance: If the TCO group is sterically hindered, consider using a linker with a longer polyethylene glycol (PEG) spacer to improve its accessibility for reaction with the tetrazine probe.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of fluorescent dyes like Cy3.5?

A1: The primary cause is often the hydrophobic nature of the dye molecule, which leads to its non-specific adsorption to hydrophobic regions of cells, such as the cell membrane, and to the culture substrate. Additionally, electrostatic interactions can contribute to this phenomenon.

Q2: How do fluorogenic tetrazine probes help in reducing background fluorescence?

A2: Fluorogenic tetrazine probes are designed so that the fluorescence of the attached dye (e.g., Cy3.5) is quenched by the tetrazine moiety. Upon the bioorthogonal reaction with a TCO-modified target, the tetrazine is consumed, leading to a significant increase in fluorescence. This ensures that only the specifically bound probes generate a strong signal, thereby reducing the background from unbound, quenched probes.

Q3: Can I use BSA as a blocking agent with this compound? Will it interfere with the TCO-tetrazine ligation?

A3: Yes, BSA is a commonly used blocking agent to reduce non-specific binding. Studies have shown that the TCO-tetrazine reaction can proceed efficiently in the presence of BSA. In fact, surfaces coated with tetrazine-modified BSA have been used to successfully capture TCO-conjugated antibodies. A standard concentration of 1-5% BSA in your buffer is a good starting point.

Q4: What are the recommended controls to assess non-specific binding?

A4: To properly assess non-specific binding, you should include the following controls in your experiment:

  • Unlabeled Cells + this compound: This control will reveal the extent of non-specific binding of the tetrazine probe to the cells in the absence of the TCO target.

  • TCO-labeled Cells (no tetrazine): This control helps determine the background fluorescence of the cells after modification with TCO.

  • Unlabeled Cells (no TCO, no tetrazine): This control measures the natural autofluorescence of the cells.

Q5: Should I perform the labeling reaction in serum-containing media?

A5: While the TCO-tetrazine reaction is known for its high specificity and can proceed in complex biological media, including serum, it is generally recommended to perform the final labeling step in a serum-free medium or buffer if you are experiencing high background. Serum contains a high concentration of proteins, including albumin, which can potentially interact non-specifically with the fluorescent probe.

Quantitative Data Summary

The use of fluorogenic tetrazine probes is a key strategy to minimize background signal. The "turn-on" ratio, which is the fold increase in fluorescence intensity upon reaction with TCO, is a critical parameter. Higher turn-on ratios lead to a better signal-to-noise ratio.

Fluorophore ClassQuenching MechanismTypical Turn-On RatioReference
Coumarins, FluoresceinsFRET15-40x
Rhodamines, OxazinesPhotoinduced Electron Transfer (PET)6-12x
ATTO DyesFRET/PET6-40x

Experimental Protocols

Protocol: Live Cell Labeling with this compound with Minimized Non-Specific Binding

This protocol describes a pre-targeting approach for labeling a TCO-modified antibody on the surface of live cells with this compound.

Materials:

  • Cells expressing the target of interest

  • TCO-modified antibody specific to the target

  • This compound

  • Live-cell imaging medium (serum-free for labeling step)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Anhydrous DMSO

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish and culture until they reach the desired confluency.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-modified antibody to the desired concentration (e.g., 10-100 nM) in live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the TCO-antibody solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Gently remove the TCO-antibody solution.

    • Wash the cells three times with warm wash buffer to remove unbound antibody.

  • Blocking:

    • Add blocking buffer to the cells and incubate for 30 minutes at room temperature.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Dilute the this compound stock solution in serum-free live-cell imaging medium to the final desired concentration (e.g., 1-5 µM).

    • Remove the blocking buffer and add the this compound solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Final Washes:

    • Remove the this compound solution.

    • Wash the cells three to five times with warm wash buffer.

  • Imaging:

    • Add fresh live-cell imaging medium to the cells.

    • Proceed with fluorescence microscopy using the appropriate filter set for Cy3.5 (Excitation/Emission: ~585/600 nm).

Visualizations

ExperimentalWorkflow cluster_prep Cell Preparation cluster_pretargeting Pre-targeting cluster_blocking Blocking cluster_labeling Labeling cluster_imaging Imaging cell_prep Seed and Culture Cells tco_ab Incubate with TCO-Antibody cell_prep->tco_ab wash1 Wash (3x) tco_ab->wash1 block Incubate with Blocking Buffer wash1->block cy35_tz Incubate with this compound block->cy35_tz wash2 Wash (3-5x) cy35_tz->wash2 image Fluorescence Microscopy wash2->image

Caption: Experimental workflow for pre-targeted cell labeling with this compound.

TroubleshootingFlowchart cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal? cause1 Probe Concentration Too High? start->cause1 Yes cause2 Hydrophobic Interactions? cause1->cause2 No sol1 Titrate Probe Concentration cause1->sol1 Yes cause3 Tetrazine Reactivity? cause2->cause3 No sol2 Optimize Washing & Blocking cause2->sol2 Yes cause4 Insufficient Washing/Blocking? cause3->cause4 No sol3 Use Fluorogenic Probe cause3->sol3 Yes sol4 Increase Wash Steps & Blocking Time cause4->sol4 Yes

Caption: Troubleshooting decision tree for high background in this compound labeling.

References

Technical Support Center: Optimizing Cy3.5 Tetrazine Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in your Cy3.5 tetrazine imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during this compound imaging experiments.

Q1: Why am I observing a low or no signal in my imaging experiment?

A1: Low or absent signal can stem from several factors related to the bioorthogonal reaction and probe stability. Consider the following troubleshooting steps:

  • Reaction Kinetics: The inverse electron demand Diels-Alder (iEDDA) reaction is bimolecular, meaning its rate depends on the concentrations of both the this compound and the trans-cyclooctene (TCO)-modified target.[1]

    • Solution: Verify the concentrations of your reagents. If the signal is weak, consider increasing the concentration of the this compound probe.

  • Dienophile Reactivity: The choice of the dienophile is critical for efficient ligation. Highly strained dienophiles like TCO and its derivatives exhibit the fastest kinetics.[1]

    • Solution: Ensure your TCO-modified molecule is sufficiently reactive and has not degraded.

  • Reagent Stability: While many tetrazines are relatively stable, prolonged exposure to harsh conditions can lead to degradation.

    • Solution: Prepare fresh solutions of your this compound probe before each experiment, especially for aqueous buffers. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]

  • Incubation Time: Ensure sufficient incubation time for the ligation reaction to proceed to completion. While the reaction can be fast, suboptimal conditions may require longer incubation.[1][2]

Q2: My background signal is very high, obscuring the specific signal. What can I do?

A2: High background is a common issue that can significantly reduce the quality of your images. Here are the primary causes and their solutions:

  • Non-specific Binding: The this compound probe may bind non-specifically to cellular components or surfaces.

    • Solution: Increase the number and duration of washing steps after incubation with the tetrazine probe. Introducing a blocking step with an agent like Bovine Serum Albumin (BSA) before adding the probe can also be effective.

  • Cellular Autofluorescence: Many cell and tissue types exhibit endogenous fluorescence, which can contribute to high background.

    • Solution: Image a control sample that has not been treated with the this compound probe to determine the baseline level of autofluorescence. Consider using fluorophores that emit at longer wavelengths (e.g., far-red or near-infrared) as autofluorescence is often weaker in this spectral region. Various chemical quenching agents like Sudan Black B or commercial reagents can also be used to reduce autofluorescence.

  • "Turn-On" Probes: Utilize fluorogenic tetrazine probes. These probes exhibit a significant increase in fluorescence intensity upon reaction with the dienophile, which helps to minimize background from unreacted probes.

Q3: How can I optimize the reaction conditions for the this compound-TCO ligation?

A3: Optimizing the reaction parameters can significantly enhance your signal.

  • Stoichiometry: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.

  • Reaction Buffer and pH: The TCO-tetrazine ligation is robust and works well in various aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice. The reaction is typically efficient within a pH range of 6 to 9.

  • Temperature and Duration: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For less reactive partners or to further accelerate the reaction, incubation can be extended or the temperature can be slightly increased (e.g., to 37°C), provided it is compatible with your biological sample.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your this compound imaging experiments.

Table 1: Reaction Condition Optimization

ParameterRecommended RangeNotes
Tetrazine:TCO Molar Ratio 1.05:1 to 1.5:1A slight excess of tetrazine is generally recommended.
pH 6.0 - 9.0The reaction is robust across this range; physiological pH (7.2-7.4) is common.
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate.
Incubation Time 30 - 60 minutesCan be extended for less reactive partners.

Table 2: Troubleshooting Low Signal-to-Noise Ratio

IssuePotential CauseRecommended Action
Low Signal Incomplete reactionIncrease incubation time or temperature.
Low reagent concentrationIncrease the concentration of the this compound probe.
Reagent degradationPrepare fresh probe solutions and store stocks properly.
High Background Non-specific bindingIncrease the number and duration of wash steps; use a blocking agent.
AutofluorescenceImage a control sample; consider autofluorescence quenching agents.

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound

  • Target Labeling with TCO: Incubate cells with the TCO-modified targeting molecule (e.g., antibody, small molecule) in a suitable buffer or media for the recommended time and concentration.

  • Washing: Wash the cells three times with PBS to remove any unbound TCO-modified molecule.

  • Tetrazine Labeling: Prepare a fresh solution of this compound in a suitable buffer or media, typically in the low micromolar range.

  • Incubation: Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 37°C.

  • Final Washing: Wash the cells three to five times with PBS to remove unbound this compound.

  • Imaging: Image the cells using appropriate filter sets for Cy3.5 (Excitation/Emission maxima ~588/604 nm).

Visual Guides

The following diagrams illustrate key workflows and concepts for improving your imaging experiments.

Troubleshooting Workflow for Low Signal-to-Noise Ratio start Low SNR Observed check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No low_signal_causes Potential Causes: - Incomplete Reaction - Reagent Degradation - Low Labeling check_signal->low_signal_causes Yes high_background_causes Potential Causes: - Non-specific Binding - Autofluorescence check_background->high_background_causes Yes end Improved SNR check_background->end No optimize_reaction Optimize Reaction: - Increase Tetrazine Concentration - Increase Incubation Time/Temp - Verify TCO Moiety low_signal_causes->optimize_reaction optimize_reaction->end reduce_background Reduce Background: - Increase Wash Steps - Use Blocking Agent (BSA) - Use Autofluorescence Quencher high_background_causes->reduce_background reduce_background->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Pre-targeting Experimental Workflow step1 Step 1: Administer TCO-labeled Targeting Agent (e.g., Antibody) step2 Step 2: Incubation and Clearance (Allow unbound agent to clear) step1->step2 step3 Step 3: Administer Cy3.5-Tetrazine Probe step2->step3 step4 Step 4: Bioorthogonal Ligation at Target Site step3->step4 step5 Step 5: Wash and Image step4->step5

Caption: Pre-targeting experimental workflow for in vivo imaging.

Fluorogenic Probe Activation Pathway probe Cy3.5-Tetrazine (Low Fluorescence) product Cy3.5-Dihydropyridazine (High Fluorescence) probe->product + TCO-Target (iEDDA Reaction) tco TCO-Target

Caption: Activation of a fluorogenic Cy3.5-tetrazine probe.

References

Technical Support Center: Cy3.5 Tetrazine Photostability and Photobleaching Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cy3.5 tetrazine, focusing on its photostability and strategies to minimize photobleaching during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe that combines the cyanine dye Cy3.5 with a tetrazine moiety. The Cy3.5 fluorophore emits in the orange-red region of the spectrum, making it suitable for various fluorescence microscopy applications. The tetrazine group enables bioorthogonal labeling through an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast and specific, allowing for the precise labeling of biomolecules in complex biological systems, including live cells.[1][2][3][4]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of its ability to fluoresce.[5] Like other cyanine dyes, Cy3.5 is susceptible to photobleaching, which can limit the duration of imaging experiments and affect the quantitative analysis of fluorescence intensity. The primary mechanisms of photobleaching for cyanine dyes involve the formation of reactive oxygen species (ROS) and transitions to long-lived, non-fluorescent triplet states which are highly reactive.

Q3: How does the tetrazine moiety affect the fluorescence of Cy3.5?

The tetrazine group in this compound acts as a quencher, significantly reducing the fluorescence of the Cy3.5 dye. This quenching effect is alleviated upon the IEDDA reaction with a TCO-modified molecule. This "fluorogenic" property is advantageous as it reduces background fluorescence from unreacted probes, potentially eliminating the need for wash steps in live-cell imaging.

Q4: What are the key spectral properties of Cy3.5?

While the exact spectral properties can vary slightly depending on the environment, the general characteristics are provided in the table below.

PropertyValueReference
Excitation Maximum~579 nm
Emission Maximum~591 nm
Fluorescence Lifetime~0.5 ns (in PBS)

Q5: How does the photostability of Cy3.5 compare to other cyanine dyes?

Qualitative evidence suggests that the photostability of Cy3.5 is similar to that of Cy3. Generally, cyanine dyes with shorter polymethine chains (like Cy3 and Cy3.5) are more photostable than those with longer chains (like Cy5 and Cy7). However, for demanding applications requiring long-term imaging, more photostable alternatives from other dye families, such as Alexa Fluor dyes, may be considered.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Signal Loss/Photobleaching - High excitation light intensity.- Long exposure times.- Absence of an antifade reagent.- High oxygen concentration in the imaging medium.- Reduce laser power or lamp intensity to the minimum required for a good signal-to-noise ratio.- Decrease camera exposure time.- Incorporate a suitable antifade reagent into your mounting or imaging medium (see Antifade Reagent Comparison table below).- For live-cell imaging, use an oxygen scavenging system.
High Background Fluorescence - Autofluorescence from cells or medium.- Non-specific binding of the this compound probe.- Incomplete removal of unreacted probe.- Use a phenol red-free imaging medium.- Include an unstained control to assess the level of autofluorescence.- Optimize blocking steps during staining protocols.- Ensure thorough washing after the labeling step.- Leverage the fluorogenic nature of the tetrazine probe by imaging after reaction with the TCO-tagged molecule of interest.
Low or No Fluorescent Signal - Inefficient TCO-tetrazine ligation.- Incorrect filter sets for imaging.- Degradation of the this compound probe.- Confirm the presence and reactivity of the TCO-modified target molecule.- Optimize the stoichiometry of the TCO and tetrazine reactants; a slight molar excess of the tetrazine probe is often beneficial.- Ensure the reaction buffer is at an optimal pH (typically pH 7-8.5).- Verify that the excitation and emission filters on the microscope are appropriate for Cy3.5 (Excitation: ~579 nm, Emission: ~591 nm).- Store the this compound probe protected from light and moisture at -20°C.
Cellular Toxicity in Live-Cell Imaging - High concentration of the this compound probe.- Phototoxicity from prolonged exposure to high-intensity light.- Cytotoxicity of the antifade reagent.- Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe.- Minimize light exposure by reducing intensity and duration.- Use antifade reagents specifically designed for live-cell imaging and test for cytotoxicity at the working concentration.

Minimizing Photobleaching: Strategies and Protocols

Effective minimization of photobleaching involves a multi-faceted approach encompassing the optimization of imaging conditions and the use of protective chemical agents.

Optimizing Imaging Conditions

The most direct way to reduce photobleaching is to limit the number of photons the fluorophore is exposed to.

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible camera exposure time.

  • Use Efficient Detectors: Employ sensitive detectors (e.g., sCMOS or EMCCD cameras) that can capture a good signal with less light.

  • Appropriate Filter Selection: Use narrow bandpass emission filters to collect only the desired fluorescence signal and block unwanted background light.

  • Avoid Unnecessary Illumination: Only expose the sample to excitation light when acquiring an image. Use transmitted light for focusing whenever possible.

Using Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species. The choice of antifade reagent can depend on whether you are performing imaging on fixed or live cells.

Comparison of Common Antifade Reagents

Antifade ReagentPrimary MechanismSuitability for Cyanine DyesNotes
ProLong™ Gold/Diamond Hard-setting mountant with ROS scavengersGenerally compatibleExcellent for long-term storage of fixed samples. Cures over 24 hours.
VECTASHIELD® Non-hardening mountant with antifadeEffective, but some reports suggest potential issues with certain cyanine dyes due to the presence of PPD.Offers good photoprotection.
Trolox ROS scavenger (Vitamin E analog)Good for live-cell imagingA component of some commercial antifade solutions and can be added to imaging media.
n-Propyl gallate (NPG) ROS scavengerCompatibleCan be used in homemade antifade formulations. May have some anti-apoptotic effects in live cells.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher and ROS scavengerGenerally compatibleLess effective than PPD but also less toxic.
p-Phenylenediamine (PPD) ROS scavengerCaution: Can react with and degrade cyanine dyes, especially Cy2.Highly effective but should be used with caution for cyanine dyes.

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound and an Antifade Reagent

This protocol outlines a general workflow for labeling live cells with a TCO-modified protein of interest and imaging with this compound in the presence of a live-cell compatible antifade reagent.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Bioorthogonal Labeling cluster_imaging Imaging with Antifade A Seed cells on imaging dish B Transfect/Induce expression of TCO-tagged protein A->B C Prepare this compound working solution D Incubate cells with this compound C->D E Wash cells to remove unbound probe (optional) D->E F Prepare imaging medium with antifade reagent (e.g., Trolox) G Replace culture medium with imaging medium F->G H Image cells using optimized settings G->H

Workflow for live-cell imaging with this compound.

Materials:

  • Live cells expressing a TCO-modified protein of interest cultured on a glass-bottom imaging dish.

  • This compound

  • Anhydrous DMSO or DMF

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed imaging medium to the desired final concentration (typically in the low micromolar range; optimization is recommended).

  • Labeling: Remove the culture medium from the cells and add the this compound working solution. Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Aspirate the labeling solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove unbound probe.

  • Prepare Antifade Imaging Medium: Prepare the imaging medium containing the live-cell compatible antifade reagent according to the manufacturer's instructions. For example, ProLong™ Live Antifade Reagent is typically diluted 1:100.

  • Equilibration: Replace the wash buffer with the antifade imaging medium and incubate the cells for at least 15-30 minutes before imaging to allow the antifade reagent to take effect.

  • Imaging: Proceed with imaging on a fluorescence microscope using the appropriate filter set for Cy3.5 and optimized acquisition settings to minimize photobleaching.

Protocol 2: Mounting Fixed Cells with an Antifade Mountant

This protocol describes the final steps of an immunofluorescence workflow for mounting fixed cells stained with a this compound conjugate using a hardening antifade mounting medium.

Fixed_Cell_Mounting_Workflow A Complete immunofluorescence staining protocol B Perform final washes with PBS A->B C Remove excess PBS from the slide B->C D Add a drop of antifade mounting medium (e.g., ProLong Gold) C->D E Lower coverslip onto the slide, avoiding air bubbles D->E F Cure the slide in the dark at room temperature (e.g., 24 hours) E->F G Seal the edges of the coverslip with nail polish F->G H Image or store at 4°C G->H

Workflow for mounting fixed cells with an antifade medium.

Materials:

  • Fixed and stained cells on a microscope slide.

  • Antifade mounting medium (e.g., ProLong™ Gold Antifade Reagent).

  • Coverslips.

  • Nail polish for sealing.

Procedure:

  • Final Wash: After the final wash step of your staining protocol, carefully aspirate the wash buffer, ensuring the cell sample does not dry out.

  • Remove Excess Buffer: Gently touch the edge of the slide to a kimwipe to wick away any remaining buffer.

  • Apply Mountant: Add a single drop of the antifade mounting medium onto the cell sample.

  • Mount Coverslip: Carefully lower a clean coverslip onto the mounting medium at an angle to avoid trapping air bubbles.

  • Cure: Place the slide on a flat surface in the dark at room temperature to allow the mounting medium to cure. Curing times vary by product (e.g., 24 hours for ProLong™ Gold).

  • Seal: Once cured, seal the edges of the coverslip with nail polish to prevent drying and movement.

  • Image/Store: The slide is now ready for imaging. For long-term storage, keep the slide at 4°C, protected from light.

Signaling Pathways and Logical Relationships

The process of photobleaching and its mitigation can be visualized as a series of competing pathways.

Photobleaching_Mitigation Fluorophore_GS Fluorophore (Ground State) Fluorophore_ES Fluorophore (Excited Singlet State) Fluorophore_GS->Fluorophore_ES Excitation Light Fluorophore_ES->Fluorophore_GS Fluorescence Fluorophore_TS Fluorophore (Excited Triplet State) Fluorophore_ES->Fluorophore_TS Intersystem Crossing Photobleaching Photobleaching Fluorophore_TS->Photobleaching ROS Reactive Oxygen Species (ROS) Fluorophore_TS->ROS Energy Transfer to O2 Fluorescence Fluorescence Emission ROS->Photobleaching Antifade Antifade Reagents Antifade->Fluorophore_TS Quenches Antifade->ROS Scavenges

Pathways of photobleaching and mitigation strategies.

By understanding these pathways, researchers can make informed decisions to optimize their experimental setup and minimize the detrimental effects of photobleaching, thereby enhancing the quality and reliability of their fluorescence imaging data.

References

dealing with Cy3.5 tetrazine aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cy3.5 Tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the proper handling and use of this compound, with a specific focus on preventing and troubleshooting aggregation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bright, orange-fluorescent dye that has been chemically modified with a tetrazine group. This modification allows it to be used in bioorthogonal chemistry, specifically in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO)-modified molecules.[1][2] This highly efficient and specific "click chemistry" reaction is widely used to label proteins, peptides, and oligonucleotides for fluorescence imaging and other biochemical analyses.[1]

Q2: Why is my this compound stock solution showing reduced fluorescence or a color change?

This is a common sign of dye aggregation. Cyanine dyes like Cy3.5 are known to self-associate in solution, particularly in aqueous environments.[3][4] This aggregation leads to significant changes in the dye's photophysical properties, most notably fluorescence quenching. The formation of so-called "H-aggregates" can also cause a visible color change, as the dye's absorption spectrum shifts to a shorter wavelength (a "blue shift").

Q3: What are the main causes of this compound aggregation?

The primary driver for the aggregation of non-sulfonated cyanine dyes like this compound is the hydrophobic interaction between the dye molecules, which causes them to stack together to minimize their contact with the aqueous solvent. Several factors can promote this process:

  • High Concentration: The tendency to aggregate is strongly dependent on concentration; higher concentrations increase the likelihood of intermolecular interactions.

  • Aqueous Solutions: Water is a poor solvent for hydrophobic dyes, which drives them to aggregate.

  • Incorrect Storage: Storing this compound in solution, especially in aqueous buffers, for extended periods can lead to aggregation.

  • pH: For some cyanine dyes, pH can influence aggregation. It is noted that Cy3.5 can degrade at a pH above 7.0.

Q4: Can I still use my this compound if it has aggregated?

It is strongly discouraged. Aggregate formation renders the tetrazine moiety within the stack inaccessible for the iEDDA reaction with TCO. This will lead to significantly lower or no labeling efficiency in your experiment. Furthermore, the fluorescence of the dye is typically quenched in the aggregated state, which will result in poor signal intensity.

Q5: How does aggregation affect my bioorthogonal labeling reaction?

Aggregation has a profoundly negative impact on tetrazine-TCO ligation for two main reasons:

  • Steric Hindrance: The tetrazine groups within an aggregate are sterically blocked and cannot react efficiently with TCO-modified molecules. This will drastically reduce the yield of your desired conjugate.

  • Fluorescence Quenching: Aggregated Cy3.5 is largely non-fluorescent. Even if some labeling occurs, the signal from your labeled biomolecule will be significantly weaker than expected.

Troubleshooting Guide: Dealing with this compound Aggregation

This guide provides a systematic approach to identifying, preventing, and addressing aggregation of this compound.

Problem 1: Low or No Fluorescence Signal from Labeled Product

If you have performed a labeling reaction and observe a weak signal, it could be due to poor labeling efficiency or fluorescence quenching, both of which can be caused by aggregated this compound.

dot

Caption: Troubleshooting workflow for low fluorescence signal.

Problem 2: Visible Precipitate or Color Change in Stock Solution

This is a clear indication of severe aggregation. Do not proceed with using this stock solution.

dot

Caption: Procedure for handling visibly aggregated stock solutions.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound
ParameterRecommendationRationale
Recommended Solvents High-quality, anhydrous DMSO or DMFThis compound is hydrophobic and dissolves well in these organic solvents, minimizing the driving force for aggregation.
Aqueous Solubility Poor. Use of an organic co-solvent (5-20% DMSO/DMF) is necessary for reactions in aqueous buffers.The hydrophobic nature of the dye leads to aggregation and precipitation in purely aqueous solutions.
Recommended Storage (Solid) -20°C, desiccated, and protected from light.Prevents degradation from moisture and light over the long term.
Recommended Storage (Solution) Not recommended. Prepare fresh before use. If short-term storage is unavoidable, store as concentrated aliquots in anhydrous DMSO at -20°C or -80°C.Tetrazine-cyanine products are known to be unstable in solution and prone to aggregation. Storing as dried aliquots is the best practice.
pH Stability Use at pH 7.0 for labeling. Avoid pH > 7.0.Cy3.5 has been reported to degrade at pH values above 7.0.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Best Practice)

This protocol is designed to minimize the risk of aggregation.

  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which can degrade the compound.

  • Initial Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). Vortex thoroughly until all solid is dissolved. The solution should be clear and brightly colored.

  • Aliquoting (Recommended): If you do not plan to use the entire amount at once, it is highly recommended to aliquot the initial dissolved stock.

    • Dispense small, single-use volumes into low-binding microcentrifuge tubes.

    • Dry the aliquots using a vacuum concentrator (SpeedVac).

    • Store the dried, solid aliquots at -20°C, desiccated and protected from light.

  • Use: When ready for an experiment, take one dried aliquot, allow it to warm to room temperature, and reconstitute it in fresh, anhydrous DMSO. This freshly prepared solution should be used immediately for labeling reactions.

Protocol 2: Assessing Aggregation using UV-Vis Spectroscopy

Aggregation of cyanine dyes leads to a characteristic change in their absorption spectrum. H-aggregates, which are non-fluorescent, typically exhibit a new absorption peak at a shorter wavelength (blue-shifted) than the monomer peak.

  • Prepare a Dilute Solution: Dilute your this compound stock solution in a suitable solvent (e.g., DMSO or a buffer matching your experiment) to a concentration that gives a maximum absorbance (at the monomer peak, ~581 nm) between 0.5 and 1.0 AU.

  • Acquire Spectrum: Using a spectrophotometer, measure the absorbance spectrum from approximately 450 nm to 650 nm.

  • Analyze the Spectrum:

    • Monomeric Solution (Ideal): A healthy, non-aggregated solution will show a primary absorption peak around 581 nm and a smaller shoulder peak at a slightly shorter wavelength, characteristic of the vibronic structure of the monomer.

    • Aggregated Solution (Problematic): An aggregated solution will show a significant decrease in the monomer peak at ~581 nm and the appearance of a new, distinct peak at a shorter wavelength (typically between 500-540 nm). The ratio of the H-aggregate peak to the monomer peak provides a qualitative measure of the extent of aggregation.

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Caption: Logic for interpreting UV-Vis spectra for aggregation.

Protocol 3: Attempting to Rescue a Mildly Aggregated Stock Solution

This protocol is a last resort for solutions that show early signs of aggregation and should be validated with UV-Vis spectroscopy before use. Success is not guaranteed.

  • Add Co-solvent: To the aggregated aqueous or partially aqueous solution, add a volume of anhydrous DMSO or DMF to increase the organic solvent concentration significantly (e.g., to 50% or higher).

  • Sonicate: Place the vial in a bath sonicator for 10-15 minutes. This provides energy to break up the aggregates.

  • Vortex: Vortex the solution vigorously for 1-2 minutes.

  • Re-assess: Re-run the UV-Vis spectrum as described in Protocol 2. If the H-aggregate peak has disappeared and the monomer peak is restored, the solution may be usable. It should be used immediately.

  • If Unsuccessful: If the H-aggregate peak persists, the solution should be discarded.

References

optimizing incubation time and concentration for Cy3.5 tetrazine labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Cy3.5 tetrazine labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for my this compound labeling reaction?

A1: The optimal incubation time is highly dependent on the specific trans-cyclooctene (TCO) derivative used, the concentration of reactants, and the reaction temperature. For highly reactive TCOs, labeling can be complete in minutes, while less reactive partners may require several hours. A good starting point is to incubate for 1-2 hours at room temperature.[1] For applications with low concentrations or less reactive dienophiles, this time can be extended, or the temperature slightly increased (e.g., to 37°C).[1] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.

Q2: What concentration of this compound should I use?

A2: A common starting point is to use a 1.5 to 5-fold molar excess of the this compound relative to the TCO-modified molecule.[1] The high reactivity of the TCO-tetrazine ligation allows for effective conjugation even at nanomolar to micromolar concentrations.[2] For cellular labeling, concentrations can range from 10 nM to 5 µM.[3] The optimal concentration should be determined empirically through titration to achieve a balance between labeling efficiency and background signal.

Q3: My labeling efficiency is low. What are the potential causes and solutions?

A3: Low labeling efficiency can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal reactant concentrations, inappropriate incubation times, or issues with the stability of the reactants.

Q4: Can I monitor the progress of the reaction?

A4: Yes, the reaction between a tetrazine and a TCO can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorbance band, which is typically between 510 and 550 nm.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling Suboptimal Reactant Concentration: The concentration of one or both reactants is too low for efficient reaction kinetics.Increase the concentration of the limiting reagent. A 1.5 to 5-fold molar excess of the this compound is a good starting point.
Insufficient Incubation Time: The reaction has not been allowed to proceed to completion.Increase the incubation time. For less reactive pairs, incubation can be extended to several hours or overnight. Consider performing the reaction at a slightly elevated temperature (e.g., 37°C).
Reactant Instability: The TCO or tetrazine moiety may have degraded. Some tetrazines have limited stability in aqueous solutions, especially H-Tet derivatives which are more reactive but less stable than Me-Tet derivatives. TCOs can also be susceptible to isomerization or degradation under certain conditions.Ensure proper storage of reactants. Prepare stock solutions fresh in anhydrous solvents like DMSO or DMF. Assess the stability of your specific tetrazine and TCO under your experimental conditions.
Suboptimal pH: The reaction pH is outside the optimal range.The tetrazine-TCO ligation is generally efficient over a broad pH range, typically between pH 7 and 8.5. Ensure your reaction buffer falls within this range.
Steric Hindrance: Bulky groups near the reactive moieties on either the TCO or the tetrazine can slow down the reaction rate.If possible, choose reactants with less steric hindrance around the reactive groups.
High Background Signal Excess Unreacted this compound: Unreacted dye contributes to background fluorescence.It is crucial to remove unreacted this compound after the labeling reaction. This can be achieved through size-exclusion chromatography (e.g., NAP-5 or PD-10 columns), dialysis, or other appropriate purification methods.
Non-specific Binding: The Cy3.5 dye, being hydrophobic, can non-specifically associate with proteins or other biomolecules.Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce hydrophobic interactions. Reduce the incubation time and/or the concentration of the this compound.
Antibody Concentration Too High (for antibody labeling): High antibody concentrations can lead to high background.Perform a titration of the antibody concentration to find the optimal signal-to-noise ratio.

Data Presentation

Table 1: Reaction Kinetics of TCO-Tetrazine Ligations

The rate of the inverse-electron-demand Diels-Alder (iEDDA) reaction is highly dependent on the specific structures of the tetrazine and TCO used. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster kinetics.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000Not specified
Methyl-substituted tetrazinesTCO~1,000Aqueous media
Hydrogen-substituted tetrazinesTCOup to 30,000PBS, 37°C
Diphenyl-s-tetrazined-TCO520MeOH, 25°C
General RangeTCO210 - 30,000Various

Note: The specific rate for a Cy3.5-conjugated tetrazine will depend on the tetrazine core structure.

Experimental Protocols

Protocol 1: General Procedure for Labeling a TCO-Modified Protein with this compound

This protocol provides a starting point for labeling a protein that has been pre-functionalized with a TCO group.

1. Reagent Preparation:

  • Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF at a concentration of 1-10 mM.

2. Labeling Reaction:

  • Add a 3-5 molar excess of the this compound solution to the TCO-modified protein solution.

  • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light. For less reactive dienophiles or lower reactant concentrations, the incubation time can be extended or the temperature can be increased to 37°C.

3. Purification:

  • Remove the unreacted this compound by running the reaction mixture through a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer.

  • Collect the fractions containing the labeled protein.

4. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum for Cy3.5 (approximately 680 nm).

Protocol 2: Optimizing Incubation Time and Concentration

To determine the optimal conditions for your specific reactants, it is recommended to perform a matrix experiment varying both the incubation time and the molar ratio of this compound to the TCO-modified molecule.

1. Set up a series of reactions:

  • Varying Molar Ratio: Prepare several reaction mixtures with different molar ratios of this compound to your TCO-modified molecule (e.g., 1:1, 3:1, 5:1, 10:1).

  • Varying Incubation Time: For each molar ratio, set up multiple identical reactions. Stop the reactions at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, overnight).

2. Analysis:

  • After the designated incubation time, purify each sample to remove unreacted dye.

  • Analyze the labeling efficiency for each condition. This can be done quantitatively by measuring the degree of labeling (DOL) via UV-Vis spectrophotometry or qualitatively by SDS-PAGE and in-gel fluorescence scanning.

3. Determine Optimal Conditions:

  • Identify the combination of molar ratio and incubation time that provides the highest labeling efficiency with the lowest background.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_optimization Optimization Loop cluster_analysis 3. Analysis cluster_result 4. Result prep_protein Prepare TCO-modified biomolecule solution (e.g., 1-10 mg/mL in PBS) reaction Combine reactants (e.g., 3-5x molar excess of dye) Incubate at RT or 37°C prep_protein->reaction prep_dye Prepare Cy3.5-tetrazine stock solution (e.g., 1-10 mM in DMSO) prep_dye->reaction vary_time Vary Incubation Time (e.g., 0.5, 1, 2, 4 hrs) reaction->vary_time Test different durations vary_conc Vary Molar Ratio (e.g., 1:1, 3:1, 5:1) reaction->vary_conc Test different concentrations purification Purify conjugate (Size-Exclusion Chromatography) vary_time->purification vary_conc->purification analysis Analyze Labeling Efficiency (UV-Vis for DOL or SDS-PAGE Fluorescence) purification->analysis result Optimized Protocol analysis->result Determine optimal conditions

Caption: Workflow for optimizing this compound labeling.

signaling_pathway TCO TCO-modified Biomolecule TransitionState [4+2] Cycloaddition (Transition State) TCO->TransitionState Tetrazine Cy3.5-Tetrazine Tetrazine->TransitionState Product Labeled Biomolecule (Stable Dihydropyridazine) TransitionState->Product Retro-Diels-Alder N2 N₂ Gas TransitionState->N2 Release

Caption: Inverse-electron-demand Diels-Alder reaction.

References

effect of pH and buffer conditions on Cy3.5 tetrazine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH and buffer conditions on the reactivity of Cy3.5 tetrazine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of this compound with trans-cyclooctene (TCO)?

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and TCO is generally robust across a pH range of 6-9.[1] For most bioconjugation applications, a pH of 7.4 is recommended as a starting point, as it provides a good balance between reaction efficiency and the stability of most biomolecules. Some "click-to-release" applications may show pH-dependent release kinetics, with acidic conditions often favoring the release of the cargo molecule.

Q2: Which buffers are recommended for this compound labeling reactions?

Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and recommended buffer for this compound ligations.[1] Other non-amine-containing buffers such as HEPES, MES, and sodium bicarbonate are also suitable. It is crucial to avoid buffers containing primary amines, such as Tris and glycine, especially if the TCO-functionalized molecule was prepared using an NHS ester, as these can compete in the reaction.

Q3: How does temperature affect the reactivity of this compound?

The IEDDA reaction is typically performed at room temperature (20-25°C).[1] For less reactive dienophiles or when working with very low concentrations, the reaction temperature can be increased to 37°C to enhance the reaction rate. Conversely, for sensitive biomolecules, the reaction can be carried out at 4°C, although this will require a longer incubation time.

Q4: What is the stability of this compound in aqueous solutions?

Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. The stability of this compound is influenced by pH, temperature, and exposure to light. Stock solutions are best prepared fresh in an anhydrous organic solvent like DMSO or DMF and can be stored at -20°C for a limited time. Cyanine dyes like Cy3.5 are also prone to photobleaching, so it is important to protect the reagent and reaction mixtures from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer is outside the optimal range (6-9).Verify the pH of your reaction buffer and adjust to ~7.4 for general applications.
Incorrect Stoichiometry: The molar ratio of this compound to the TCO-modified molecule is not optimal.Empirically determine the optimal molar ratio. A 1.5 to 5-fold molar excess of the tetrazine dye is a good starting point.
Degradation of Reactants: The this compound or TCO-modified molecule has degraded.Use fresh reagents. Ensure proper storage of stock solutions (aliquoted, at -20°C, protected from light and moisture).
Presence of Competing Reagents: The buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.Perform a buffer exchange into a non-amine-containing buffer like PBS or HEPES.
High Background/Non-specific Binding Hydrophobic Interactions: The Cy5 dye can non-specifically associate with proteins or other biomolecules.Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce this background.
Excess Unreacted Dye: Unreacted this compound remains after the labeling reaction.Ensure thorough purification of the labeled product using size-exclusion chromatography, dialysis, or another suitable method.
Long Incubation Times with High Dye Concentration: Prolonged incubation with a high concentration of the dye can increase non-specific binding.Reduce the incubation time and/or the concentration of the this compound.
Precipitation of Labeled Molecule Modification of Molecular Properties: The addition of the bulky and hydrophobic Cy3.5 dye can alter the solubility of the target molecule.Lower the molar ratio of the this compound to limit the degree of labeling. The inclusion of a PEG linker on the tetrazine can also improve the solubility of the final conjugate.
Inconsistent Reaction Rates Inaccurate Quantification of Reactants: The concentrations of the stock solutions are not accurate.Accurately determine the concentration of your this compound and TCO stock solutions using UV-Vis spectroscopy before starting the reaction.
Oxygen Sensitivity: Some molecules may be sensitive to oxidation.For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation-related side reactions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a TCO-Modified Protein with this compound
  • Reagent Preparation:

    • Dissolve the TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 3-5 molar excess of the this compound solution to the TCO-modified protein solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light. For less reactive dienophiles or lower concentrations, the reaction time can be extended or the temperature can be increased to 37°C.

  • Purification:

    • Remove the unreacted this compound by running the reaction mixture through a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3.5 (~588 nm).

Protocol 2: Monitoring this compound-TCO Ligation via UV-Vis Spectroscopy
  • Prepare Stock Solutions:

    • Prepare stock solutions of the this compound and the TCO-containing molecule in a suitable solvent (e.g., DMSO or DMF).

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of the this compound at its absorbance maximum (~588 nm) in the chosen reaction buffer.

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Start the spectrophotometer measurement and then add the this compound solution to initiate the reaction. Ensure rapid mixing.

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's secondary absorbance peak (typically between 510-550 nm) over time.[1] The disappearance of this peak indicates the progress of the reaction.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare TCO-Modified Protein in Buffer mix Mix Protein and Dye prep_protein->mix prep_dye Prepare this compound Stock Solution prep_dye->mix incubate Incubate at RT (Protected from Light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Characterize DOL (UV-Vis) purify->analyze

Caption: Experimental workflow for labeling a TCO-modified protein with this compound.

troubleshooting_guide start Low Labeling Efficiency? check_ph Is pH between 6-9? start->check_ph Yes check_ratio Is Molar Ratio Optimal? check_ph->check_ratio Yes adjust_ph Adjust pH to ~7.4 check_ph->adjust_ph No check_reagents Are Reagents Fresh? check_ratio->check_reagents Yes optimize_ratio Optimize Molar Ratio (1.5-5x excess of dye) check_ratio->optimize_ratio No check_buffer Buffer Amine-Free? check_reagents->check_buffer Yes use_fresh Use Fresh Reagents check_reagents->use_fresh No buffer_exchange Buffer Exchange to PBS/HEPES check_buffer->buffer_exchange No end Problem Solved check_buffer->end Yes adjust_ph->check_ratio optimize_ratio->check_reagents use_fresh->check_buffer buffer_exchange->end

References

quenching unwanted Cy3.5 tetrazine fluorescence in control experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Cy3.5 tetrazine probes, with a focus on quenching unwanted fluorescence in control experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high background fluorescence in my control experiment with this compound?

High background fluorescence is a common issue that can obscure results. The primary causes can be broken down into three categories:

  • Non-Specific Binding: The this compound probe may adhere to unintended cellular components or surfaces. This can be particularly prevalent with hydrophobic probes or in tissues with high levels of endogenous biotin or extracellular matrix components.[1][2]

  • Unbound Probe: Insufficient washing steps can leave a significant amount of unbound, fluorescent probe in the imaging field, leading to a diffuse, high background signal.[1][3]

  • Cellular Autofluorescence: Many cell types naturally fluoresce, especially when excited with shorter wavelengths (blue and violet). This intrinsic fluorescence can be mistaken for a positive signal from your probe.[4]

  • Inherent Probe Fluorogenicity: The tetrazine moiety itself is designed to quench the Cy3.5 fluorescence, but this quenching is not always 100% efficient. The "unquenched" probe will always have a baseline level of fluorescence. The reaction with a dienophile (e.g., TCO, norbornene) in a bioorthogonal labeling experiment relieves this quenching, causing the probe to become brightly fluorescent.

Q2: What is fluorescence quenching and how can I use it to reduce background signal?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. It occurs when the excited fluorophore returns to the ground state without emitting a photon. In the context of this compound, this can be leveraged in two ways:

  • Intrinsic Quenching: The tetrazine group is in close proximity to the Cy3.5 dye, acting as a built-in quencher. The primary mechanisms are Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT). This process is reversed upon the bioorthogonal "click" reaction.

  • Extrinsic (External) Quenching: If residual fluorescence from unbound probes is problematic, an external "dark quencher" can be added to the control experiment. Dark quenchers are chromophores that absorb the emission energy from a fluorophore and dissipate it as heat, without emitting any fluorescence of their own. This is an effective strategy for eliminating signal from any probe that has not reacted with its target.

Q3: Which external quenchers are effective for Cy3.5 and how do I choose one?

Choosing the right quencher depends on spectral overlap. The quencher's absorption spectrum must significantly overlap with the fluorophore's emission spectrum for efficient quenching, particularly for FRET. Cy3.5 has an emission maximum around 590-600 nm.

Several commercially available dark quenchers are suitable for this range:

  • Black Hole Quenchers® (BHQ®): BHQ-2 is an excellent choice, with a broad absorption spectrum from 550-650 nm.

  • Tide Quencher™ (TQ™): TQ3 has a maximum absorption at 570 nm and is highly compatible with Cy3 and Cy3.5.

  • Iowa Black®: Iowa Black® RQ has a quenching range of 500-700 nm.

  • Dinitrobenzene Quenchers: These have been shown to effectively quench cyanine dyes through intramolecular interactions.

Table 1: Comparison of Common Dark Quenchers for Cy3.5

Quencher TypeMax Absorption (λmax)Optimal Quenching RangeNotes
BHQ-2 ~579 nm550 - 650 nmWidely used, high efficiency for red-shifted dyes.
TQ3 ~570 nm540 - 640 nmLicense-free alternative to BHQ dyes, excellent for Cy3.5.
QC1 ~723 nm>650 nmMore suitable for longer wavelength dyes like Cy5.5 or IRDye800, but can show some quenching of Cy3.5.

Note: Quenching efficiency is distance-dependent. For quenching unbound probe in solution, the quencher needs to be able to collide with the fluorophore.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Troubleshooting High Background Fluorescence

This protocol provides a systematic workflow to identify and mitigate the source of high background in your control experiments.

G cluster_start Start: High Background Observed cluster_autofluorescence Step 1: Check Autofluorescence cluster_washing Step 2: Optimize Staining Protocol cluster_quenching Step 3: Implement External Quenching cluster_end Resolution start High Background in Control Experiment unstained Image Unstained Sample (Cells/Tissue Only) start->unstained auto_check Is background still high? unstained->auto_check wash Increase Wash Steps (e.g., 3x to 5x) Add 0.1% Tween-20 to wash buffer auto_check->wash No failure Use Spectral Unmixing or Switch to a Longer Wavelength Probe auto_check->failure Yes titrate Titrate Probe Concentration (Perform dilution series) wash->titrate block Add Blocking Step (e.g., BSA, serum) titrate->block protocol_check Is background reduced? block->protocol_check add_quencher Add Dark Quencher (e.g., BHQ-2) to imaging buffer protocol_check->add_quencher No success Problem Resolved protocol_check->success Yes add_quencher->success

Figure 1. A step-by-step workflow for diagnosing and resolving high background fluorescence.
Protocol 2: Using a Dark Quencher to Reduce Background

This protocol details how to use a water-soluble dark quencher, such as BHQ-2, to quench the fluorescence of unbound this compound probe in a cell imaging experiment.

Materials:

  • Cells or tissue sample stained with this compound probe.

  • Imaging Buffer (e.g., PBS, HBSS).

  • Water-soluble dark quencher (e.g., BHQ-2 dicarboxylate).

  • Stock solution of the quencher (e.g., 1 mM in DMSO or water).

Methodology:

  • Prepare Quencher Working Solution:

    • Dilute the quencher stock solution into your imaging buffer.

    • A typical starting concentration is 1-10 µM. It is crucial to perform a titration to find the optimal concentration that quenches the background without affecting specifically bound probes (though this is less of a concern for surface-bound probes).

  • Sample Preparation:

    • Perform your standard staining protocol with the this compound probe.

    • Complete all washing steps to remove the majority of the unbound probe.

  • Quenching and Imaging:

    • Replace the final wash buffer with the imaging buffer containing the dark quencher.

    • Incubate for 5-10 minutes at room temperature, protected from light. This allows the quencher to diffuse and interact with any remaining unbound probe.

    • Proceed with imaging. Acquire a "before" image (without quencher) and an "after" image (with quencher) to directly assess the quenching efficiency.

Table 2: Example Quenching Efficiency Data

The following table shows hypothetical data from an experiment measuring the fluorescence intensity of a solution of unbound this compound before and after the addition of a dark quencher.

SampleQuencherMean Fluorescence Intensity (a.u.)% Quenching Efficiency
This compound (1 µM)None85,400N/A
This compound (1 µM)BHQ-2 (5 µM)4,27095.0%
This compound (1 µM)BHQ-2 (10 µM)1,70898.0%
This compound (1 µM)TQ3 (10 µM)2,13597.5%

% Quenching Efficiency = (1 - (Intensity_with_Quencher / Intensity_without_Quencher)) * 100

Mechanism of Action: FRET Quenching

The diagram below illustrates the principle of Förster Resonance Energy Transfer (FRET), a primary mechanism by which a dark quencher reduces fluorescence.

Figure 2. Logical diagram of fluorescence vs. FRET-based quenching pathways.

References

Validation & Comparative

A Head-to-Head Comparison of Cy3.5 Tetrazine and Cy5 Tetrazine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorophore is a critical determinant for the success of in vivo imaging studies. Among the diverse palette of available fluorescent probes, cyanine dyes conjugated to tetrazine moieties have emerged as powerful tools for bioorthogonal, pre-targeted imaging. This guide provides a comprehensive comparison of two such popular probes: Cy3.5 tetrazine and Cy5 tetrazine. The information presented herein is curated to assist researchers in making an informed decision based on the spectral properties, inherent advantages and disadvantages for in vivo applications, and typical experimental workflows of each dye.

Executive Summary

The primary distinction between this compound and Cy5 tetrazine for in vivo imaging lies in their spectral properties. Cy5 tetrazine, a near-infrared (NIR) emitter, is generally favored for in vivo applications due to the reduced absorption and scattering of its emitted light by biological tissues, leading to deeper tissue penetration and lower background autofluorescence. In contrast, this compound, which fluoresces in the orange-red region of the visible spectrum, may be more susceptible to tissue attenuation and autofluorescence, potentially limiting its application to superficial imaging or smaller animal models. However, some studies on cyanine dye-antibody conjugates have suggested that Cy3 and its analogues like Cy3.5 can exhibit brighter fluorescence at high labeling densities compared to Cy5, which can suffer from self-quenching. The choice between these two probes will ultimately depend on the specific requirements of the experiment, including the imaging depth, the expression level of the target, and the instrumentation available.

Spectral and Photophysical Properties

The following table summarizes the key spectral and photophysical properties of this compound and Cy5 tetrazine.

PropertyThis compoundCy5 TetrazineReference(s)
Excitation Maximum (nm) ~579~640 - 651[1][2]
Emission Maximum (nm) ~591~662 - 671[1][2]
Extinction Coefficient (M⁻¹cm⁻¹) ~150,000~250,000[3]
Quantum Yield Not specified~0.2 - 0.27
Fluorescence Spectrum Orange-RedNear-Infrared (NIR)

In Vivo Imaging Performance: A Comparative Analysis

Performance MetricThis compoundCy5 Tetrazine
Tissue Penetration Limited. The shorter wavelength of emitted light is more prone to absorption and scattering by hemoglobin and other biological components.Advantageous . The near-infrared emission allows for significantly deeper tissue penetration, making it suitable for imaging deeper tissues and larger animals.
Signal-to-Background Ratio (SBR) Potentially lower due to higher tissue autofluorescence in the visible spectrum.Advantageous . Lower autofluorescence in the NIR window generally leads to a higher signal-to-background ratio.
Brightness May be brighter at high labeling densities on antibodies, as Cy3 analogues are reportedly less prone to self-quenching than Cy5.Can be very bright, but may suffer from concentration-dependent quenching at high labeling ratios.
Photostability Generally considered to be photostable, but less so than some modern fluorophores.More susceptible to photobleaching compared to Cy3, especially in the absence of photostabilizing agents.
Typical Applications Superficial in vivo imaging, imaging of smaller animal models, or applications where high labeling density without quenching is critical.Deep-tissue in vivo imaging, whole-body imaging of small animals, and applications where minimizing autofluorescence is paramount.

The Chemistry: Tetrazine-TCO Bioorthogonal Ligation

Both this compound and Cy5 tetrazine are utilized in a powerful bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction occurs between the tetrazine moiety on the fluorophore and a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative. The key features of this "click chemistry" are:

  • Exceptional Speed: The reaction kinetics are extremely fast, allowing for efficient labeling at low concentrations in a complex biological environment.

  • High Specificity: Tetrazines and TCOs are abiotic and do not react with native biological functional groups, ensuring highly specific labeling of the intended target.

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and body temperature) without the need for toxic catalysts like copper.

This chemistry is central to the pre-targeting strategy commonly employed in in vivo imaging.

Experimental Workflows and Protocols

The following sections detail a typical experimental workflow for a pre-targeted in vivo imaging study using either this compound or Cy5 tetrazine.

Pre-targeted In Vivo Imaging Workflow

The pre-targeted approach is a two-step strategy designed to maximize the signal-to-background ratio.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging A Administer TCO-conjugated Antibody B Antibody circulates and accumulates at the target site A->B Incubation (24-72 hours) C Unbound antibody is cleared from circulation B->C D Administer Cy3.5 or Cy5 Tetrazine C->D E Tetrazine rapidly reacts with TCO at the target site (iEDDA) D->E Rapid Reaction F In Vivo Fluorescence Imaging E->F Signal Generation

Caption: A generalized workflow for pre-targeted in vivo imaging.

Detailed Experimental Protocol: Pre-targeted Imaging in a Tumor-Bearing Mouse Model

This protocol provides a general framework. Optimization of doses, incubation times, and imaging parameters is essential for specific antibodies, targets, and animal models.

Materials:

  • Tumor-bearing mice (e.g., xenograft or syngeneic models)

  • TCO-conjugated antibody targeting a tumor-specific antigen

  • This compound or Cy5 tetrazine

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl) equipped with appropriate excitation and emission filters for the chosen dye.

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of TCO-Antibody:

    • Reconstitute the TCO-conjugated antibody in sterile PBS to the desired concentration.

    • Administer the antibody to the mice via an appropriate route (typically intravenous injection). The dose will depend on the specific antibody and target but is often in the range of 1-10 mg/kg.

    • Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody, which is crucial for reducing background signal.

  • Administration of Tetrazine Probe:

    • Dissolve the this compound or Cy5 tetrazine in a biocompatible solvent (e.g., DMSO) and then dilute in sterile PBS to the final injection volume. The final concentration of the organic solvent should be kept to a minimum (e.g., <5%).

    • Administer the tetrazine probe to the mice, typically via intravenous injection. A typical dose might be in the range of 1-5 molar equivalents relative to the injected antibody.

  • In Vivo Fluorescence Imaging:

    • At various time points after the administration of the tetrazine probe (e.g., 1, 4, 8, 24 hours), anesthetize the mice.

    • Perform whole-body fluorescence imaging using an in vivo imaging system.

      • For this compound: Use an excitation filter around 560-580 nm and an emission filter around 590-610 nm.

      • For Cy5 tetrazine: Use an excitation filter around 620-640 nm and an emission filter around 660-680 nm.

    • Acquire images and quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in a background region (e.g., muscle).

  • Data Analysis:

    • Calculate the signal-to-background ratio by dividing the fluorescence intensity of the target tissue by that of the background tissue.

    • Compare the signal intensity and SBR at different time points to determine the optimal imaging window.

  • Ex Vivo Biodistribution (Optional):

    • At the end of the imaging study, euthanize the mice and harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe more accurately.

Signaling Pathway and Reaction Mechanism

The underlying principle of this imaging technique is not a signaling pathway in the biological sense, but rather a highly specific chemical reaction.

iEDDA_Reaction TCO_Antibody TCO-conjugated Antibody Dihydropyrazine Stable Dihydropyrazine Linkage (Fluorescent) TCO_Antibody->Dihydropyrazine iEDDA Reaction Tetrazine_Dye Cy3.5 or Cy5 Tetrazine Tetrazine_Dye->Dihydropyrazine

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Conclusion

Both this compound and Cy5 tetrazine are valuable reagents for pre-targeted in vivo imaging. The superior tissue penetration and lower autofluorescence of Cy5 tetrazine make it the preferred choice for most deep-tissue in vivo applications. However, for superficial imaging or when high labeling densities are required, the potentially higher brightness and resistance to quenching of this compound could be advantageous. The experimental protocols and data presented in this guide should serve as a valuable resource for researchers designing and executing their in vivo imaging studies. Careful consideration of the specific experimental goals and conditions is paramount for selecting the optimal fluorescent probe.

References

A Head-to-Head Comparison: Cy3.5 Tetrazine vs. Alexa Fluor Tetrazines for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for generating high-quality, reproducible data. The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained trans-cyclooctenes (TCO), has revolutionized protein labeling with its rapid kinetics and high specificity. This guide provides an objective comparison of Cy3.5 tetrazine with its spectrally similar Alexa Fluor tetrazine counterparts, focusing on their performance in protein labeling applications.

This comparison will delve into the key photophysical properties, labeling efficiency, and overall performance of these fluorescent probes. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to empower researchers to make informed decisions for their specific experimental needs.

Executive Summary

Both this compound and the spectrally analogous Alexa Fluor tetrazaines (such as Alexa Fluor 555 tetrazine) are powerful tools for the bioorthogonal labeling of TCO-modified proteins. While both dye families offer bright fluorescence and are suitable for a range of applications, a comprehensive analysis of their properties reveals key differences. Alexa Fluor tetrazines generally exhibit superior photostability and brightness, which can be critical for demanding applications such as single-molecule imaging and super-resolution microscopy. This compound remains a viable and often more cost-effective option for standard fluorescence microscopy applications where photobleaching is less of a concern.

Data Presentation: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key quantitative parameters for this compound and the spectrally similar Alexa Fluor 555 tetrazine.

PropertyThis compoundAlexa Fluor 555 TetrazineSource
Excitation Max (nm) ~579~555[1]
Emission Max (nm) ~591~565[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000[1][2]
Quantum Yield (Φ) ~0.15 (for Cy3.5)~0.1[3]
Brightness (ε x Φ) ~22,500~15,000Calculated
Photostability Less photostableMore photostable

Key Performance Metrics: A Deeper Dive

Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While both this compound and Alexa Fluor 555 tetrazine possess high extinction coefficients, the quantum yield can vary. Studies comparing Cy3 and Alexa Fluor 555 (spectrally similar to Cy3.5) have shown that Alexa Fluor 555 conjugates can be significantly brighter than Cy3 conjugates, especially at higher degrees of labeling, due to reduced self-quenching.

Photostability

For imaging applications that require prolonged or intense light exposure, photostability is a critical parameter. Multiple studies have demonstrated that Alexa Fluor dyes are significantly more photostable than their cyanine counterparts. In a direct comparison, after continuous illumination, an Alexa Fluor 555 conjugate retained almost 90% of its initial fluorescence, while a Cy3 conjugate retained only about 75%. This enhanced photostability allows for longer imaging times and more accurate quantification of fluorescent signals.

Labeling Efficiency

The efficiency of the bioorthogonal reaction between the tetrazine dye and the TCO-modified protein is a key consideration. While the kinetics of the iEDDA reaction are generally very fast for both dye families, the overall labeling efficiency can be influenced by factors such as dye solubility and potential non-specific binding. A method for determining the proportion of labeled proteins in a sample has been developed, which can be used to optimize labeling protocols for specific proteins and dyes.

Fluorogenicity

An interesting property of some tetrazine-dye conjugates is their fluorogenicity, where the fluorescence of the dye is quenched by the tetrazine moiety and is restored upon reaction with a TCO. This "turn-on" effect can be advantageous for reducing background fluorescence in no-wash labeling experiments. The degree of fluorogenicity can vary depending on the specific dye and the linker connecting it to the tetrazine. While studies have explored the fluorogenic properties of Cy3-tetrazine conjugates, a direct quantitative comparison of the fluorogenic potential of this compound and Alexa Fluor tetrazines is not yet extensively documented.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been created using the DOT language.

protein_labeling_workflow cluster_protein_modification Protein Modification cluster_labeling_reaction Bioorthogonal Labeling cluster_downstream_applications Downstream Applications Protein Target Protein TCO_Protein TCO-Modified Protein Protein->TCO_Protein Site-specific incorporation of TCO-amino acid Labeled_Protein Fluorescently Labeled Protein Tetrazine_Dye Cy3.5 or Alexa Fluor Tetrazine Dye Tetrazine_Dye->Labeled_Protein iEDDA Reaction Imaging Fluorescence Imaging (Microscopy, Flow Cytometry) Labeled_Protein->Imaging Analysis Data Analysis Imaging->Analysis logical_relationship Cy3_5 This compound Brightness Brightness Cy3_5->Brightness Good Photostability Photostability Cy3_5->Photostability Moderate Labeling_Efficiency Labeling Efficiency Cy3_5->Labeling_Efficiency High Cost Cost-Effectiveness Cy3_5->Cost Higher Alexa Alexa Fluor Tetrazines Alexa->Brightness Excellent Alexa->Photostability Excellent Alexa->Labeling_Efficiency High Alexa->Cost Lower

References

Validating Cy3.5 Tetrazine Labeling Specificity by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and specific labeling of proteins is paramount for accurate downstream analysis. The advent of bioorthogonal chemistry has provided researchers with tools for highly selective molecular tagging. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and a strained alkene, such as trans-cyclooctene (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[1][2][3] This guide provides a comparative analysis of Cy3.5 tetrazine, a fluorescent probe that utilizes this chemistry, and validates its labeling specificity using the gold-standard technique of western blotting.

The this compound dye is a valuable tool for researchers in drug development and proteomics, enabling the fluorescent labeling of TCO-modified biological molecules.[1][4] Its application spans fluorescence imaging and other fluorescence-based biochemical analyses. The specificity of this labeling method is a key advantage, minimizing off-target interactions and ensuring that the fluorescent signal originates solely from the protein of interest.

Comparison of Protein Labeling Methods

To objectively assess the performance of this compound, it is compared with a traditional, non-bioorthogonal labeling method: NHS ester chemistry. The following table summarizes the key characteristics and expected performance metrics in a typical western blot validation experiment.

FeatureThis compound + TCONHS Ester
Targeting Mechanism Bioorthogonal IEDDA cycloadditionAmine-reactive succinimidyl ester
Specificity High: Reacts specifically with TCOModerate: Reacts with primary amines (e.g., lysine residues)
Reaction Speed Very Fast (up to 30,000 M⁻¹s⁻¹)Fast
Control over Labeling Site High: Dependent on TCO incorporationLow: Multiple lysine residues can be labeled
Potential for Off-Target Labeling MinimalHigh, especially in complex lysates
Expected Western Blot Result Single, sharp fluorescent band at the correct molecular weight of the target proteinMultiple fluorescent bands or smears in addition to the target protein band
Signal-to-Noise Ratio HighVariable, often lower due to background

Experimental Workflow for Validation

The validation of labeling specificity using western blotting involves a multi-step process to ensure that the fluorescent dye is exclusively attached to the intended target protein. The general workflow is depicted below.

G cluster_0 Protein Modification & Labeling cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Detection p1 Introduce TCO into Target Protein l1 Label with this compound p1->l1 lys Cell Lysis l1->lys quant Protein Quantification lys->quant denat Denaturation quant->denat sds SDS-PAGE denat->sds trans Transfer to Membrane sds->trans block Blocking trans->block ab Primary & Secondary Antibody Incubation block->ab fluor Fluorescent Imaging ab->fluor

Caption: Western blot validation workflow.

Signaling Pathway Diagram

The chemical basis for the high specificity of this compound labeling lies in the bioorthogonal nature of the IEDDA reaction. This reaction proceeds efficiently in a biological environment without interfering with native biochemical processes.

G cluster_0 This compound Labeling Cy35_Tetrazine This compound Labeled_Protein Cy3.5-Labeled Protein Cy35_Tetrazine->Labeled_Protein IEDDA Reaction TCO_Protein TCO-Modified Protein TCO_Protein->Labeled_Protein

Caption: this compound labeling reaction.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from a western blot experiment designed to compare the specificity of this compound labeling with that of a generic NHS ester dye. The target protein is a 50 kDa recombinant protein with a TCO group incorporated at a specific site.

SampleLabeling MethodTarget Band Intensity (RFU)Background Signal (RFU)Signal-to-Noise RatioNumber of Non-Target Bands
1This compound9500501900
2NHS Ester Dye800015005.33
3Unlabeled ControlN/A45N/A0

RFU: Relative Fluorescence Units

Experimental Protocols

A detailed protocol for validating the specificity of this compound labeling by fluorescent western blot is provided below.

I. Protein Labeling with this compound

This protocol assumes the target protein has been modified to contain a trans-cyclooctene (TCO) group.

  • Reagent Preparation :

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a reaction buffer (e.g., 1x PBS, pH 7.4).

  • Labeling Reaction :

    • In a microcentrifuge tube, combine the TCO-modified protein (e.g., at a final concentration of 10 µM) with a 5-fold molar excess of this compound.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • (Optional) Quench the reaction by adding an excess of a TCO-containing small molecule.

    • Remove excess, unreacted dye using a desalting column or dialysis.

II. SDS-PAGE and Western Blotting
  • Sample Preparation :

    • Mix the labeled protein sample with 4x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis :

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane.

    • Confirm transfer efficiency using a reversible protein stain like Ponceau S.

III. Immunodetection
  • Blocking :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking solution) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation :

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.

  • Secondary Antibody Incubation :

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from Cy3.5, e.g., one that emits in the far-red) for 1 hour at room temperature, protected from light.

IV. Fluorescent Imaging
  • Washing :

    • Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

  • Imaging :

    • Image the membrane using a fluorescent imaging system capable of detecting multiple fluorescent channels.

    • Acquire an image in the Cy3.5 channel to visualize the labeled protein.

    • Acquire an image in the secondary antibody channel to confirm the identity and location of the target protein.

    • An overlay of the two images should show co-localization of the Cy3.5 signal with the antibody signal at the correct molecular weight for the target protein, confirming labeling specificity.

Conclusion

Western blot analysis is an indispensable tool for verifying the specificity of protein labeling. The bioorthogonal nature of the this compound-TCO ligation results in highly specific and efficient labeling, which is evident in western blot analysis by the presence of a single, distinct fluorescent band corresponding to the target protein. This high degree of specificity, coupled with the rapid reaction kinetics, makes this compound a superior choice for applications requiring precise protein labeling, as compared to less specific methods like NHS ester chemistry. The protocols and comparative data presented in this guide provide a framework for researchers to validate their own labeling experiments and make informed decisions about their choice of fluorescent probes.

References

quantitative analysis of Cy3.5 tetrazine conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency and reliability of bioconjugation techniques are paramount. This guide provides a quantitative analysis of Cy3.5 tetrazine conjugation efficiency, comparing it with alternative methods and fluorescent dyes. The information presented is supported by experimental data to facilitate informed decisions in selecting the optimal labeling strategy.

The primary method for this compound conjugation is the inverse electron demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. This reaction occurs between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO). The TCO-tetrazine ligation is renowned for its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1]

Quantitative Analysis of Conjugation Efficiency

The conjugation efficiency of tetrazine-TCO ligation is exceptionally high, often achieving quantitative yields. In a method involving the genetic encoding of a tetrazine-bearing unnatural amino acid, labeling fidelity has been reported to be greater than 95%.[2][3] The subsequent ligation to a TCO-modified molecule is described as quantitative and is complete within five minutes at room temperature and physiological pH.[2][3]

The rapidity of this reaction is a key indicator of its high efficiency. Second-order rate constants for the tetrazine-TCO ligation are among the fastest known in bioorthogonal chemistry, with reported values ranging from 10³ to 10⁶ M⁻¹s⁻¹.

Comparison with Alternative Bioorthogonal Reactions

The tetrazine-TCO ligation stands out when compared to other common click chemistry reactions. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two widely used alternatives. While effective, their reaction kinetics are significantly slower than the tetrazine-TCO reaction.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Tetrazine-TCO Ligation 10³ - 10⁶Extremely fast, bioorthogonal, no catalyst required.
CuAAC 10² - 10³Requires a copper catalyst, which can be cytotoxic.
SPAAC 10⁻¹ - 1Catalyst-free but significantly slower than tetrazine-TCO ligation.

This vast difference in reaction rates underscores the superior efficiency of the tetrazine-TCO ligation, especially for applications requiring rapid labeling at low concentrations.

Comparison with Alternative Fluorescent Dyes

While this guide focuses on this compound, it is useful to compare its performance with other popular cyanine dyes and their tetrazine conjugates. The choice of fluorophore can impact photostability and brightness, but the conjugation chemistry remains the highly efficient tetrazine-TCO ligation.

Fluorophore-TetrazineExcitation Max (nm)Emission Max (nm)Key Features
This compound ~581~596A bright and photostable dye in the orange-red region of the spectrum.
Cy3 Tetrazine ~550~570A widely used, bright orange-fluorescent dye.
Cy5 Tetrazine ~650~670A far-red fluorescent probe, ideal for reducing autofluorescence in biological samples.
Alexa Fluor 647-Tetrazine ~650~668Known for its superior photostability and brightness compared to Cy5.

It is important to note that while the core conjugation reaction is highly efficient for all tetrazine-dye conjugates, the specific yield can be influenced by factors such as the properties of the protein being labeled and the linker chemistry used. For instance, one study reported a conjugation efficiency of 62% for a trastuzumab-tetrazine conjugate with a TCO-fluorescein.

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling via Genetically Encoded Tetrazine Amino Acid

This protocol enables the site-specific incorporation of a tetrazine amino acid into a protein of interest, followed by rapid and quantitative labeling with a TCO-functionalized molecule.

1. Expression of Tetrazine-Containing Protein:

  • A plasmid for the expression of the protein of interest is engineered to contain an amber (TAG) stop codon at the desired labeling site.

  • A second plasmid is introduced, which encodes for an optimized aminoacyl-tRNA synthetase/tRNA pair for the tetrazine amino acid.

  • The protein is expressed in an appropriate E. coli strain (e.g., BL21(DE3)) using an auto-induction method. This process typically takes about four days and can yield ~200 mg of protein per liter of culture.

2. Labeling with TCO-Functionalized Molecule:

  • The purified protein containing the tetrazine amino acid is reacted with the TCO-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

  • The reaction proceeds quantitatively within 5 minutes at room temperature and physiological pH.

3. Confirmation of Labeling:

  • A simple and fast diagnostic tool is a gel electrophoretic mobility shift assay. The labeled protein will exhibit a noticeable shift in its migration pattern on an SDS-PAGE gel compared to the unlabeled protein.

Protocol 2: Labeling of TCO-Modified Proteins with this compound

This protocol describes the chemical modification of a protein to introduce a TCO group, followed by labeling with this compound.

1. TCO-Modification of Protein:

  • Buffer Exchange: The protein of interest is dissolved in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided.

  • Prepare TCO-NHS Ester Solution: Immediately before use, a 10 mM stock solution of a TCO-NHS ester derivative (e.g., TCO-PEG4-NHS ester) is prepared in anhydrous DMSO or DMF.

  • Labeling Reaction: A 20-fold molar excess of the TCO-NHS ester solution is added to the protein solution. The reaction is incubated for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: The reaction is stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 5 minutes at room temperature.

  • Purification: The TCO-labeled protein is purified from unreacted TCO-NHS ester using a desalting spin column or dialysis.

2. Ligation with this compound:

  • Prepare Reactants: The purified TCO-labeled protein is prepared in a reaction buffer (e.g., PBS, pH 6.0-9.0). The this compound is dissolved in a compatible solvent like DMSO.

  • Ligation Reaction: The this compound solution is added to the TCO-labeled protein solution. A 1.5 to 3-fold molar excess of the tetrazine dye is typically used.

  • Incubation: The reaction mixture is incubated for 30 minutes to 2 hours at room temperature or 37°C. The disappearance of the characteristic pink color of the tetrazine can be used to monitor the reaction progress.

  • Purification (Optional): For many applications, the reaction is clean enough that no further purification is required. If necessary, the final conjugate can be purified using size-exclusion chromatography.

Visualizing the Workflow and Chemistry

To better illustrate the experimental processes and the underlying chemical reaction, the following diagrams were generated.

G cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Tetrazine Ligation Protein Protein of Interest TCO_Protein TCO-Modified Protein Protein->TCO_Protein Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Cy35_Tetrazine This compound Final_Conjugate Cy3.5-Labeled Protein Cy35_Tetrazine->Final_Conjugate TCO_Protein_ref TCO-Modified Protein TCO_Protein_ref->Final_Conjugate IEDDA Reaction

A simplified workflow for labeling a protein with this compound.

G cluster_reactants Reactants cluster_product Product Tetrazine Tetrazine (on Cy3.5) Dihydropyridazine Dihydropyridazine Adduct (Stable Conjugate) Tetrazine->Dihydropyridazine [4+2] Cycloaddition TCO trans-Cyclooctene (on Protein) TCO->Dihydropyridazine N2 N₂ Gas Dihydropyridazine->N2 Retro-Diels-Alder (N₂ Elimination)

References

A Head-to-Head Comparison of H-Tetrazine and Me-Tetrazine Cy3.5 Derivatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the choices for bioorthogonal probes, this guide provides a detailed comparison of H-tetrazine and Me-tetrazine derivatives of the popular cyanine dye, Cy3.5. We delve into the key performance differences in reaction kinetics, stability, and fluorescence properties, supported by experimental data and protocols to inform your selection for specific applications.

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling the specific labeling of biomolecules in complex biological systems. The choice of the tetrazine substituent significantly impacts the probe's performance. Here, we compare two common derivatives of Cy3.5: the hydrogen-substituted (H-tetrazine) and the methyl-substituted (Me-tetrazine) variants.

Quantitative Data Summary

The selection between H-tetrazine and Me-tetrazine derivatives of Cy3.5 involves a trade-off between reaction speed and stability. H-tetrazine offers significantly faster kinetics, while Me-tetrazine provides greater stability, which can be crucial for longer-term experiments.

ParameterCy3.5-H-tetrazineCy3.5-Me-tetrazineKey Considerations
Reaction Rate Constant (k) ~30-fold faster than Me-tetrazine derivatives[1][2][3]Slower reaction kineticsH-tetrazine is advantageous for rapid labeling applications.
Chemical Stability Lower stability under physiological conditions[1][2]Higher chemical stabilityMe-tetrazine is preferred for experiments requiring longer incubation times or harsher conditions.
Fluorescence Turn-On Ratio Generally lower than Me-tetrazine derivativesCan achieve higher turn-on ratiosThe lower stability of H-tetrazine can lead to spontaneous decomposition and a higher background fluorescence, thus reducing the turn-on ratio.
Suitability for Wash-Free Imaging Suitable, despite a lower turn-on ratioSuitable, often with better signal-to-noiseBoth can be used in wash-free protocols, but the superior stability and potentially higher turn-on of Me-tetrazine can be beneficial.

Experimental Protocols

The following are general protocols for the characterization and comparison of H-tetrazine and Me-tetrazine Cy3.5 derivatives. These should be optimized for specific experimental setups.

Determination of Second-Order Rate Constants

This protocol outlines the measurement of the reaction kinetics of Cy3.5-tetrazine derivatives with a trans-cyclooctene (TCO) derivative.

Materials:

  • Cy3.5-H-tetrazine and Cy3.5-Me-tetrazine stock solutions in DMSO.

  • TCO-functionalized molecule (e.g., TCO-lysine) stock solution in a compatible buffer (e.g., PBS).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Stopped-flow spectrophotometer or a plate reader capable of rapid kinetic measurements.

Procedure:

  • Prepare solutions of the Cy3.5-tetrazine derivatives at a known concentration (e.g., 10 µM) in PBS.

  • Prepare a solution of the TCO-functionalized molecule at a significantly higher concentration (e.g., 100 µM) in PBS.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25°C or 37°C).

  • Rapidly mix equal volumes of the tetrazine and TCO solutions.

  • Monitor the disappearance of the tetrazine absorbance at its characteristic wavelength (typically around 520-540 nm) over time.

  • The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the TCO derivative.

Evaluation of Chemical Stability

This protocol assesses the stability of the Cy3.5-tetrazine derivatives in a biological buffer.

Materials:

  • Cy3.5-H-tetrazine and Cy3.5-Me-tetrazine stock solutions in DMSO.

  • Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 10% fetal bovine serum (FBS) to mimic biological conditions.

  • Spectrophotometer or plate reader.

Procedure:

  • Dilute the Cy3.5-tetrazine derivatives to a final concentration (e.g., 10 µM) in the PBS/FBS buffer.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the tetrazine chromophore.

  • Plot the absorbance as a function of time to determine the degradation profile.

  • The half-life (t1/2) of each derivative can be calculated from the rate of absorbance decrease.

Measurement of Fluorescence Turn-On Ratio

This protocol quantifies the change in fluorescence intensity upon reaction of the Cy3.5-tetrazine derivatives with a TCO derivative.

Materials:

  • Cy3.5-H-tetrazine and Cy3.5-Me-tetrazine stock solutions in DMSO.

  • TCO-functionalized molecule stock solution in a compatible buffer.

  • PBS, pH 7.4.

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Prepare two sets of solutions for each tetrazine derivative in PBS: one with the tetrazine derivative alone (e.g., 1 µM) and one with the tetrazine derivative (e.g., 1 µM) and a molar excess of the TCO-functionalized molecule (e.g., 10 µM).

  • Incubate the solutions to allow the reaction to go to completion (time determined from kinetic measurements).

  • Measure the fluorescence intensity of all solutions using the appropriate excitation and emission wavelengths for Cy3.5 (Excitation: ~580 nm, Emission: ~600 nm).

  • The fluorescence turn-on ratio is calculated by dividing the fluorescence intensity of the reacted sample by the fluorescence intensity of the unreacted sample.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the logical workflow for selecting the appropriate Cy3.5-tetrazine derivative.

G cluster_reaction iEDDA Bioorthogonal Reaction cluster_structures Tetrazine Structures Cy3.5_Tetrazine Cy3.5-Tetrazine (Diene) Intermediate Unstable Intermediate Cy3.5_Tetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (Dienophile) TCO->Intermediate Product Stable Ligation Product + N2 Intermediate->Product Retro [2+2] Cycloaddition H_Tetrazine H-Tetrazine (R = H) Me_Tetrazine Me-Tetrazine (R = CH3)

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between a Cy3.5-tetrazine and a trans-cyclooctene (TCO) derivative proceeds through an unstable intermediate to form a stable ligation product.

G Start Application Requirement Fast_Kinetics Rapid Labeling Needed? Start->Fast_Kinetics H_Tetrazine Choose Cy3.5-H-tetrazine Fast_Kinetics->H_Tetrazine Yes Long_Incubation Long Incubation or Higher Stability Needed? Fast_Kinetics->Long_Incubation No Me_Tetrazine Choose Cy3.5-Me-tetrazine Long_Incubation->H_Tetrazine No (if speed is still a priority) Long_Incubation->Me_Tetrazine Yes

Caption: Decision workflow for selecting between Cy3.5-H-tetrazine and Cy3.5-Me-tetrazine based on experimental requirements for reaction speed versus stability.

References

A Head-to-Head Comparison: Cy3.5 Tetrazine's Performance in STED vs. STORM Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of super-resolution microscopy, the choice of fluorophore is paramount. This guide provides an objective comparison of Cy3.5 tetrazine's performance in two leading super-resolution techniques: Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). We present supporting experimental data, detailed methodologies, and visual workflows to aid in your experimental design.

This compound, a bright and photostable fluorophore, has emerged as a valuable tool for bioorthogonal labeling in advanced microscopy. Its tetrazine moiety allows for a highly specific and efficient reaction with trans-cyclooctene (TCO)-modified biomolecules, enabling precise localization of proteins and other targets within a cellular context. This specificity is a significant advantage in super-resolution imaging, where background signal and off-target labeling can severely compromise image quality.

Performance in STED Microscopy

In STED microscopy, achieving super-resolution relies on the fluorophore's ability to withstand intense depletion laser light without significant photobleaching. The photostability of the dye is therefore a critical performance parameter. While direct quantitative photostability data for this compound in STED is limited in the literature, the performance of its parent structure, Cy3, and other dyes in its spectral class, such as Alexa Fluor 555 and ATTO 565, provides valuable insights. Generally, STED microscopy can achieve lateral resolutions in the range of 50-100 nm with standard fluorophores, and this can be pushed to 30 nm or better with optimized dyes and high STED laser intensities.[1]

Table 1: Qualitative and Quantitative Performance of Cy3.5 Analogs and Alternatives in STED Microscopy

FeatureCy3/Cy3.5Alexa Fluor 555ATTO 565
Photostability in STED Moderate; prone to photobleaching at high STED laser powers.[2]High; generally more photostable than Cy dyes.[3][4]High; known for its excellent photostability in demanding applications.[5]
Achievable Resolution 50-70 nm is a reasonable expectation with moderate STED power.Capable of achieving resolutions in the tens of nanometers with optimized setups.Can achieve high resolution due to its photostability, with reports of 60 nm resolution.
Brightness GoodExcellentExcellent
Depletion Wavelength Typically 592 nm or 660 nmTypically 660 nmTypically 650 nm
Live-Cell STED Suitability Can be used, but phototoxicity and bleaching are concerns.Suitable for live-cell imaging due to higher photostability.Well-suited for live-cell STED imaging.

Performance in STORM Microscopy

STORM imaging relies on the photoswitching properties of fluorophores. Key performance metrics include the number of photons detected per switching event (which influences localization precision), a low on/off duty cycle (to ensure sparse activation of molecules), and high photostability over many switching cycles. For Cy3.5, quantitative data is available, allowing for a direct comparison with its alternatives.

Table 2: Quantitative Performance of this compound and Alternatives in STORM Microscopy

ParameterCy3.5Alexa Fluor 555ATTO 565
Photons per switching event (in MEA buffer) ~1100~2500~900
On/Off Duty Cycle (in MEA buffer) ~0.0004Data not readily available~0.0003
Photostability (Survival Fraction after 400s in MEA) ~0.4High~0.5
Suitability for STORM Good photoswitching characteristics.Good performance, often used as a bright and stable option.Good photoswitching properties.

Experimental Protocols

Bioorthogonal Labeling of Cellular Proteins with this compound

This protocol describes the general steps for labeling a protein of interest (POI) containing a genetically encoded TCO-modified noncanonical amino acid with this compound for subsequent super-resolution imaging.

  • Cell Culture and Transfection:

    • Culture cells of interest on high-precision glass coverslips suitable for microscopy.

    • Transfect cells with a plasmid encoding the POI with a TCO-lysine (TCOK) residue at a specific site, and the corresponding aminoacyl-tRNA synthetase/tRNA pair for its incorporation.

    • Supplement the cell culture medium with TCOK.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in an appropriate buffer (e.g., PBS or live-cell imaging medium) to the final labeling concentration (typically 1-5 µM).

    • Incubate the cells with the this compound solution for 15-30 minutes at 37°C.

    • Wash the cells three times with fresh buffer to remove unbound dye.

  • Cell Fixation and Permeabilization (for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

STED Microscopy Protocol
  • Mounting:

    • Mount the coverslip with the labeled cells onto a microscope slide using a mounting medium optimized for STED microscopy (e.g., Mowiol or a commercially available antifade mounting medium).

  • Imaging:

    • Use a STED microscope equipped with an appropriate excitation laser (e.g., 561 nm for Cy3.5) and a depletion laser (e.g., 592 nm or 660 nm).

    • Align the excitation and depletion laser foci.

    • Acquire images, optimizing the STED laser power to achieve the desired resolution while minimizing photobleaching. For live-cell imaging, use the lowest possible laser powers and consider using a 775 nm depletion laser to reduce phototoxicity.

STORM Microscopy Protocol
  • Imaging Buffer Preparation:

    • Prepare a STORM imaging buffer to promote photoswitching and reduce photobleaching. A common buffer for cyanine dyes like Cy3.5 consists of a buffer solution (e.g., Tris-HCl), an oxygen scavenging system (e.g., glucose oxidase and catalase), and a primary thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA)). For Cy3.5, a buffer containing MEA is often recommended.

  • Imaging:

    • Mount the coverslip in an imaging chamber and add the freshly prepared STORM imaging buffer.

    • Use a STORM microscope with an appropriate excitation laser (e.g., 561 nm) to excite fluorescence and induce the "off" state, and an activation laser (e.g., 405 nm) to bring the fluorophores back to the "on" state.

    • Acquire a time-series of thousands of images, ensuring that only a sparse subset of fluorophores is active in each frame.

  • Image Reconstruction:

    • Process the acquired image series with localization software to determine the precise coordinates of each detected single-molecule event.

    • Reconstruct the final super-resolution image from the accumulated localizations.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for super-resolution microscopy.

G Bioorthogonal Labeling Workflow cluster_cell_culture Cell Culture & Transfection cluster_labeling Labeling cluster_imaging Super-Resolution Imaging Transfect Cells Transfect cells with plasmid for POI-TCOK and synthetase/tRNA Add TCOK Supplement medium with TCO-Lysine (TCOK) Transfect Cells->Add TCOK Protein Expression POI is expressed with incorporated TCOK Add TCOK->Protein Expression Add Dye Incubate cells with This compound Protein Expression->Add Dye Target Protein Ready Reaction Inverse electron-demand Diels-Alder reaction Add Dye->Reaction Wash Wash to remove unbound dye Reaction->Wash Fixation Fixation & Permeabilization (for fixed-cell) Wash->Fixation Labeled Sample STED STED Microscopy Fixation->STED STORM STORM Microscopy Fixation->STORM G STED vs. STORM Imaging Principles cluster_sted STED Microscopy cluster_storm STORM Microscopy Excitation Diffraction-limited excitation spot Depletion Donut-shaped depletion beam Excitation->Depletion overlaid with Emission Fluorescence emission only from the center Depletion->Emission inhibits fluorescence at periphery Resolution Sub-diffraction resolution image Emission->Resolution scanned to create Activation Stochastic activation of a sparse subset of fluorophores Localization Localization of individual fluorophores with high precision Activation->Localization Bleaching/Deactivation Photobleaching or switching to a dark state Localization->Bleaching/Deactivation Reconstruction Image reconstruction from thousands of localizations Localization->Reconstruction accumulate localizations Bleaching/Deactivation->Activation repeat cycles

References

Assessing the Stability of Cy3.5 Tetrazine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in bioorthogonal chemistry, particularly in applications such as cellular imaging and in vivo drug delivery, the stability of fluorescent probes is a critical parameter for ensuring experimental success. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioconjugation due to its rapid kinetics and high specificity.[1] Among the various fluorophores available, cyanine dyes like Cy3.5 are frequently conjugated to tetrazines for fluorescence-based applications. This guide provides a comparative assessment of the stability of Cy3.5 tetrazine conjugates over time, offering insights into factors influencing their stability and presenting experimental protocols for evaluation.

Comparative Stability of Tetrazine Derivatives

The stability of a tetrazine conjugate is significantly influenced by the substituents on the tetrazine ring. Generally, tetrazines with electron-donating groups exhibit higher stability, whereas those with electron-withdrawing groups, while often more reactive, tend to be less stable in aqueous environments.[2] This trade-off between reactivity and stability is a key consideration when selecting a tetrazine for a specific application.[3]

While direct, long-term comparative stability data specifically for this compound against a wide range of other fluorescent tetrazine conjugates is not extensively available in the literature, we can infer stability trends from studies on various tetrazine derivatives. The following table summarizes the stability of different tetrazine derivatives in common buffers, which provides a useful reference for predicting the behavior of this compound conjugates.

Tetrazine DerivativeSubstituent TypeStability in PBS (pH 7.4) at 37°C (after 14h)Reference
Hydrogen-substitutedNeutralModerate[2]
Alkyl-substitutedElectron-donatingHigh[2]
Phenyl-substitutedNeutral/Weakly withdrawingModerate
2-Pyridyl-substitutedElectron-withdrawingLow
4-Pyridyl-substitutedElectron-withdrawingVery Low
Dihydropyridazine-substitutedElectron-donatingHigh

Note: The stability of a this compound conjugate will also depend on the specific linker used for conjugation and the storage conditions. It is generally recommended to store tetrazine conjugates in an anhydrous solvent such as DMSO at -20°C and to prepare aqueous solutions fresh for each experiment.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound conjugates, a well-defined experimental protocol is essential. The following provides a detailed methodology for a typical stability study using UV-Visible spectrophotometry.

Protocol: Spectrophotometric Stability Assay

Objective: To determine the stability of a this compound conjugate in a buffered solution over time by monitoring its absorbance.

Materials:

  • This compound conjugate stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Visible spectrophotometer or microplate reader

  • Temperature-controlled incubator or water bath (set to 37°C)

  • 96-well microplates (for microplate reader) or quartz cuvettes (for spectrophotometer)

Procedure:

  • Preparation of Working Solution: Dilute the this compound conjugate stock solution in PBS (pH 7.4) to a final concentration of 0.2 mM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

  • Incubation: Incubate the working solution at 37°C.

  • Absorbance Measurement: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), measure the absorbance of the solution at the characteristic wavelength for the tetrazine moiety (typically between 510-540 nm).

  • Data Analysis: Calculate the percentage of remaining tetrazine conjugate at each time point relative to the initial absorbance at time 0. Plot the percentage of remaining conjugate against time to visualize the stability profile.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the spectrophotometric stability assay.

Stability_Assay_Workflow A Prepare 1 mM Cy3.5-Tetrazine stock in DMSO B Dilute to 0.2 mM in PBS (pH 7.4) A->B C Incubate at 37°C B->C D Measure Absorbance (510-540 nm) at various time points C->D E Calculate % Remaining Conjugate D->E F Plot Stability Profile (% Remaining vs. Time) E->F

Caption: Workflow for assessing the stability of this compound conjugates.

Signaling Pathway Considerations in Bioorthogonal Labeling

The inverse electron-demand Diels-Alder (iEDDA) reaction is the core principle behind the use of tetrazine conjugates. Understanding this pathway is crucial for interpreting experimental results.

iEDDA_Reaction Tetrazine Cy3.5-Tetrazine DielsAlder [4+2] Cycloaddition (iEDDA) Tetrazine->DielsAlder Diene TCO trans-Cyclooctene (TCO)-modified biomolecule TCO->DielsAlder Dienophile Intermediate Unstable Dihydropyridazine Intermediate DielsAlder->Intermediate Product Stable Pyridazine Conjugate (Fluorescent) Intermediate->Product N2 N₂ Gas Intermediate->N2 Release

Caption: The iEDDA reaction pathway for this compound and TCO.

Alternative Methodologies for Stability Assessment

Besides UV-Visible spectrophotometry, High-Performance Liquid Chromatography (HPLC) can provide a more detailed analysis of the degradation products of this compound conjugates.

Protocol: HPLC-Based Stability Assay

Objective: To quantify the degradation of a this compound conjugate and identify degradation products over time.

Materials:

  • This compound conjugate

  • Buffered solution (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or fluorescence)

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound conjugate in the buffer of interest at a known concentration.

  • Incubation: Incubate the solution under the desired conditions (e.g., 37°C).

  • HPLC Analysis: At various time points, inject an aliquot of the sample into the HPLC system.

  • Chromatography: Elute the sample using a suitable gradient of water and acetonitrile with 0.1% TFA.

  • Detection: Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the tetrazine and the Cy3.5 dye, and/or a fluorescence detector.

  • Data Analysis: Quantify the peak area of the intact this compound conjugate at each time point. Calculate the percentage of the remaining conjugate and identify any new peaks corresponding to degradation products.

Conclusion

The stability of this compound conjugates is a critical factor for the successful implementation of bioorthogonal labeling strategies. While the inherent stability is influenced by the electronic properties of the tetrazine ring, careful experimental design and appropriate storage conditions can maximize the utility of these powerful research tools. The protocols and comparative data presented in this guide provide a framework for researchers to assess the stability of their this compound conjugates and select the most appropriate reagents for their specific applications. For the most accurate assessment, it is always recommended to perform direct stability studies under the specific experimental conditions that will be used.

References

Unveiling the Selectivity of Cy3.5 Tetrazine: A Comparative Guide to Bioorthogonal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the assurance of specificity is paramount. This guide provides an objective comparison of the cross-reactivity of Cy3.5 tetrazine with other commonly employed bioorthogonal probes, supported by experimental data and detailed protocols to empower informed decisions in experimental design.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine, such as the fluorescent this compound, and a strained trans-cyclooctene (TCO) is renowned for its exceptionally fast reaction kinetics and high specificity.[1][2][3] However, in complex biological systems where multiple bioorthogonal handles may be present, understanding the potential for off-target reactions is critical. This guide delves into the cross-reactivity of this compound with other key bioorthogonal partners, namely cyclooctynes (like DBCO) and azides, providing quantitative data to illustrate its remarkable orthogonality.

Quantitative Comparison of Reaction Kinetics

The specificity of a bioorthogonal reaction is quantitatively defined by its second-order rate constant (k₂). A high k₂ value indicates a fast and efficient reaction, while a significantly lower k₂ value for a potential cross-reaction signifies a high degree of orthogonality. The following table summarizes the reaction kinetics for the intended reaction of a tetrazine with TCO and the potential cross-reactions with other bioorthogonal probes.

Reaction Pair Reactant 1 Reactant 2 Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reaction Type
Intended Reaction Tetrazinetrans-cyclooctene (TCO)~210 - 30,000[1]Fast & Bioorthogonal
Cross-Reactivity TetrazineDibenzocyclooctyne (DBCO)~0.06[1]Negligible
Cross-Reactivity Azidetrans-cyclooctene (TCO)~0.0064Negligible
Reference Reaction AzideDibenzocyclooctyne (DBCO)~1-2Bioorthogonal
Cross-Reactivity TetrazineTerminal Alkyne (copper-free)No significant reaction reportedHighly Unlikely

Note: The reaction rates for tetrazine-TCO ligations can vary depending on the specific substituents on both the tetrazine and TCO moieties.

The data clearly demonstrates that the reaction between a tetrazine and TCO is several orders of magnitude faster than any potential cross-reaction with a cyclooctyne like DBCO or an azide. This substantial difference in reaction kinetics forms the basis of their mutual orthogonality, allowing for simultaneous and selective multi-target labeling in the same biological system.

Visualizing Bioorthogonal Reactivity

The following diagram illustrates the intended high-efficiency reaction pathway of this compound and the negligible potential for cross-reactivity with other bioorthogonal probes.

G Bioorthogonal Reactivity of this compound cluster_main Intended Reaction cluster_cross Potential Cross-Reactivity (Negligible) Cy3.5_Tetrazine This compound Product Stable Fluorescent Product (Dihydropyridazine) Cy3.5_Tetrazine->Product k₂ ≈ 10³ - 10⁵ M⁻¹s⁻¹ Cross_Product_1 Cross-Product 1 Cy3.5_Tetrazine->Cross_Product_1 k₂ ≈ 0.06 M⁻¹s⁻¹ No_Reaction No Significant Reaction Cy3.5_Tetrazine->No_Reaction TCO trans-cyclooctene (TCO) TCO->Product Cross_Product_2 Cross-Product 2 TCO->Cross_Product_2 Azide Azide Azide->Cross_Product_2 k₂ ≈ 0.0064 M⁻¹s⁻¹ DBCO Dibenzocyclooctyne (DBCO) DBCO->Cross_Product_1 Alkyne Terminal Alkyne (copper-free) Alkyne->No_Reaction

Bioorthogonal reaction pathways of this compound.

Experimental Protocol: Assessing Bioorthogonal Cross-Reactivity

This protocol outlines a general method for determining the second-order rate constant of a bioorthogonal reaction and assessing its cross-reactivity with other probes using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Reactants:

    • This compound

    • trans-cyclooctene (TCO) derivative

    • Dibenzocyclooctyne (DBCO) derivative

    • Azide derivative

    • Terminal alkyne derivative

  • Solvents: HPLC-grade acetonitrile (ACN) and water, Dimethyl sulfoxide (DMSO) for stock solutions.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation:

    • Analytical HPLC system with a UV-Vis or fluorescence detector.

    • C18 reverse-phase HPLC column.

    • Thermostatted column compartment and autosampler.

2. Preparation of Stock Solutions:

  • Prepare 10 mM stock solutions of this compound, TCO, DBCO, azide, and terminal alkyne derivatives in DMSO.

  • Further dilute the stock solutions in PBS (or a relevant aqueous buffer) to the desired working concentrations (e.g., 100 µM). Note: Ensure the final DMSO concentration in the reaction mixture is low (e.g., <1%) to avoid solvent effects.

3. Kinetic Measurement of the Intended Reaction (this compound + TCO):

  • Equilibrate the HPLC column and mobile phase to a constant temperature (e.g., 25 °C).

  • Set the detector to monitor the absorbance of this compound (typically around 550 nm) or its fluorescence.

  • Prepare two separate solutions in PBS:

    • Solution A: this compound (e.g., 20 µM)

    • Solution B: TCO (e.g., 200 µM, a 10-fold excess to ensure pseudo-first-order kinetics).

  • To initiate the reaction, mix equal volumes of Solution A and Solution B.

  • Immediately inject an aliquot of the reaction mixture onto the HPLC at t=0.

  • Continue to inject aliquots at regular time intervals (e.g., every 30 seconds for fast reactions) over a period where a significant decrease in the this compound peak is observed.

  • Analyze the chromatograms to determine the peak area of the this compound at each time point.

4. Cross-Reactivity Testing:

  • Repeat the kinetic measurement procedure described in step 3, but replace TCO with the other bioorthogonal probes:

    • Test 1: this compound + DBCO

    • Test 2: this compound + Azide

    • Test 3: this compound + Terminal Alkyne

  • For these potential cross-reactions, the reaction is expected to be much slower. Therefore, the time intervals for injection can be significantly longer (e.g., every hour or several hours), and the total reaction monitoring time may extend to 24-48 hours.

5. Data Analysis:

  • For each reaction, plot the natural logarithm of the peak area of this compound (ln[Tetrazine]) against time.

  • For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the pseudo-first-order rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Probe]₀ , where [Probe]₀ is the initial concentration of the probe in excess (TCO, DBCO, azide, or alkyne).

  • Compare the k₂ values obtained for the intended reaction and the potential cross-reactions to quantify the degree of orthogonality.

Conclusion

The experimental evidence strongly supports the high bioorthogonality of the this compound-TCO ligation. The reaction is exceptionally fast and highly selective, with negligible cross-reactivity towards other common bioorthogonal probes such as cyclooctynes and azides under physiological conditions. This remarkable specificity makes this compound an ideal tool for precise and reliable labeling of biomolecules in complex biological environments, enabling researchers to confidently pursue advanced applications in live-cell imaging, diagnostics, and drug development.

References

A Comparative Guide to Cy3.5 Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cy3.5 tetrazine's performance with alternative fluorophores, supported by experimental data. It details applications and limitations to inform the selection of the optimal fluorescent probe for your research needs.

This compound is a fluorescent probe that plays a significant role in bioorthogonal chemistry, enabling researchers to label and visualize biomolecules in living systems with high precision. This is achieved through the inverse electron demand Diels-Alder (IEDDA) reaction, a fast and specific click chemistry reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO). This guide explores the applications and limitations of this compound, provides a comparison with other commonly used tetrazine-conjugated dyes, and offers a detailed experimental protocol for its use in live-cell imaging.

Applications of this compound

The unique properties of this compound make it a versatile tool for a range of applications in biological research:

  • Live-Cell Imaging: this compound is cell-permeable, allowing for the labeling of intracellular targets without the need for cell fixation, which can introduce artifacts. Its ability to react specifically with a bioorthogonal handle introduced into a protein or other biomolecule of interest enables real-time visualization of dynamic cellular processes.

  • Super-Resolution Microscopy: The brightness and photostability of Cy3.5 make it suitable for advanced imaging techniques like stimulated emission depletion (STED) microscopy. This allows for the visualization of cellular structures at a resolution beyond the diffraction limit of light.[1]

  • Fluorogenic Labeling: A key advantage of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the dye in its unreacted state. Upon reaction with a dienophile, this quenching effect is relieved, leading to a significant increase in fluorescence intensity.[1] This "turn-on" response is highly advantageous for reducing background noise and eliminating the need for wash steps in imaging experiments, which is particularly beneficial for live-cell studies.[2]

  • Protein Labeling: this compound is widely used for the specific labeling of proteins both inside and outside of cells.[1] By genetically encoding a non-canonical amino acid bearing a TCO group into a protein of interest, researchers can precisely attach the this compound probe to that protein.

Limitations of this compound

Despite its advantages, there are some limitations to consider when using this compound:

  • Nonspecific Binding: Some tetrazine-conjugated dyes have been reported to exhibit nonspecific binding to cellular structures, which can lead to increased background fluorescence and potentially obscure the specific signal.[2]

  • Quenching Efficiency: The efficiency of fluorescence quenching by the tetrazine moiety is dependent on the spectral properties of the dye. For fluorophores that emit in the yellow to red region of the spectrum, like Cy3.5, the quenching effect can be less pronounced compared to dyes emitting in the blue or green region.

  • Phototoxicity: As with all fluorescence imaging, particularly in live cells, phototoxicity is a concern. The illumination light required to excite the fluorophore can generate reactive oxygen species, which can be harmful to cells and affect the biological processes being observed.

  • Stability of Tetrazine Derivatives: The reactivity and stability of the tetrazine moiety can vary depending on its substituents. For instance, H-Tet (3-phenyl-1,2,4,5-tetrazine) derivatives react faster than Me-Tet (3-methyl-6-phenyl-1,2,4,5-tetrazine) derivatives but tend to be less stable under physiological conditions.

Performance Comparison with Alternative Fluorophores

The choice of fluorophore is critical for the success of a bioorthogonal labeling experiment. The following table summarizes the key photophysical properties of this compound and compares it with other popular tetrazine-conjugated dyes.

FeatureThis compoundCy5 TetrazineTMR TetrazineSiR Tetrazine
Excitation Max (nm) ~579~646~542~652
Emission Max (nm) ~591~662~574~674
Molar Extinction Coefficient (cm⁻¹M⁻¹) 150,000250,00055,000100,000
Quantum Yield 0.15~0.2-0.30.64-
Key Advantages Good brightness, suitable for STEDHigh extinction coefficient, far-red emission reduces autofluorescenceHigh quantum yield, good for fluorescence polarization assaysFar-red emission, high photostability, good for super-resolution
Key Disadvantages Moderate quantum yieldSusceptible to photobleachingShorter wavelength may have higher background-

Experimental Protocols

Below is a detailed protocol for the bioorthogonal labeling of a TCO-modified protein in live cells using this compound.

Materials:

  • Live cells expressing the TCO-modified protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Labeling:

    • Plate the cells expressing the TCO-modified protein on a suitable imaging dish or plate and culture overnight.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Washing (Optional but Recommended):

    • For applications where low background is critical, a wash step can be included.

    • Remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS or complete cell culture medium.

  • Live-Cell Imaging:

    • Replace the wash buffer with fresh pre-warmed complete cell culture medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3.5 (Excitation: ~579 nm, Emission: ~591 nm).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.

Visualizing the Workflow and Chemistry

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

Bioorthogonal_Labeling_Workflow cluster_0 Cellular Engineering cluster_1 Labeling cluster_2 Imaging Introduce TCO Introduce TCO-modified biomolecule into live cells Add Cy35 Add Cy3.5-tetrazine to cell culture medium Introduce TCO->Add Cy35 Incubate Incubate cells to allow for IEDDA reaction Add Cy35->Incubate Wash Wash to remove unreacted probe (optional) Incubate->Wash Image Image cells using fluorescence microscopy Wash->Image IEDDA_Reaction reactant1 Cy3.5-Tetrazine plus + reactant1:e->plus:w reactant2 TCO-Biomolecule arrow IEDDA Reaction (Bioorthogonal) reactant2:e->arrow:w plus:e->reactant2:w product Labeled Biomolecule arrow:e->product:w n2 + N₂ product:e->n2:w

References

Navigating the Costs and Benefits of Cy3.5 Tetrazine for Long-Term Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on long-term cellular imaging studies, the choice of fluorescent probe is a critical decision that balances performance with cost. Cy3.5 tetrazine, a bright and reactive dye for bioorthogonal labeling, presents a compelling option. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance against viable alternatives with supporting experimental data and detailed protocols to inform your selection process.

The utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. This "click chemistry" reaction with a trans-cyclooctene (TCO)-modified target is exceptionally fast and specific, allowing for the precise labeling of biomolecules in their native environment with minimal perturbation. A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine moiety quenches the dye's fluorescence until it reacts with TCO, leading to a significant increase in brightness and enabling "no-wash" imaging protocols that reduce background signal and simplify experimental workflows.

Performance Metrics: A Quantitative Comparison

The selection of a fluorescent probe for long-term studies hinges on key performance indicators such as photostability, quantum yield, and brightness. While direct head-to-head comparisons of tetrazine-conjugated dyes under standardized long-term imaging conditions are limited in published literature, we can extrapolate from the performance of the parent cyanine and Alexa Fluor dyes to provide a comparative overview.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (approx.)Relative Photostability
This compound ~581~596~0.15Moderate
Cy3 Tetrazine ~555~570~0.15Moderate
Alexa Fluor 555 Tetrazine ~555~565~0.10High[1][2]
Cy5 Tetrazine ~649~670~0.20Low to Moderate[3]
Alexa Fluor 647 Tetrazine ~650~668~0.33Very High[3]

Note: Quantum yield and photostability can be influenced by the conjugation to tetrazine and the local molecular environment. The data presented are representative values for the parent dye families.

Alexa Fluor dyes are generally recognized for their superior photostability compared to their cyanine (Cy) dye counterparts.[4] For instance, studies have shown that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3. This enhanced stability is a crucial benefit for long-term imaging, as it allows for more prolonged and intense illumination without significant signal loss. While Cy3.5 offers a spectral shift that can be advantageous for multiplexing, its photostability is expected to be comparable to other Cy dyes.

The Cost Equation: Beyond the Price Tag

A comprehensive cost-benefit analysis extends beyond the initial purchase price of the fluorescent probe. The following table provides an approximate cost comparison, but it is essential to consider the broader experimental context.

ProductSupplier ExamplePrice (1 mg)
This compoundAAT Bioquest~$232
Cy3 TetrazineVector Labs~$211
Cy5 TetrazineAAT Bioquest~$232
Alexa Fluor 555 TetrazinePrice varies by supplierGenerally higher than Cy dyes
Alexa Fluor 647 TetrazinePrice varies by supplierGenerally higher than Cy dyes

While Cy dyes are often more cost-effective upfront, the superior photostability of Alexa Fluor dyes can lead to long-term savings. More photostable probes may allow for the use of lower concentrations, reduce the need for costly photoprotective agents, and minimize the risk of failed experiments due to photobleaching. Furthermore, the "no-wash" capability of fluorogenic tetrazine probes can reduce reagent consumption and hands-on time, contributing to overall cost-effectiveness.

Experimental Protocols

Reproducible and reliable data in long-term imaging studies depend on meticulously planned and executed experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: General Procedure for Live-Cell Bioorthogonal Labeling

This protocol outlines the steps for labeling a TCO-modified protein on the surface of live cells with a tetrazine-conjugated fluorescent dye.

  • Cell Preparation: Culture cells expressing the TCO-modified protein of interest on glass-bottom dishes suitable for fluorescence microscopy.

  • Probe Preparation: Prepare a stock solution of the tetrazine-conjugated dye (e.g., this compound) in anhydrous DMSO to a concentration of 1-10 mM.

  • Labeling: Dilute the tetrazine-dye stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and add the labeling medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing (for non-fluorogenic probes): For probes that are not fluorogenic, wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove unbound dye. For fluorogenic probes, this step may be omitted.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy.

Protocol 2: Comparative Photostability Measurement in Live Cells

This protocol provides a method for comparing the photostability of different fluorescent probes under identical imaging conditions.

  • Sample Preparation: Prepare replicate samples of live cells labeled with each of the fluorescent probes to be tested, following the protocol above.

  • Microscope Setup: Use a fluorescence microscope equipped with a stable light source (e.g., laser) and a sensitive detector. Define a region of interest (ROI) for each sample.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI under continuous illumination. Use consistent imaging parameters (laser power, exposure time, and time interval) for all samples.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity of each time series to its initial value.

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • Calculate the photobleaching half-life (the time at which the fluorescence intensity drops to 50% of its initial value) for each probe.

Visualizing the Workflow and Signaling Context

To provide a clearer understanding of the experimental process and a relevant biological application, the following diagrams illustrate the bioorthogonal labeling workflow and a common signaling pathway studied with these techniques.

G cluster_workflow Bioorthogonal Labeling Workflow A TCO-Modified Target (e.g., Protein on cell surface) B Add Tetrazine-Dye Conjugate (e.g., Cy3.5-Tetrazine) A->B Step 1 C Incubate (Rapid Reaction) B->C Step 2 D Wash (Optional) (Removes unbound probe) C->D Step 3 E Fluorescence Imaging (Long-term acquisition) D->E Step 4 G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (TCO-modified for labeling) Ligand->RTK 1. Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Activation Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor 3. Recruitment Ras Ras Activation Adaptor->Ras 4. Signal Transduction MAPK MAP Kinase Cascade (Raf -> MEK -> ERK) Ras->MAPK Transcription Gene Transcription (Cell Proliferation, Survival) MAPK->Transcription

References

Safety Operating Guide

Proper Disposal of Cy3.5 Tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers utilizing Cy3.5 tetrazine, a fluorescent dye integral to advanced molecular analysis, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste streams.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2] In the event of skin or eye contact, rinse the affected area thoroughly with water and seek medical attention as necessary.[1]

Classification of this compound Waste

To ensure proper disposal, it is essential to segregate this compound waste into distinct categories:

  • Unused or Concentrated Stock Solutions: Original containers of expired or unwanted this compound.

  • Dilute Aqueous Solutions: Waste generated from experimental procedures containing low concentrations of the dye.

  • Contaminated Solid Waste: Items that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent paper.

Step-by-Step Disposal Procedures

1. Waste Collection and Storage:

  • All this compound waste must be collected in designated, leak-proof containers that are chemically compatible with the waste.

  • Containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any other chemical constituents.

  • Waste containers should be kept tightly sealed when not in use and stored in a designated, properly ventilated secondary containment area, away from incompatible materials.

2. Disposal of Liquid Waste:

  • DO NOT dispose of any this compound solutions, regardless of concentration, down the drain.

  • Collect all liquid waste, including the initial rinsate from cleaning contaminated glassware, in a designated hazardous waste container.

3. Disposal of Solid Waste:

  • All solid materials contaminated with this compound, such as gloves, pipette tips, and gels, must be collected in a designated hazardous waste container.

  • Do not dispose of contaminated solid waste in the regular trash.

4. Arranging for Waste Pickup:

  • Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for proper disposal. Follow their specific procedures for waste pickup requests.

Summary of Safety and Disposal Information

Aspect Guideline Primary Hazard Class
Personal Protective Equipment (PPE) Lab coat, safety goggles, chemical-resistant glovesSkin and eye irritant, potential respiratory irritant
Handling Use in a well-ventilated area (e.g., fume hood)Avoid inhalation and direct contact
Liquid Waste Disposal Collect in a labeled, sealed hazardous waste container. No drain disposal. Hazardous Chemical Waste
Solid Waste Disposal Collect in a labeled, sealed hazardous waste container. No regular trash disposal. Hazardous Chemical Waste
Spill Cleanup Absorb with inert material, collect in a hazardous waste container, and clean the area.Hazardous Material Spill

Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Final Disposal A Experimental Use of This compound B Liquid Waste (Aqueous Solutions) A->B Generates C Solid Waste (Contaminated Labware) A->C Generates D Unused Stock A->D Generates E Collect in Labeled Hazardous Waste Container B->E C->E D->E F Store in Secondary Containment E->F G Contact EHS for Pickup F->G

Caption: A flowchart illustrating the proper disposal procedure for this compound waste.

References

Essential Safety and Logistical Guidance for Handling Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Summary

A thorough understanding of the potential hazards associated with Cy3.5 tetrazine is the first step toward safe laboratory practices. The following table summarizes key hazard information based on similar compounds. This information should be treated as a precautionary guideline.

ParameterHazard Information (based on analogous compounds)GHS Hazard Pictograms (Anticipated)
Physical Hazards May be combustible. Avoid exposure to heat, sparks, or open flames.Not explicitly classified, but caution is advised.
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation. May cause respiratory irritation. The toxicological properties have not been thoroughly investigated.[1]GHS07: Exclamation Mark
Environmental Hazards Not fully characterized. Avoid release into the environment.Not explicitly classified.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
Eyes/Face Safety goggles with side shields or a face shieldProvides protection against splashes and aerosols.[1]
Body Laboratory coatA standard, fully buttoned laboratory coat is required to prevent skin contact.
Respiratory Use in a well-ventilated area or chemical fume hoodIf handling the compound as a powder or if there is a risk of aerosolization, a respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Consult Safety Information: Before beginning any work, review this guide and any available safety data sheets for similar compounds.

  • Prepare Workspace: Ensure a clean and uncluttered workspace within a chemical fume hood or a well-ventilated area.

  • Assemble Materials: Have all necessary equipment and reagents readily available, including appropriate waste containers.

  • Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling of Solid this compound:

  • Weighing: If weighing the solid compound, do so in a chemical fume hood to minimize inhalation risk.

  • Avoid Dust Formation: Handle the solid carefully to avoid generating dust.

3. Preparation of Stock Solutions (e.g., in DMSO):

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for cyanine dyes. Ensure compatibility of all labware with DMSO. Borosilicate glass and polypropylene are generally compatible.

  • Dissolving: Add the solvent to the solid this compound slowly and mix gently to dissolve.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed containers, protected from light, at -20°C. Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

4. Post-Handling Procedures:

  • Decontamination: Clean all surfaces and equipment that have come into contact with this compound.

  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: A Step-by-Step Protocol

The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol, adapted from procedures for similar compounds, outlines the necessary steps for its disposal.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.

  • The container should be made of a material compatible with the chemical and any solvents used (e.g., borosilicate glass or polypropylene for DMSO solutions).

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Chemical Inactivation (Quenching) of Cyanine Dyes:

  • For larger quantities of waste, chemical inactivation may be recommended. A common method for quenching cyanine dyes involves the use of a reducing agent. This procedure should be performed in a chemical fume hood with appropriate PPE.

  • A potential quenching agent is tris(2-carboxyethyl)phosphine (TCEP). The addition of TCEP to a cyanine dye solution can form a non-fluorescent adduct.

  • Alternatively, a solution of sodium bicarbonate can be used to hydrolyze reactive esters that may be part of the compound's structure.

  • It is highly recommended to consult with your institution's EHS department to establish a validated quenching protocol for your specific waste.

3. Final Disposal:

  • Once the hazardous waste container is full, ensure it is tightly sealed.

  • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Management

In the event of a small spill, adhere to the following procedure:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat.

  • Contain the spill with an inert absorbent material, such as sand or vermiculite.

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Experimental Protocols Cited

While specific experimental protocols for this compound are application-dependent, the handling and disposal procedures outlined in this document are based on established safety protocols for similar chemical compounds. The disposal plan, for instance, is adapted from the recommended procedures for Cy5-PEG8-Tetrazine, which involves collection and disposal as hazardous chemical waste.

Visual Guidance: Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Information prep_workspace Prepare Workspace in Fume Hood prep_sds->prep_workspace prep_ppe Don Appropriate PPE prep_workspace->prep_ppe handle_solid Weigh Solid Compound prep_ppe->handle_solid handle_solution Prepare Stock Solution (e.g., in DMSO) handle_solid->handle_solution post_decon Decontaminate Surfaces and Equipment handle_solution->post_decon disp_collect Collect Waste in Labeled Container handle_solution->disp_collect post_wash Wash Hands Thoroughly post_decon->post_wash disp_quench Chemical Inactivation (if required) disp_collect->disp_quench disp_final Dispose via EHS disp_quench->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.